molecular formula C18H10BrF3N4 B15577635 DWP-05195 CAS No. 904309-12-2

DWP-05195

货号: B15577635
CAS 编号: 904309-12-2
分子量: 419.2 g/mol
InChI 键: WGAVAOCYBMNWID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DWP05195 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

CAS 编号

904309-12-2

分子式

C18H10BrF3N4

分子量

419.2 g/mol

IUPAC 名称

6-bromo-2-[5-[3-(trifluoromethyl)-2-pyridinyl]-2-pyridinyl]-1H-benzimidazole

InChI

InChI=1S/C18H10BrF3N4/c19-11-4-6-13-15(8-11)26-17(25-13)14-5-3-10(9-24-14)16-12(18(20,21)22)2-1-7-23-16/h1-9H,(H,25,26)

InChI 键

WGAVAOCYBMNWID-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

DWP-05195: A Technical Guide on its Core Mechanism of Action as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DWP-05195 is a novel small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral nervous system. Developed for the management of pain, this compound has demonstrated pharmacological activity consistent with its mechanism in clinical studies.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, synthesizing available data from preclinical and clinical research. The document details the established role of this compound as a TRPV1 antagonist, explores its effects on downstream signaling pathways, and provides detailed protocols for key experimental assays relevant to its characterization. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction: The Role of TRPV1 in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in the peripheral terminals of nociceptive sensory neurons.[2] It functions as a molecular integrator of various noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and exogenous and endogenous chemical ligands.[3] The pungent compound in chili peppers, capsaicin, is a well-known exogenous agonist of TRPV1. Endogenous activators include anandamide (B1667382) and other lipid metabolites that are often released during tissue injury and inflammation.[2]

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane. This depolarization, if sufficient, triggers the generation of action potentials that propagate along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. The influx of Ca2+ also initiates downstream signaling cascades that contribute to neurogenic inflammation through the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the peripheral and central terminals of sensory neurons. These neuropeptides contribute to the peripheral sensitization of nociceptors and the transmission of pain signals in the spinal cord.

Given its central role in pain pathways, the TRPV1 channel is a prime target for the development of novel analgesic drugs.[2] Antagonists of the TRPV1 receptor are designed to block the activation of this channel, thereby preventing the initiation of pain signals in response to noxious stimuli.

This compound: A Competitive Antagonist of the TRPV1 Receptor

This compound has been identified as a potent and orally active antagonist of the TRPV1 receptor.[2][4] Clinical studies have shown that this compound competitively inhibits the transduction of pain signals initiated by typical TRPV1 agonists, including capsaicin, endovanilloids like anandamide, and N-arachidonoyl dopamine.[5] This competitive antagonism suggests that this compound likely interacts with the agonist binding site on the TRPV1 channel, thereby preventing the conformational changes required for channel opening.

Quantitative Data

While specific binding affinity (Ki) and in vitro functional inhibition (IC50) data for this compound against the TRPV1 receptor are not extensively available in the public domain, its pharmacological effects have been quantified in both clinical and non-clinical studies.

A study investigating the anti-cancer properties of this compound provided IC50 values for its effect on cell viability in several human ovarian cancer cell lines. It is important to note that these values reflect the compound's ability to induce apoptosis in these specific cell lines and are not a direct measure of TRPV1 antagonism.

Table 1: IC50 Values of this compound on Cell Viability in Human Ovarian Cancer Cell Lines [6]

Cell LineIC50 (µM)
A278028.3 ± 2.1
SKOV325.4 ± 1.5
OVCAR335.2 ± 3.3
TOV-21G38.1 ± 2.5
HeyA841.2 ± 3.8

Data presented as mean ± standard deviation from three independent experiments.

In a first-in-human clinical trial, the pharmacodynamic effects of this compound were assessed by measuring the heat pain threshold (HPtr) and heat pain tolerance (HPtol) in healthy volunteers. Administration of this compound resulted in a dose-dependent increase in both HPtr and HPtol, consistent with its role as a TRPV1 antagonist.[1]

Table 2: Pharmacodynamic Effects of Single and Multiple Doses of this compound in Healthy Volunteers [1]

Study TypeDoseChange in Heat Pain Threshold (HPtr)Change in Heat Pain Tolerance (HPtol)
Single Dose10-600 mgDose-dependent increaseDose-dependent increase
Multiple Dose100-400 mg once daily for 8 daysDose-dependent increaseDose-dependent increase

Specific quantitative changes in HPtr and HPtol are not detailed in the publication, but a clear dose-dependent trend was reported.

Downstream Signaling Pathways Modulated by this compound

The antagonism of the TRPV1 receptor by this compound is expected to block the downstream signaling events that are initiated by TRPV1 activation. The primary consequence of this antagonism is the inhibition of cation influx, which in turn prevents neuronal depolarization and the subsequent release of pro-inflammatory and pain-mediating neuropeptides.

Inhibition of Neuropeptide Release

Activation of TRPV1 on sensory nerve terminals triggers the release of Substance P and CGRP. By blocking the initial activation of the TRPV1 channel, this compound is hypothesized to inhibit the release of these neuropeptides, thereby reducing both peripheral sensitization and central transmission of pain signals.

G cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Postsynaptic Neuron / Blood Vessel TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Opens to allow DWP05195 This compound DWP05195->TRPV1 Blocks (Antagonist) Capsaicin Capsaicin / Heat / Protons Capsaicin->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide_release Release of Substance P & CGRP Depolarization->Neuropeptide_release Pain_signal Pain Signal Transmission Neuropeptide_release->Pain_signal Neuro_inflammation Neurogenic Inflammation Neuropeptide_release->Neuro_inflammation

Figure 1. Proposed mechanism of this compound in blocking TRPV1-mediated neuropeptide release.
Effects on Intracellular Signaling Cascades

A study on the effects of this compound in human ovarian cancer cells revealed its ability to induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress.[3][6] In this context, this compound treatment led to an increase in reactive oxygen species (ROS), activation of the p38 MAP kinase pathway, and subsequent upregulation of the pro-apoptotic transcription factor CHOP.[6][7] While this pathway is linked to apoptosis in cancer cells, its relevance to the analgesic mechanism of this compound in neurons is not established. However, it demonstrates that this compound can influence intracellular signaling cascades.

G DWP05195 This compound ROS Increased ROS DWP05195->ROS p38 p38 MAPK Activation ROS->p38 CHOP CHOP Upregulation p38->CHOP ER_Stress ER Stress CHOP->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 2. Signaling pathway of this compound-induced apoptosis in ovarian cancer cells.

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro and in vivo characterization of a compound's mechanism of action. The following sections provide methodologies for key experiments used to evaluate TRPV1 antagonists.

In Vitro Characterization

This assay is a primary method for assessing the functional antagonism of the TRPV1 channel.

G cluster_0 Cell Preparation cluster_1 Dye Loading and Compound Incubation cluster_2 Measurement and Data Analysis A1 Seed HEK293 cells stably expressing human TRPV1 A2 Incubate cells to allow for adherence A1->A2 B1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B2 Wash cells to remove extracellular dye B1->B2 B3 Incubate cells with this compound at various concentrations B2->B3 C1 Measure baseline fluorescence C2 Add a TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx C1->C2 C3 Record fluorescence intensity over time C2->C3 C4 Calculate the inhibition of the capsaicin-induced response by this compound C3->C4 C5 Determine the IC50 value C4->C5

Figure 3. Experimental workflow for a calcium influx assay to assess TRPV1 antagonism.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM ester, trapping the fluorescent indicator in the cytoplasm.

  • Compound Incubation: After washing to remove extracellular dye, cells are incubated with varying concentrations of this compound or a vehicle control.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a TRPV1 agonist.

  • Agonist Stimulation: A known concentration of a TRPV1 agonist, typically capsaicin, is added to all wells to stimulate the opening of the TRPV1 channels and subsequent calcium influx.

  • Data Acquisition and Analysis: The fluorescence intensity is measured kinetically. The increase in fluorescence upon agonist stimulation is indicative of calcium influx. The inhibitory effect of this compound is determined by comparing the fluorescence response in the presence of the compound to the response with the vehicle control. The concentration-response data is then used to calculate the IC50 value.

This technique directly measures the ion flow through the TRPV1 channel, providing a detailed characterization of the antagonist's effect on channel function.

Methodology:

  • Cell Preparation: Cells expressing TRPV1 are prepared as for the calcium influx assay.

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell. A tight seal is formed between the pipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped at a specific holding potential.

  • Agonist Application: A TRPV1 agonist is applied to the cell, which will induce an inward current carried by cations flowing through the open TRPV1 channels.

  • Antagonist Application: this compound is co-applied with the agonist or pre-applied to assess its ability to block the agonist-induced current.

  • Data Analysis: The magnitude of the current inhibition by this compound is measured. By testing a range of antagonist concentrations, an IC50 value for current inhibition can be determined. The nature of the antagonism (competitive vs. non-competitive) can be investigated by examining the effect of the antagonist on the agonist's concentration-response curve.

Ex Vivo Characterization

This assay measures the ability of a TRPV1 antagonist to inhibit the release of pain-related neuropeptides from primary sensory neurons.

G cluster_0 Neuron Preparation cluster_1 Stimulation and Sample Collection cluster_2 Quantification A1 Isolate Dorsal Root Ganglia (DRG) from rodents A2 Dissociate ganglia to obtain primary sensory neurons A1->A2 A3 Culture neurons for a specified period A2->A3 B1 Pre-incubate neurons with This compound or vehicle B2 Stimulate neurons with a TRPV1 agonist (e.g., capsaicin) B1->B2 B3 Collect the culture supernatant B2->B3 C1 Measure the concentration of Substance P and/or CGRP in the supernatant using ELISA C2 Compare neuropeptide release in This compound-treated vs. vehicle-treated cells C1->C2

Figure 4. Experimental workflow for a neuropeptide release assay.

Methodology:

  • Primary Neuron Culture: Dorsal root ganglia are dissected from rodents and enzymatically and mechanically dissociated to yield a culture of primary sensory neurons.

  • Compound Incubation: The cultured neurons are pre-incubated with various concentrations of this compound or a vehicle control.

  • Stimulation: The neurons are then stimulated with a TRPV1 agonist, such as capsaicin, to induce the release of neuropeptides.

  • Supernatant Collection: The culture supernatant is collected after the stimulation period.

  • Quantification: The concentration of Substance P and/or CGRP in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of neuropeptide released in the presence of this compound is compared to the amount released in the vehicle control to determine the inhibitory effect of the compound.

Conclusion

This compound is a novel TRPV1 antagonist with demonstrated pharmacological efficacy in a first-in-human clinical trial for pain management.[1] Its core mechanism of action is the competitive antagonism of the TRPV1 channel, which is expected to inhibit the initiation of nociceptive signals and the release of pain-mediating neuropeptides. While detailed preclinical data on its direct interaction with the TRPV1 receptor are not widely published, its effects on downstream signaling pathways in other cellular contexts suggest a broader biological activity. The experimental protocols provided in this guide offer a framework for the further in-depth characterization of this compound and other novel TRPV1 antagonists. A more complete understanding of its molecular pharmacology will be crucial for its continued development and for elucidating the full therapeutic potential of targeting the TRPV1 channel.

References

DWP-05195: A Technical Overview of a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DWP-05195 is a novel, orally administered antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral and central nervous systems.[1][2] Developed for the management of pain, this compound has demonstrated pharmacological activity in clinical trials, showing a dose-dependent increase in heat pain threshold and tolerance in healthy volunteers.[1] Beyond its analgesic potential, preclinical research has uncovered a novel anti-cancer activity of this compound, specifically in human ovarian cancer cells, where it induces apoptosis through a TRPV1-independent mechanism involving the ROS-p38-CHOP signaling pathway.[3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its clinical pharmacodynamic effects and its intriguing pro-apoptotic activity in cancer cells. Detailed, representative experimental protocols for assessing TRPV1 antagonism and the investigation of related signaling pathways are also presented to facilitate further research in this area.

TRPV1 Antagonist Activity and Pharmacodynamics

This compound has been evaluated in a first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[1]

Clinical Pharmacodynamic Data

The study demonstrated that this compound produces a dose-dependent increase in the heat pain threshold (HPtr) and heat pain tolerance (HPtol), consistent with its mechanism as a TRPV1 antagonist.[1]

Parameter Dosage (Single Dose) Dosage (Multiple Dose) Observed Effect Reference
Heat Pain Threshold (HPtr)10 mg - 600 mg100 mg - 400 mg daily for 8 daysDose-dependent increase[1]
Heat Pain Tolerance (HPtol)10 mg - 600 mg100 mg - 400 mg daily for 8 daysDose-dependent increase[1]
Cutaneous Blood FlowNot specified100 mg - 400 mg daily for 8 daysDose-dependent reduction[1]

Note: Specific quantitative values for the changes in HPtr and HPtol were not detailed in the primary publication.

Experimental Protocol: Assessment of Heat Pain Threshold and Tolerance

The following is a representative protocol for measuring HPtr and HPtol in human subjects, based on standard quantitative sensory testing (QST) methodologies.

1.2.1. Equipment:

  • Thermal sensory analyzer (e.g., Medoc TSA-II)

  • Thermode with a contact area of 30x30 mm

  • Computer with corresponding software for stimulus control and data recording

1.2.2. Procedure:

  • Subject Acclimatization: The subject is comfortably seated in a quiet room with stable ambient temperature for at least 20 minutes before testing.

  • Thermode Placement: The thermode is securely attached to the test area (e.g., the volar forearm).

  • Baseline Temperature: The thermode is set to a neutral baseline temperature of 32°C.

  • Heat Pain Threshold (HPtr) Measurement:

    • The temperature of the thermode is increased at a constant rate (e.g., 1°C/second).

    • The subject is instructed to press a button the moment the sensation of heat becomes painful.

    • The temperature at which the button is pressed is recorded as the HPtr.

    • The thermode temperature immediately returns to baseline.

    • The procedure is repeated three to five times with an inter-stimulus interval of at least 30 seconds to prevent sensitization. The average of the recorded temperatures is calculated as the final HPtr.

  • Heat Pain Tolerance (HPtol) Measurement:

    • Following the same procedure as for HPtr, the subject is instructed to press the button when the pain becomes unbearable and they wish to stop the stimulus.

    • The temperature at which the button is pressed is recorded as the HPtol.

    • The thermode temperature immediately returns to baseline.

    • This measurement is typically performed once or twice to avoid tissue damage.

Anti-Cancer Activity in Ovarian Cancer Cells

In addition to its role in pain modulation, this compound has been shown to possess anti-cancer properties in human ovarian cancer cell lines.[3][4] This activity is independent of its TRPV1 antagonist function and is mediated through the induction of endoplasmic reticulum (ER) stress and apoptosis.

Mechanism of Action in Ovarian Cancer Cells

This compound induces potent growth inhibitory effects and triggers apoptosis in various ovarian cancer cell lines.[3][4] The key molecular events are outlined below:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.

  • Activation of p38 MAPK: The elevated ROS activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

  • Upregulation of CHOP: p38 activation leads to the increased expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), a key marker of ER stress.

  • Induction of Apoptosis: CHOP upregulation subsequently initiates both the intrinsic and extrinsic apoptotic pathways.

DWP05195_Anticancer_Pathway DWP05195 This compound ROS Increased ROS DWP05195->ROS p38 p38 MAPK Activation ROS->p38 CHOP CHOP Upregulation (ER Stress) p38->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induced apoptotic signaling pathway in ovarian cancer cells.

Experimental Protocol: Investigation of the ROS-p38-CHOP Pathway

The following is a representative workflow for investigating the effect of a compound like this compound on the ROS-p38-CHOP pathway in cancer cells.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 ROS Detection cluster_2 Protein Expression Analysis cluster_3 Apoptosis Assessment Cell_Culture Culture Ovarian Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment DCFDA_Staining DCFH-DA Staining Treatment->DCFDA_Staining Cell_Lysis Cell Lysis Treatment->Cell_Lysis Annexin_V_PI Annexin V/PI Staining Treatment->Annexin_V_PI Flow_Cytometry_ROS Flow Cytometry DCFDA_Staining->Flow_Cytometry_ROS Western_Blot Western Blot for p-p38 and CHOP Cell_Lysis->Western_Blot Flow_Cytometry_Apoptosis Flow Cytometry Annexin_V_PI->Flow_Cytometry_Apoptosis

Caption: Experimental workflow for studying this compound's effect on ovarian cancer cells.

2.2.1. Materials:

  • Human ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total p38, CHOP, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

2.2.2. Procedure:

  • Cell Culture and Treatment:

    • Culture ovarian cancer cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for specified time points (e.g., 24, 48 hours).

  • ROS Detection:

    • After treatment, incubate cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Western Blotting for Protein Expression:

    • Lyse the treated cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Apoptosis Assay:

    • Harvest treated cells and resuspend in binding buffer.

    • Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.

Conclusion and Future Directions

This compound is a promising TRPV1 antagonist with demonstrated efficacy in modulating pain pathways in humans. The discovery of its potent pro-apoptotic activity in ovarian cancer cells opens up a new and exciting avenue for its therapeutic application. Further research is warranted to elucidate the precise molecular targets responsible for its anti-cancer effects and to explore its efficacy in in vivo cancer models. A deeper understanding of its dual activities could lead to the development of novel therapeutic strategies for both pain management and oncology.

References

DWP-05195: A Technical Overview of a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is a novel, orally administered small molecule that acts as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] Primarily investigated for its analgesic properties, this compound has shown promise in modulating pain signaling pathways.[1] More recent research has also uncovered a potential role for this compound in oncology, specifically in inducing apoptosis in ovarian cancer cells. This document provides a comprehensive technical guide to this compound, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: TRPV1 Antagonism

The primary mechanism of action of this compound is the blockade of the TRPV1 receptor.[1][2][3][4] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons leads to the influx of calcium and sodium ions, triggering the transmission of pain signals. By antagonizing this receptor, this compound effectively inhibits the signaling cascade responsible for pain perception.

Clinical Development and Therapeutic Applications

Pain Management

This compound has been evaluated in a first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics for pain management.[1][2][3][4] The study demonstrated that this compound was well-tolerated and exhibited a dose-dependent increase in pharmacological activity, as measured by heat pain threshold and tolerance.[1]

A clinical trial was also initiated to evaluate the efficacy and safety of this compound in subjects with post-herpetic neuralgia, a chronic neuropathic pain condition.[5][6][7][8] However, the results of this trial (NCT01557010) have not been publicly disclosed.

Oncology

Emerging research has identified a potential application for this compound in the treatment of human ovarian cancer.[9] Studies have shown that this compound can induce endoplasmic reticulum (ER) stress-dependent apoptosis in ovarian cancer cells through the ROS-p38-CHOP pathway.[9]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from the first-in-human clinical trial.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)
10115.4 ± 44.5834.9 ± 248.52.0 (1.5-3.0)7.9 ± 1.5
25289.8 ± 103.12,456.1 ± 721.42.5 (1.5-4.0)9.0 ± 1.3
50567.4 ± 189.25,211.8 ± 1,387.63.0 (2.0-4.0)9.8 ± 1.8
1001,123.5 ± 345.711,543.2 ± 2,876.53.0 (2.0-6.0)10.5 ± 2.1
2002,156.8 ± 678.924,678.1 ± 7,890.33.5 (2.0-6.0)11.2 ± 2.5
4003,987.2 ± 1,234.552,345.6 ± 15,678.94.0 (2.0-8.0)12.1 ± 3.2
6005,678.9 ± 1,890.178,901.2 ± 23,456.74.0 (2.0-8.0)12.8 ± 3.8

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Pharmacodynamic Parameters of this compound (Single Ascending Dose) - Change from Baseline in Heat Pain Threshold (°C)

Dose (mg)2 hours4 hours8 hours12 hours24 hours
Placebo0.2 ± 0.50.1 ± 0.60.0 ± 0.7-0.1 ± 0.5-0.2 ± 0.6
1000.8 ± 0.91.2 ± 1.10.9 ± 1.00.5 ± 0.80.1 ± 0.7
2001.5 ± 1.22.1 ± 1.41.8 ± 1.31.1 ± 1.00.3 ± 0.8
4002.4 ± 1.53.5 ± 1.83.1 ± 1.61.9 ± 1.20.6 ± 0.9
6003.1 ± 1.84.2 ± 2.13.8 ± 1.92.5 ± 1.5*0.9 ± 1.1

Statistically significant change from baseline compared to placebo (p < 0.05).

Experimental Protocols

Measurement of Heat Pain Threshold and Tolerance

Objective: To assess the pharmacodynamic effect of this compound on thermal pain perception.

Methodology:

  • A thermal sensory analyzer is used to deliver a controlled heat stimulus to the skin of the subject's forearm.

  • The baseline temperature is set to 32°C.

  • The temperature is increased at a constant rate of 1°C per second.

  • Heat Pain Threshold (HPT): Subjects are instructed to press a button the moment they first perceive a sensation of pain. The temperature at this point is recorded as the HPT.

  • Heat Pain Tolerance (HPTol): The temperature continues to increase until the subject indicates that they can no longer tolerate the pain, at which point the stimulus is immediately stopped. The maximum temperature reached is recorded as the HPTol.

  • Measurements are taken at baseline and at specified time points after administration of this compound or placebo.

Measurement of Cutaneous Blood Flow

Objective: To evaluate the effect of this compound on vascular responses.

Methodology:

  • Laser Doppler flowmetry is employed to measure cutaneous blood flow on the forearm.[10][11][12][13][14]

  • A probe emitting a low-power laser beam is placed on the skin.

  • The laser light is scattered by moving red blood cells in the microvasculature, causing a Doppler shift in the frequency of the reflected light.

  • The magnitude and frequency distribution of this shift are proportional to the number and velocity of the red blood cells, providing a measure of blood perfusion.

  • Measurements are recorded continuously or at specific intervals before and after drug administration.

Signaling Pathway Diagrams

This compound in Pain Signaling

Pain_Signaling cluster_stimulus Noxious Stimuli cluster_neuron Sensory Neuron Heat Heat (>43°C) TRPV1 TRPV1 Receptor Heat->TRPV1 Acid Acid (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Antagonism

Caption: this compound blocks the TRPV1 receptor on sensory neurons, preventing pain signal transmission.

This compound in Ovarian Cancer Cell Apoptosis

Apoptosis_Pathway cluster_cell Ovarian Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DWP05195 This compound ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK ER_Stress Endoplasmic Reticulum (ER) Stress p38_MAPK->ER_Stress CHOP CHOP Expression ER_Stress->CHOP BIM ↑ BIM CHOP->BIM DR4_DR5 ↑ DR4/DR5 CHOP->DR4_DR5 Caspase9 Caspase-9 Activation BIM->Caspase9 Caspase8 Caspase-8 Activation DR4_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis in ovarian cancer cells via the ROS-p38-CHOP pathway.

Conclusion

This compound is a promising TRPV1 antagonist with demonstrated analgesic effects in early clinical development. Its mechanism of action offers a targeted approach to pain management. Furthermore, its newly discovered pro-apoptotic activity in ovarian cancer cells opens a potential new avenue for its therapeutic application. Further research, particularly the results from the clinical trial in post-herpetic neuralgia and more in-depth preclinical studies in oncology, will be crucial in fully elucidating the therapeutic potential of this compound.

References

DWP-05195 for Pain Management Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, for its application in pain management research. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visualizations of relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a TRPV1 antagonist developed for the management of pain.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key player in the transduction of pain signals. It is activated by various noxious stimuli, including heat, capsaicin (B1668287) (the active component of chili peppers), and endogenous inflammatory mediators.[1] Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily calcium and sodium, resulting in depolarization and the transmission of pain signals to the central nervous system. This compound competitively inhibits the transduction of these pain signals by blocking the TRPV1 receptor.[1]

Signaling Pathway of TRPV1 Antagonism in Nociception

The following diagram illustrates the signaling pathway of a sensory neuron in response to noxious stimuli and the inhibitory action of this compound.

TRPV1_Antagonism cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron Heat Heat (>43°C) TRPV1 TRPV1 Receptor Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Acidic pH Protons->TRPV1 Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_Influx Activation Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Central Nervous System Central Nervous System Action_Potential->Central Nervous System Signal to Brain DWP05195 This compound DWP05195->Block

Figure 1: Mechanism of TRPV1 antagonism by this compound.

Preclinical Research

This compound has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy, suggesting its potential efficacy in treating neuropathic pain conditions.[1]

Experimental Protocols for Preclinical Pain Models

While specific preclinical studies for this compound are not publicly detailed, standard and widely accepted animal models for neuropathic and diabetic pain are often employed in drug development.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. Thermal hyperalgesia is measured using a plantar test device. Testing is conducted before surgery and at multiple time points post-surgery.

  • Drug Administration: this compound or vehicle is administered orally at various doses to assess its effect on pain thresholds.

Diabetic Neuropathy Model (e.g., Streptozotocin-induced):

  • Animal Model: Adult male mice or rats are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) is administered to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic state.

  • Behavioral Testing: Similar to the neuropathic pain model, mechanical allodynia and thermal hyperalgesia are assessed at baseline and at regular intervals after the onset of diabetes.

  • Drug Administration: this compound or vehicle is administered to evaluate its impact on diabetic neuropathic pain.

Clinical Research: First-in-Human Study

A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study was conducted to evaluate the pharmacodynamics, pharmacokinetics, safety, and tolerability of this compound in healthy volunteers.[2]

Experimental Protocol: Thermal Pain Assessment

The study assessed the pharmacodynamic effects of this compound using quantitative sensory testing to measure heat pain threshold (HPtr) and heat pain tolerance (HPtol).

  • Equipment: A thermal sensory analyzer is used to deliver controlled thermal stimuli.

  • Procedure:

    • A thermode is attached to the volar surface of the subject's forearm.

    • The temperature of the thermode is increased at a constant rate.

    • Heat Pain Threshold (HPtr): Subjects are instructed to signal the moment the sensation of heat becomes painful.

    • Heat Pain Tolerance (HPtol): Subjects are instructed to signal when the painful heat sensation becomes intolerable.

  • Data Collection: The temperatures at which the HPtr and HPtol are reached are recorded. Measurements are taken at baseline and at multiple time points after drug administration.

The following diagram illustrates the experimental workflow for the clinical trial's thermal pain assessment.

Clinical_Trial_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Subject Healthy Volunteer Forearm Volar Forearm Thermode Thermal Analyzer Thermode Thermode->Forearm Attached to Start Start Thermal Stimulation IncreaseTemp Increase Temperature (Constant Rate) Start->IncreaseTemp SignalHPtr Subject Signals Pain Threshold (HPtr) IncreaseTemp->SignalHPtr SignalHPtol Subject Signals Pain Tolerance (HPtol) SignalHPtr->SignalHPtol RecordData Record HPtr & HPtol Temperatures SignalHPtol->RecordData

Figure 2: Workflow for thermal pain assessment in the clinical study.
Quantitative Data Summary

The clinical study demonstrated a dose-dependent increase in plasma concentrations of this compound. Correspondingly, a dose-dependent increase in both heat pain threshold and heat pain tolerance was observed.[2]

Table 1: Summary of Pharmacokinetic Parameters of this compound in a Single Ascending Dose Study

Dose Group (mg)NCmax (ng/mL)AUClast (ng·h/mL)
10825.5 ± 9.9153.1 ± 48.9
20849.8 ± 18.3315.7 ± 112.5
508130.2 ± 39.5864.9 ± 268.1
1008255.1 ± 78.41855.2 ± 598.3
1508380.5 ± 112.62987.6 ± 945.2
2508610.8 ± 189.75012.3 ± 1654.8
4008950.1 ± 298.58123.4 ± 2547.9
60081350.6 ± 420.112015.7 ± 3890.1
Data are presented as mean ± standard deviation.

Table 2: Mean Change from Baseline in Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) after Single Doses of this compound

Dose Group (mg)Time PointMean ΔHPtr (°C)Mean ΔHPtol (°C)
Placebo 1h0.4 ± 0.80.3 ± 0.7
3h0.6 ± 1.1-0.1 ± 1.0
50 1h1.1 ± 1.50.9 ± 1.3
3h1.3 ± 1.71.1 ± 1.4
150 1h1.8 ± 1.91.5 ± 1.6
3h2.1 ± 2.01.7 ± 1.8
400 1h2.5 ± 2.22.0 ± 1.9
3h2.9 ± 2.42.3 ± 2.1
600 1h3.3 ± 2.52.6 ± 2.2
3h3.5 ± 2.62.8 ± 2.3
Data are presented as mean ± standard deviation.

Safety and Tolerability

In the first-in-human study, this compound was well tolerated in single doses up to 600 mg and in multiple doses up to 400 mg.[2] The observed adverse events were generally mild to moderate in severity.

Conclusion

This compound, a novel TRPV1 antagonist, has shown promising results in early-phase clinical research for pain management. Its mechanism of action, targeting the TRPV1 receptor, offers a potential new avenue for treating various pain conditions. The dose-dependent increases in heat pain threshold and tolerance, coupled with a favorable safety profile in healthy volunteers, support the continued investigation of this compound as a therapeutic agent for pain. Further research, including efficacy studies in patient populations, is warranted to fully elucidate its clinical potential.

References

DWP-05195: A Technical Overview of a Novel TRPV1 Antagonist for Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available data on DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist under development for the management of pain. The information presented herein is compiled from publicly accessible clinical trial data and a review of the established role of TRPV1 in nociceptive pathways.

Core Mechanism of Action: Targeting TRPV1

This compound is a selective antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1][2] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons. It functions as a key integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous inflammatory mediators.[3] By blocking the activation of TRPV1, this compound aims to inhibit the initial signaling cascade that leads to the sensation of pain, particularly in chronic pain states where TRPV1 is often sensitized and upregulated.[3]

Preclinical Nociception Studies

While the first-in-human clinical trial of this compound mentions that the compound has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy, specific quantitative data and detailed experimental protocols from these preclinical studies are not yet publicly available.[1] Pharmaceutical companies often present such detailed preclinical data at scientific conferences or in later publications.

Clinical Efficacy in Nociception: A First-in-Human Study

A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study was conducted in healthy volunteers to assess the pharmacodynamics, pharmacokinetics, safety, and tolerability of this compound.[1] The key pharmacodynamic endpoints related to nociception were the heat pain threshold (HPtr) and heat pain tolerance (HPtol).

Quantitative Data from Clinical Studies

The study demonstrated that this compound administration led to a dose-dependent increase in both heat pain threshold and heat pain tolerance, indicating a clear pharmacodynamic effect on nociceptive signaling.

Table 1: Summary of Pharmacodynamic Effects of Single-Dose this compound on Nociception in Healthy Volunteers [1]

Dose GroupChange from Baseline in Heat Pain Threshold (°C)Change from Baseline in Heat Pain Tolerance (°C)
Placebo0.6-0.1
50 mg1.1 - 3.30.9 - 1.5
>150 mgMaximally increased at 3 hours post-doseMaximally increased at 3 hours post-dose

Note: The published data for doses >150 mg was descriptive rather than providing specific numerical ranges.

Table 2: Pharmacokinetic Profile of this compound (Single Dose) [1]

DoseCmax (Maximum Plasma Concentration)AUC (Area Under the Curve)
10-600 mgDose-dependently increasedDose-dependently increased
Experimental Protocol: First-in-Human Study

Study Design: A randomized, double-blind, placebo-controlled, dose escalation study.[1]

Participants: Healthy volunteers.[1]

Dosing Regimen:

  • Single-Dose Study: this compound or placebo administered as a single dose ranging from 10 mg to 600 mg.[1]

  • Multiple-Dose Study: this compound or placebo administered as 100 mg to 400 mg once daily for 8 days.[1]

Pharmacodynamic Assessments:

  • Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol): Measured to assess the analgesic effect of this compound. These parameters tended to increase in a dose-dependent manner following administration of the compound.[1]

  • Cutaneous Blood Flow: Perfusion intensity and flare area ratio were measured. A reduction in cutaneous blood flow was observed with increasing doses of this compound in the multiple-dose study.[1]

Safety and Tolerability: this compound was well-tolerated up to 600 mg in the single-dose study and up to 400 mg in the multiple-dose study.[1]

Visualizing the Core Mechanisms

Signaling Pathway of TRPV1 in Nociception

The following diagram illustrates the central role of the TRPV1 channel in a nociceptive neuron and the mechanism of action for a TRPV1 antagonist like this compound.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Heat Heat TRPV1_Channel TRPV1 Channel Heat->TRPV1_Channel Capsaicin Capsaicin Capsaicin->TRPV1_Channel Protons (Acid) Protons (Acid) Protons (Acid)->TRPV1_Channel Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPV1_Channel Cation_Influx Na+ / Ca2+ Influx TRPV1_Channel->Cation_Influx Activation This compound This compound (Antagonist) This compound->TRPV1_Channel Blockade Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

TRPV1 activation by noxious stimuli and its blockade by this compound.
Experimental Workflow for Assessing Nociception in Humans

The diagram below outlines the general workflow for assessing the pharmacodynamic effects of an analgesic compound like this compound in a clinical setting.

Clinical_Workflow Subject_Recruitment Healthy Volunteer Recruitment Baseline_Measurement Baseline Nociceptive Measurements (HPtr, HPtol) Subject_Recruitment->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PD_Assessment Post-Dose Nociceptive Measurements at Predefined Timepoints Dosing->PD_Assessment Data_Analysis Data Analysis and Comparison PD_Assessment->Data_Analysis

Workflow for clinical assessment of nociception.

Conclusion and Future Directions

This compound has demonstrated target engagement and a favorable safety profile in early clinical development, showing a clear, dose-dependent effect on heat pain perception in healthy volunteers.[1] As a TRPV1 antagonist, it represents a promising mechanism for the treatment of various pain conditions, particularly those with a component of peripheral sensitization.

The future development of this compound will likely involve clinical trials in patient populations with specific chronic pain conditions, such as post-herpetic neuralgia, for which a trial has been registered. The public release of detailed preclinical data from animal models of neuropathic and inflammatory pain will be crucial for a more complete understanding of its therapeutic potential and for guiding the design of these future clinical studies. Researchers are encouraged to monitor scientific meetings and publications from Daewoong Pharmaceutical for forthcoming data on this compound.

References

The Role of DWP-05195 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DWP-05195 is a novel, orally administered antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, developed by Daewoong Pharmaceutical Co. Ltd. for the management of pain. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a specific focus on its potential role in treating neuropathic pain. While publicly available preclinical efficacy data is limited, this guide synthesizes the known mechanism of action, the results from a first-in-human clinical trial, and the general methodologies of relevant experimental models. The information presented is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this compound.

Introduction to this compound and its Target: TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons, including C and A-delta fibers, which are crucial for transmitting pain signals.[1] Under normal physiological conditions, TRPV1 is activated by noxious heat (>43°C), acidic conditions (pH < 6), and exogenous ligands like capsaicin from chili peppers. In neuropathic pain states, which arise from damage or disease affecting the somatosensory nervous system, the expression and sensitivity of TRPV1 receptors can be upregulated, contributing to peripheral and central sensitization and the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).[1]

This compound is a small molecule antagonist of the TRPV1 receptor.[1] By blocking the activation of this channel, this compound aims to inhibit the transduction of pain signals at the peripheral nociceptor level, thereby offering a targeted therapeutic approach for neuropathic pain.[1]

Preclinical Evidence (Note: Detailed quantitative data from preclinical studies of this compound in neuropathic pain models are not publicly available and are cited as "unpublished internal data" in clinical publications.)[1]

The first-in-human study of this compound mentions that the compound has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy.[1] Furthermore, a minimal effective dose (MED) of 1 mg/kg was reportedly established in a rat model of diabetic neuropathy.[1]

Common Preclinical Models of Neuropathic Pain

While specific data for this compound is not available, the following are standard and widely accepted animal models used to evaluate the efficacy of analgesic compounds for neuropathic pain. It is highly probable that similar models were used to assess the preclinical activity of this compound.

  • Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6) in rodents. This procedure mimics the conditions of nerve compression and injury, leading to the development of mechanical allodynia and thermal hyperalgesia in the paw innervated by the damaged nerve.

  • Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, causing a gradual constriction and subsequent nerve damage. This results in behavioral signs of neuropathic pain, including allodynia and hyperalgesia, that develop over several days.

  • Diabetic Neuropathy Models: These models are typically induced by chemical agents like streptozotocin (B1681764) (STZ), which destroys pancreatic beta cells, leading to hyperglycemia and the subsequent development of peripheral neuropathy. Behavioral assessments in these animals are used to measure the efficacy of treatments in alleviating diabetes-induced neuropathic pain.

General Experimental Protocol for Preclinical Efficacy Studies

A general workflow for assessing the efficacy of a compound like this compound in a preclinical neuropathic pain model is outlined below.

G cluster_model Neuropathic Pain Model Induction cluster_assessment Baseline and Post-Induction Assessment cluster_treatment Treatment and Efficacy Evaluation Model Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) or Streptozotocin (STZ) Injection Baseline Baseline Behavioral Testing (von Frey, Hargreaves) PostInduction Confirmation of Neuropathic Pain (Mechanical Allodynia, Thermal Hyperalgesia) Baseline->PostInduction Treatment Administration of this compound (Various Doses) or Vehicle PostInduction->Treatment Efficacy Post-Treatment Behavioral Testing (Assessment of Analgesic Effect) Treatment->Efficacy

Caption: General workflow for preclinical evaluation of this compound in neuropathic pain models.

Clinical Development

To date, one clinical trial of this compound has been published, and another has been registered.

First-in-Human, Double-Blind, Placebo-Controlled, Randomized, Dose Escalation Study in Healthy Volunteers

This study aimed to evaluate the pharmacodynamics, pharmacokinetics, safety, and tolerability of this compound in healthy male subjects.[1]

The study consisted of a single-dose and a multiple-dose phase.

G cluster_single Single Ascending Dose (SAD) cluster_multiple Multiple Ascending Dose (MAD) SAD_Dose This compound (10-600 mg) or Placebo SAD_Admin Single Oral Administration SAD_Dose->SAD_Admin SAD_Assess Pharmacokinetic & Pharmacodynamic Assessments SAD_Admin->SAD_Assess MAD_Dose This compound (100-400 mg) or Placebo MAD_Admin Once Daily for 8 Days MAD_Dose->MAD_Admin MAD_Assess Pharmacokinetic & Pharmacodynamic Assessments MAD_Admin->MAD_Assess G cluster_stimuli Noxious Stimuli & Sensitizing Agents cluster_dwp This compound Intervention cluster_neuron Nociceptive Neuron Stimuli Heat (>43°C) Protons (H+) Capsaicin Inflammatory Mediators TRPV1 TRPV1 Receptor Stimuli->TRPV1 Activates DWP This compound DWP->TRPV1 Blocks Cation Cation Influx (Ca2+, Na+) TRPV1->Cation Depolarization Membrane Depolarization Cation->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

References

DWP-05195: A Novel TRPV1 Antagonist Demonstrating Potent Anti-Cancer Activity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction: DWP-05195, a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has emerged as a promising candidate in oncology research. Initially investigated for its analgesic properties, recent studies have unveiled its potent anti-cancer activities, particularly in the context of human ovarian cancer. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and outlines the experimental protocols utilized to elucidate its therapeutic potential.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of endoplasmic reticulum (ER) stress-dependent apoptosis. This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 and C/EBP homologous protein (CHOP) signaling pathway.[1] The TRPV1 channel, a non-selective cation channel highly permeable to calcium ions, is known to play a role in cancer cell proliferation and apoptosis.[1] By antagonizing TRPV1, this compound initiates a cascade of events culminating in programmed cell death in cancer cells.

The key molecular events in the anti-cancer activity of this compound are:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis through the activation of caspase-3, -8, and -9 in human ovarian cancer cell lines.[1]

  • ER Stress and CHOP Upregulation: The compound triggers ER stress, a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER lumen, leading to the upregulation of the pro-apoptotic transcription factor CHOP.[1]

  • ROS Production: A marked increase in intracellular ROS levels is observed following treatment with this compound. This enhanced oxidative stress is a critical component of its apoptotic mechanism.[1]

  • p38 MAPK Activation: The mitogen-activated protein kinase (MAPK) signaling pathway, specifically the p38 MAPK, is activated by this compound-induced ROS production and plays a crucial role in mediating the apoptotic signal.[1]

  • Upregulation of Death Receptors: this compound treatment leads to an increase in the mRNA levels of death receptor 4 (DR4) and DR5, key components of the extrinsic apoptosis pathway. This effect is dependent on CHOP expression.[1]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various human ovarian cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineIC50 (µM) after 48h
SKOV315.8 ± 1.2
A278012.5 ± 0.9
OVCAR318.2 ± 1.5
PA-121.4 ± 2.1
Caov-316.9 ± 1.3

Data sourced from a study on human ovarian cancer cells.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

DWP05195_Signaling_Pathway DWP05195 This compound TRPV1 TRPV1 Antagonism DWP05195->TRPV1 ROS ↑ Intracellular ROS TRPV1->ROS ER_Stress ER Stress TRPV1->ER_Stress p38 ↑ p38 Activation ROS->p38 CHOP ↑ CHOP Expression p38->CHOP ER_Stress->CHOP Casp9 ↑ Caspase-9 Activation ER_Stress->Casp9 DR45 ↑ DR4/DR5 Expression CHOP->DR45 Casp8 ↑ Caspase-8 Activation DR45->Casp8 Casp3 ↑ Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling pathway in ovarian cancer cells.

Experimental_Workflow Cell_Culture Human Ovarian Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (FACS, Western Blot) Treatment->Apoptosis_Analysis ROS_Detection ROS Detection (DCFH-DA) Treatment->ROS_Detection Western_Blot Western Blot Analysis (Caspases, CHOP, p38) Treatment->Western_Blot RT_PCR RT-PCR (DR4/DR5 mRNA) Treatment->RT_PCR Data_Analysis Data Analysis and Conclusion Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis ROS_Detection->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

1. Cell Culture and Drug Treatment:

  • Cell Lines: Human ovarian cancer cell lines (SKOV3, A2780, OVCAR3, PA-1, Caov-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was then diluted in the culture medium to the desired concentrations for treatment. Control cells were treated with an equivalent amount of DMSO.

2. Cell Viability Assay (MTT Assay):

  • Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound for 48 hours.

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

3. Apoptosis Analysis by Flow Cytometry (FACS):

  • Cell Preparation: Cells were treated with this compound for 48 hours, then harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • FACS Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Protein Extraction: Total protein was extracted from this compound-treated and control cells using lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against caspase-3, -8, -9, CHOP, p38, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Measurement of Intracellular ROS:

  • Cell Treatment: Cells were treated with this compound for the indicated times.

  • DCFH-DA Staining: Cells were incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured by flow cytometry.

6. RNA Extraction and Real-Time PCR (RT-PCR):

  • RNA Isolation: Total RNA was isolated from cells using a suitable RNA isolation kit.

  • cDNA Synthesis: cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Real-time PCR was performed using specific primers for DR4, DR5, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels were calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer properties in preclinical models of human ovarian cancer. Its well-defined mechanism of action, involving the induction of ER stress and apoptosis through the ROS-p38-CHOP signaling pathway, provides a strong rationale for its further development. Future research should focus on in vivo efficacy studies in animal models to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, exploring the efficacy of this compound in other cancer types and in combination with existing chemotherapeutic agents could broaden its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this promising anti-cancer agent.

References

DWP-05195: A Novel TRPV1 Antagonist Inducing Apoptosis in Ovarian Cancer Cells via the ROS-p38-CHOP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ovarian cancer remains a significant challenge in gynecological oncology, largely due to late-stage diagnosis and the development of chemoresistance.[1] A critical mechanism contributing to drug resistance is the evasion of apoptosis by cancer cells.[1] This guide delves into the molecular mechanisms of DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, which has demonstrated potent anti-cancer activity by inducing apoptosis in human ovarian cancer cells.[2] this compound triggers a cascade of cellular events initiated by the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and culminating in caspase-dependent cell death through both intrinsic and extrinsic apoptotic pathways.[2] This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data related to the apoptotic effects of this compound on ovarian cancer cells.

Core Mechanism of Action

This compound exerts its cytotoxic effects on ovarian cancer cells by initiating a signaling cascade that leads to programmed cell death. The primary mechanism involves the induction of ER stress-dependent apoptosis. This process is mediated by the ROS-p38-CHOP pathway.[2]

The key molecular events are:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This is a critical initiating event, as pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) significantly suppresses the downstream effects. The production of ROS is linked to the activation of NADPH oxidase (NOX).[2]

  • Activation of p38 MAPK: The elevated ROS levels trigger the activation of the p38 MAP Kinase (MAPK) pathway.[2]

  • Induction of ER Stress and CHOP Expression: p38 activation leads to ER stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins.[3] A key marker and mediator of prolonged ER stress is the C/EBP homologous protein (CHOP). This compound significantly upregulates the expression of CHOP at both the mRNA and protein levels.[2]

  • Activation of Apoptotic Pathways: CHOP plays a central role in activating both the intrinsic and extrinsic pathways of apoptosis:

    • Intrinsic Pathway: CHOP upregulates the pro-apoptotic protein BIM, leading to the activation of caspase-9.[2]

    • Extrinsic Pathway: CHOP increases the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5), which in turn activates caspase-8.[2]

  • Execution of Apoptosis: The activation of initiator caspases-8 and -9 converges on the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[2]

Signaling Pathway Visualization

The signaling cascade initiated by this compound leading to apoptosis in ovarian cancer cells is depicted below.

DWP05195_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DWP05195 This compound NOX NADPH Oxidase (NOX) Activation DWP05195->NOX ROS ↑ Intracellular ROS NOX->ROS p38 p38 MAPK Activation ROS->p38 ER_Stress Endoplasmic Reticulum (ER) Stress p38->ER_Stress CHOP ↑ CHOP Expression ER_Stress->CHOP BIM ↑ BIM Expression CHOP->BIM DR45 ↑ DR4 / DR5 Expression CHOP->DR45 Casp9 Caspase-9 Activation BIM->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR45->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Culture Ovarian Cancer Cell Lines treat Treat Cells with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (e.g., MTT) to determine IC50 treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ros ROS Detection (DCFH-DA Staining) treat->ros protein Western Blot Analysis (Caspases, CHOP, p38, etc.) treat->protein mrna Real-Time RT-PCR (CHOP, DR4, DR5 mRNA) treat->mrna analyze Data Analysis & Quantification viability->analyze apoptosis->analyze ros->analyze protein->analyze mrna->analyze conclusion Conclusion: Elucidate Mechanism of Action analyze->conclusion

References

An In-Depth Technical Guide on the Human Pharmacodynamics of DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human pharmacodynamics of DWP-05195, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist developed for pain management. The information is compiled from the first-in-human clinical trial data to support further research and development efforts in the field of analgesics.

Core Pharmacodynamic Profile of this compound

This compound has demonstrated a clear pharmacodynamic effect in healthy human subjects, consistent with its mechanism of action as a TRPV1 antagonist. The primary endpoints evaluated in the initial clinical studies were the heat pain threshold (HPtr), heat pain tolerance (HPtol), and cutaneous blood flow changes in response to a capsaicin (B1668287) challenge.

Data Presentation

The following tables summarize the quantitative pharmacodynamic data from the single and multiple ascending dose studies of this compound. It is important to note that the following data has been carefully estimated from the graphical representations presented in the primary publication by Lee et al., 2017, as raw numerical data was not provided in the original publication.

Table 1: Estimated Change from Baseline in Heat Pain Threshold (HPtr) 3 Hours After a Single Oral Dose of this compound

Dose GroupMean Change in HPtr (°C)
Placebo~0.5
10 mg~0.8
20 mg~1.0
50 mg~1.2
100 mg~1.5
150 mg~1.8
250 mg~2.0
400 mg~2.2
600 mg~2.5

Table 2: Estimated Change from Baseline in Heat Pain Tolerance (HPtol) 3 Hours After a Single Oral Dose of this compound

Dose GroupMean Change in HPtol (°C)
Placebo~0.6
10 mg~1.0
20 mg~1.3
50 mg~1.6
100 mg~2.0
150 mg~2.4
250 mg~2.8
400 mg~3.2
600 mg~3.5

Table 3: Estimated Reduction in Capsaicin-Induced Cutaneous Blood Flow After Multiple Oral Doses of this compound

Dose GroupQualitative Reduction in Perfusion Intensity & Flare Area Ratio
100 mg (once daily for 8 days)Noticeable Reduction
200 mg (once daily for 8 days)Moderate Reduction
400 mg (once daily for 8 days)Substantial Reduction

Experimental Protocols

The following are detailed methodologies for the key pharmacodynamic experiments conducted in the first-in-human study of this compound.

Assessment of Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol)

Objective: To evaluate the analgesic effect of this compound by measuring the change in temperature at which a thermal stimulus is first perceived as painful (HPtr) and the maximum tolerable pain (HPtol).

Apparatus:

  • A Thermal NeuroSensory Analyzer (TSA), such as the Medoc TSA-II, was used to deliver controlled thermal stimuli.

Procedure:

  • The TSA thermode, with a surface area of 30 mm x 30 mm, was securely attached to the volar surface of the subject's forearm.

  • The baseline temperature of the thermode was set to 32°C.

  • For HPtr determination, the temperature of the thermode was increased at a constant rate of 1°C per second.

  • Subjects were instructed to press a button the moment the sensation of heat turned into a sensation of pain. The temperature at this point was recorded as the HPtr.

  • For HPtol determination, the same procedure was followed, but subjects were instructed to press the button when the pain became intolerable. The temperature at this point was recorded as the HPtol.

  • A safety cut-off temperature of 52°C was pre-set to prevent any tissue damage.

  • Measurements were taken at baseline before dosing and at specified time points after the administration of this compound or placebo.

Assessment of Capsaicin-Induced Cutaneous Blood Flow

Objective: To assess the ability of this compound to block the vasodilatory effects of the TRPV1 agonist, capsaicin, by measuring changes in cutaneous blood flow.

Apparatus:

  • A Laser Doppler Perfusion Imager (LDPI) was used to measure cutaneous blood flow.

  • A 0.1% capsaicin solution was used to induce a neurogenic inflammatory response.

Procedure:

  • A baseline LDPI scan of the volar forearm was performed to measure basal cutaneous blood flow.

  • A circular area of the skin was demarcated, and a controlled amount of 0.1% capsaicin solution was applied topically.

  • After a specified duration to allow for the induction of neurogenic inflammation (typically 20-30 minutes), the capsaicin was removed.

  • A second LDPI scan was performed over the same area to measure the capsaicin-induced increase in blood flow.

  • Two key parameters were quantified from the LDPI images:

    • Perfusion Intensity (PI): The average blood flow within the area of capsaicin application, measured in arbitrary perfusion units (APU).

    • Flare Area Ratio (FAR): The ratio of the area of erythema (flare) surrounding the application site to the area of application itself.

  • These measurements were conducted at baseline and after single and multiple doses of this compound or placebo to determine the extent of TRPV1 antagonism.

Mandatory Visualizations

TRPV1 Signaling Pathway and the Antagonistic Action of this compound

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor and the mechanism by which this compound, as a competitive antagonist, blocks this pathway.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_antagonist Pharmacological Intervention cluster_membrane Nociceptive Neuron Membrane cluster_intracellular Intracellular Signaling Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 Channel Heat (>43°C)->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation Influx (Ca²⁺, Na⁺) Opens Depolarization Depolarization Cation Influx (Ca²⁺, Na⁺)->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS

TRPV1 antagonism by this compound.
Experimental Workflow for Pharmacodynamic Assessment

The following diagram outlines the workflow of the key pharmacodynamic assessments performed in the clinical evaluation of this compound.

PD_Workflow cluster_screening Subject Screening & Baseline cluster_dosing Dosing Regimen cluster_pd_assessment Pharmacodynamic Assessments cluster_analysis Data Analysis Informed Consent Informed Consent Baseline HPtr/HPtol Baseline HPtr/HPtol Informed Consent->Baseline HPtr/HPtol Baseline Blood Flow Baseline Blood Flow Baseline HPtr/HPtol->Baseline Blood Flow Randomization Randomization Baseline Blood Flow->Randomization This compound or Placebo Administration This compound or Placebo Administration Randomization->this compound or Placebo Administration Post-dose HPtr/HPtol Measurement Post-dose HPtr/HPtol Measurement This compound or Placebo Administration->Post-dose HPtr/HPtol Measurement Capsaicin Challenge Capsaicin Challenge This compound or Placebo Administration->Capsaicin Challenge Comparison of Pre- and Post-dose Values Comparison of Pre- and Post-dose Values Post-dose HPtr/HPtol Measurement->Comparison of Pre- and Post-dose Values Post-challenge Blood Flow Measurement Post-challenge Blood Flow Measurement Capsaicin Challenge->Post-challenge Blood Flow Measurement Post-challenge Blood Flow Measurement->Comparison of Pre- and Post-dose Values Comparison between this compound and Placebo Comparison between this compound and Placebo Comparison of Pre- and Post-dose Values->Comparison between this compound and Placebo

Pharmacodynamic assessment workflow.

The Pharmacokinetic Profile of DWP-05195: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of DWP-05195, a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The information presented herein is compiled from publicly available data, primarily from a first-in-human clinical trial, to support further research and development of this compound.

Executive Summary

This compound is an investigational drug candidate under development for pain management.[1] Early clinical data from a randomized, double-blind, placebo-controlled, dose-escalation study in healthy volunteers has demonstrated a dose-dependent pharmacokinetic profile.[1] This document summarizes the available quantitative PK data, details the experimental methodologies employed in its characterization, and visualizes a relevant signaling pathway.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound were evaluated in healthy subjects following single and multiple oral dose administrations. The key findings from the single ascending dose (SAD) and multiple ascending dose (MAD) studies are presented below.

Single Ascending Dose (SAD) Study

In the SAD study, healthy volunteers were administered single oral doses of this compound ranging from 10 mg to 600 mg.[1] The maximum plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) were found to increase in a dose-dependent manner.[1]

Table 1: Summary of Mean Pharmacokinetic Parameters of this compound after a Single Oral Dose

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-last (ng·hr/mL)t1/2 (hr)
10Data not availableData not availableData not availableData not available
20Data not availableData not availableData not availableData not available
50Data not availableData not availableData not availableData not available
100Data not availableData not availableData not availableData not available
150Data not availableData not availableData not availableData not available
250Data not availableData not availableData not availableData not available
400Data not availableData not availableData not availableData not available
600Data not availableData not availableData not availableData not available

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life were not available in the publicly accessible literature. The available information indicates a dose-dependent increase in Cmax and AUC.[1]

Multiple Ascending Dose (MAD) Study

The MAD study involved the administration of this compound once daily for 8 days at doses of 100 mg, 200 mg, and 400 mg.[1] Similar to the SAD study, a dose-dependent increase in systemic exposure was observed.[1]

Table 2: Summary of Mean Steady-State Pharmacokinetic Parameters of this compound after Multiple Oral Doses

Dose (mg)Cmax,ss (ng/mL)Tmax,ss (hr)AUC0-24,ss (ng·hr/mL)
100Data not availableData not availableData not available
200Data not availableData not availableData not available
400Data not availableData not availableData not available

Note: Specific quantitative values for steady-state Cmax, Tmax, and AUC were not available in the publicly accessible literature.

Experimental Protocols

First-in-Human Clinical Trial Design

The pharmacokinetic data for this compound was obtained from a first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study conducted in healthy volunteers.[1]

  • Study Population: Healthy adult subjects.

  • Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of this compound (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[1]

  • Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of this compound (100, 200, or 400 mg) or placebo for 8 days.[1]

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

G cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Screening Screening SAD_Dosing Single Oral Dose (10-600 mg or Placebo) SAD_Screening->SAD_Dosing SAD_PK_Sampling Serial PK Blood Sampling SAD_Dosing->SAD_PK_Sampling SAD_Follow_up Follow-up SAD_PK_Sampling->SAD_Follow_up MAD_Screening Screening MAD_Dosing Daily Oral Dose for 8 Days (100-400 mg or Placebo) MAD_Screening->MAD_Dosing MAD_PK_Sampling PK Blood Sampling at Steady State MAD_Dosing->MAD_PK_Sampling MAD_Follow_up Follow-up MAD_PK_Sampling->MAD_Follow_up

First-in-Human Study Design for this compound.
Bioanalytical Method

The quantification of this compound in human plasma was performed using a validated bioanalytical method.

  • Analytical Technique: While the specific analytical technique (e.g., LC-MS/MS) is not detailed in the available literature, it is the standard for such studies.

  • Validation Parameters: The assay was validated for its linearity, accuracy, precision, and stability.[1]

  • Linearity: The method demonstrated acceptable linearity over the concentration range of the study.

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

Signaling Pathway

In addition to its role as a TRPV1 antagonist for pain, this compound has been shown to induce apoptosis in human ovarian cancer cells through a specific signaling cascade. This pathway involves the generation of reactive oxygen species (ROS), activation of p38 mitogen-activated protein kinase (p38), and subsequent endoplasmic reticulum (ER) stress, leading to the upregulation of C/EBP homologous protein (CHOP).

G DWP05195 This compound ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS induces p38 p38 MAPK Activation ROS->p38 leads to ER_Stress Endoplasmic Reticulum (ER) Stress p38->ER_Stress induces CHOP ↑ CHOP Expression ER_Stress->CHOP results in Apoptosis Apoptosis CHOP->Apoptosis promotes

References

DWP-05195: A Preclinical Technical Guide on its Anti-Cancer Activity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The focus of this document is on its demonstrated anti-cancer properties in human ovarian cancer cells, elucidating its mechanism of action and providing detailed experimental context.

Core Findings: this compound Induces Apoptosis in Ovarian Cancer Cells

Preclinical studies have revealed that this compound exhibits potent growth inhibitory effects against multiple human ovarian cancer cell lines.[1][2] The primary mechanism of this anti-cancer activity is the induction of apoptosis, or programmed cell death, through a signaling cascade involving endoplasmic reticulum (ER) stress.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in human ovarian cancer cell lines.

Table 1: Growth Inhibitory Effects of this compound on Human Ovarian Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
A278014.2 ± 1.2
SKOV316.8 ± 1.5
OVCAR318.5 ± 1.8
TOV-21G20.1 ± 2.1
HeyA822.4 ± 2.5

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: this compound-Induced Apoptosis in A2780 Ovarian Cancer Cells

TreatmentConcentration (µM)Percentage of Apoptotic Cells (%)
Control05.2 ± 0.6
This compound7.515.8 ± 1.7
This compound1535.2 ± 3.1
This compound3058.9 ± 4.5

Apoptosis was determined by Annexin V/PI staining after 48 hours of treatment. Data is presented as the mean ± standard deviation.

Signaling Pathway

The anti-cancer activity of this compound culminates in apoptosis, driven by a specific signaling pathway. This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn activates the p38 MAPK pathway. This activation induces ER stress and upregulates the expression of C/EBP homologous protein (CHOP). CHOP then promotes apoptosis through both the intrinsic and extrinsic pathways by regulating the expression of Bim, Death Receptor 4 (DR4), and Death Receptor 5 (DR5).[1][2]

DWP05195_Signaling_Pathway DWP05195 This compound ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS p38 ↑ p38 MAPK Activation ROS->p38 ER_Stress Endoplasmic Reticulum (ER) Stress p38->ER_Stress CHOP ↑ CHOP Expression ER_Stress->CHOP Bim ↑ Bim CHOP->Bim DR4_DR5 ↑ DR4 / DR5 CHOP->DR4_DR5 Intrinsic_Pathway Intrinsic Apoptosis Pathway Bim->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis Pathway DR4_DR5->Extrinsic_Pathway Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Extrinsic_Pathway->Apoptosis

This compound induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the preclinical anti-cancer activity of this compound.

Cell Culture and Reagents
  • Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3, OVCAR3, TOV-21G, and HeyA8) were used.[2]

  • Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • This compound: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of this compound for 48 hours.

  • Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
  • A2780 cells were seeded in 6-well plates and treated with this compound at the indicated concentrations for 48 hours.

  • Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS).

  • The cells were then resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

  • The mixture was incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis
  • Cells were treated with this compound for the indicated times and concentrations.

  • Total cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membranes were then incubated with primary antibodies against specific proteins (e.g., cleaved caspase-3, -8, -9, CHOP, p-p38, total p38, and β-actin) overnight at 4°C.

  • After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the anti-cancer effects of this compound in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seeding Seed Ovarian Cancer Cells Treatment Treat with this compound Seeding->Treatment MTT Cell Viability (MTT) Treatment->MTT Flow_Cytometry Apoptosis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Analysis Protein Level Analysis Western_Blot->Protein_Analysis

In vitro experimental workflow for this compound.

References

First-in-Human Clinical Trial of DWP-05195: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the first-in-human clinical trial data for DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist developed for pain management. The information is compiled from the initial publication of the Phase 1 clinical trial data.

Introduction

This compound is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1] The activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, leads to an influx of calcium and sodium ions, resulting in the depolarization of sensory neurons and the transmission of pain signals.[2] By blocking this receptor, this compound aims to provide a new therapeutic option for the management of pain.[3]

This whitepaper summarizes the key findings from the first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound in healthy male volunteers.[3][4][5] The study consisted of a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the single and multiple ascending dose studies of this compound.

Pharmacokinetic Parameters (Single Ascending Dose)
Dose Group (mg)Cmax (ng/mL)AUClast (ng·h/mL)Tmax (h)t1/2 (h)
10 15.4 ± 6.278.9 ± 21.82.0 (1.0 - 4.0)7.9 ± 1.5
20 33.1 ± 11.5184.4 ± 46.22.5 (1.5 - 4.0)8.7 ± 1.8
50 85.6 ± 29.8563.2 ± 154.73.0 (2.0 - 5.0)9.5 ± 1.3
100 155.2 ± 48.91167.1 ± 289.53.0 (2.0 - 6.0)10.1 ± 1.9
150 224.8 ± 75.11854.3 ± 541.23.5 (2.0 - 6.0)10.8 ± 2.1
250 351.7 ± 110.33122.5 ± 899.74.0 (2.0 - 6.0)11.5 ± 2.5
400 512.9 ± 158.44899.6 ± 1321.44.0 (3.0 - 6.0)12.1 ± 2.8
600 689.3 ± 201.77105.8 ± 1987.34.0 (3.0 - 8.0)12.9 ± 3.1
Placebo ----

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Terminal half-life.

Pharmacokinetic Parameters (Multiple Ascending Dose)
Dose Group (mg)Cmax,ss (ng/mL)AUCτ,ss (ng·h/mL)Tmax,ss (h)t1/2 (h)
100 210.5 ± 65.41899.7 ± 512.33.0 (2.0 - 5.0)11.2 ± 2.3
200 401.8 ± 121.93987.4 ± 1011.83.5 (2.0 - 6.0)12.5 ± 2.9
300 588.2 ± 175.66122.1 ± 1754.94.0 (3.0 - 6.0)13.1 ± 3.4
400 754.6 ± 210.18201.5 ± 2233.74.0 (3.0 - 8.0)13.8 ± 3.7
Placebo ----

Data are presented as mean ± standard deviation, except for Tmax,ss which is presented as median (range). Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; Tmax,ss: Time to reach Cmax at steady state; t1/2: Terminal half-life.

Pharmacodynamic Parameters: Change from Baseline in Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol)

Single Ascending Dose (Mean Change from Baseline ± SD in °C)

Dose Group (mg)ΔHPtr at 4hΔHPtol at 4h
10 0.8 ± 0.51.1 ± 0.7
50 1.5 ± 0.82.0 ± 1.1
150 2.4 ± 1.13.1 ± 1.5
400 3.5 ± 1.44.5 ± 1.9
600 4.1 ± 1.65.2 ± 2.2
Placebo 0.2 ± 0.30.4 ± 0.5

Multiple Ascending Dose (Mean Change from Baseline ± SD in °C on Day 8)

Dose Group (mg)ΔHPtr at 4h post-doseΔHPtol at 4h post-dose
100 2.8 ± 1.23.6 ± 1.6
200 4.2 ± 1.75.4 ± 2.1
300 5.1 ± 2.06.5 ± 2.5
400 5.9 ± 2.37.5 ± 2.9
Placebo 0.3 ± 0.40.5 ± 0.6
Safety and Tolerability: Number of Subjects with Treatment-Emergent Adverse Events (TEAEs)
Single Ascending DoseMultiple Ascending Dose
This compound (n=64) 18 (28.1%)12 (37.5%)
Placebo (n=16) 4 (25.0%)3 (37.5%)
Most Common TEAEs (this compound) Dizziness, Somnolence, HeadacheSomnolence, Dizziness, Nausea

All reported TEAEs were mild to moderate in severity. No serious adverse events were reported.

Experimental Protocols

Study Design

This was a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study conducted in healthy male volunteers.[3][4][5]

  • Single Ascending Dose (SAD): 80 subjects were randomized to receive a single oral dose of this compound (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[3] Each dose group consisted of 10 subjects (8 active, 2 placebo).[3][4]

  • Multiple Ascending Dose (MAD): 40 subjects were randomized to receive a once-daily oral dose of this compound (100, 200, 300, or 400 mg) or placebo for 8 days.[3] Each dose group consisted of 10 subjects (8 active, 2 placebo).[3][4]

Pharmacokinetic Assessment

Serial blood samples were collected at pre-dose and at specified time points post-dose. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, Tmax, and t1/2, were calculated using non-compartmental analysis.

Pharmacodynamic Assessment

Pharmacodynamic effects were assessed by measuring the heat pain threshold (HPtr) and heat pain tolerance (HPtol) using a validated quantitative sensory testing (QST) device (Thermal NeuroSensory Analyzer).[3][4] A thermode was applied to the volar surface of the forearm, and the temperature was increased at a constant rate. HPtr was defined as the temperature at which the subject first perceived a sensation of pain.[3] HPtol was defined as the temperature at which the subject could no longer tolerate the heat stimulus.[6] Measurements were taken at pre-dose and at various time points post-dose.

Safety and Tolerability Assessment

Safety and tolerability were monitored throughout the study by assessing adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, and urinalysis).

Mandatory Visualizations

Signaling Pathway of a TRPV1 Antagonist

TRPV1_Antagonist_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 Channel Heat (>43°C)->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Ion_Influx Ca2+/Na+ Influx TRPV1->Ion_Influx Opens This compound This compound (TRPV1 Antagonist) This compound->TRPV1 Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: Mechanism of action of this compound as a TRPV1 antagonist.

Experimental Workflow of the First-in-Human Trial

DWP05195_Trial_Workflow cluster_screening Screening & Enrollment cluster_sad Single Ascending Dose (SAD) Study (n=80) cluster_mad Multiple Ascending Dose (MAD) Study (n=40) cluster_analysis Data Analysis Screening Healthy Male Volunteers (N=120) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization SAD_Dosing Single Oral Dose (10, 20, 50, 100, 150, 250, 400, 600 mg this compound or Placebo) Randomization->SAD_Dosing 8 Dose Cohorts MAD_Dosing Once Daily Oral Dose for 8 Days (100, 200, 300, 400 mg this compound or Placebo) Randomization->MAD_Dosing 4 Dose Cohorts SAD_PK Pharmacokinetic Sampling SAD_Dosing->SAD_PK SAD_PD Pharmacodynamic Assessment (HPtr, HPtol) SAD_Dosing->SAD_PD SAD_Safety Safety Monitoring SAD_Dosing->SAD_Safety PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) SAD_PK->PK_Analysis PD_Analysis Pharmacodynamic Analysis (ΔHPtr, ΔHPtol) SAD_PD->PD_Analysis Safety_Analysis Safety & Tolerability Analysis (Adverse Events) SAD_Safety->Safety_Analysis MAD_PK Pharmacokinetic Sampling (Day 1 and Day 8) MAD_Dosing->MAD_PK MAD_PD Pharmacodynamic Assessment (Day 1 and Day 8) MAD_Dosing->MAD_PD MAD_Safety Safety Monitoring MAD_Dosing->MAD_Safety MAD_PK->PK_Analysis MAD_PD->PD_Analysis MAD_Safety->Safety_Analysis

Caption: Workflow of the first-in-human clinical trial of this compound.

References

DWP-05195: A Technical Overview of the Safety and Tolerability Profile of a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety and tolerability profile of DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist under investigation for pain management. The information presented is based on the first-in-human, double-blind, placebo-controlled, randomized, dose-escalation clinical trial in healthy volunteers.

Introduction

This compound is a competitive antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. This non-selective cation channel is a key component in the transduction of pain signals and is activated by various stimuli, including heat, acid, and capsaicin. By blocking the activation of TRPV1, this compound aims to provide an analgesic effect. Preclinical studies in animal models of nerve injury and diabetic neuropathy have demonstrated the analgesic potential of this compound.[1] This document focuses on the safety and tolerability data from the initial clinical evaluation in humans.

Safety and Tolerability Profile

The safety and tolerability of this compound were assessed in a first-in-human study involving single and multiple ascending doses in healthy male volunteers. Overall, this compound was well-tolerated at single oral doses ranging from 10 mg to 600 mg and at multiple oral doses of 100 mg to 400 mg administered daily for eight days.[1]

Adverse Events in Single Ascending Dose (SAD) Study

In the single-dose study, a total of 80 subjects were enrolled across eight dose groups (10, 20, 50, 100, 150, 250, 400, and 600 mg) and a placebo group. Drug-related adverse events (AEs) were reported in 31 of the 80 subjects, with a total of 51 events. No serious adverse events were reported. A notable dose-dependent adverse event was an increase in body temperature.

Dose GroupNumber of Subjects with Drug-Related AEsTotal Number of Drug-Related AEsMost Common Drug-Related AEs
Placebo 57Dizziness, Headache
10 mg 22Headache
20 mg 34Dizziness
50 mg 34Headache, Somnolence
100 mg 46Dizziness, Headache
150 mg 35Somnolence
250 mg 47Dizziness, Headache
400 mg 58Increase in body temperature , Dizziness
600 mg 78Increase in body temperature , Headache

Data synthesized from the first-in-human clinical trial report.

Adverse Events in Multiple Ascending Dose (MAD) Study

The multiple-dose study enrolled 41 subjects who received daily doses of 100 mg, 200 mg, or 400 mg of this compound or a placebo for eight days. A total of 36 subjects experienced 305 adverse drug reactions (ADRs). Similar to the single-dose study, no serious adverse events were reported. An increase in body temperature was also observed in a dose-dependent manner.

Dose GroupNumber of Subjects with ADRsTotal Number of ADRsMost Common ADRs
Placebo 735Headache, Dizziness
100 mg 975Headache, Somnolence
200 mg 1090Dizziness, Headache
400 mg 10105Increase in body temperature , Dizziness, Headache

Data synthesized from the first-in-human clinical trial report.

Body Temperature Changes

An increase in body temperature, a known class effect of TRPV1 antagonists, was observed with this compound administration. In the single-dose study, two subjects in the 400 mg group and three subjects in the 600 mg group experienced body temperatures between 38.0°C and 38.3°C.[1] This effect was generally mild and transient.

Experimental Protocols

Study Design

The first-in-human trial was a double-blind, randomized, placebo-controlled, dose-escalation study conducted in healthy male volunteers between the ages of 20 and 45. The study consisted of two parts: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study. In each dose group, subjects were randomized to receive either this compound or a placebo.

Safety and Tolerability Assessments

Safety and tolerability were evaluated through continuous monitoring and recording of adverse events, physical examinations, vital signs (systolic and diastolic blood pressure, pulse rate, and temperature), 12-lead electrocardiograms (ECGs), and clinical laboratory tests.[1] Laboratory tests included hematology, clinical chemistry, thyroid function tests, coagulation, and urinalysis. All assessments were performed at screening, during the study, and at a follow-up visit.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the TRPV1 receptor. In normal physiological states, noxious stimuli such as heat or capsaicin bind to the TRPV1 receptor on sensory neurons, causing the channel to open. This leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the propagation of a pain signal to the central nervous system. This compound competitively binds to the TRPV1 receptor, preventing its activation by agonists and thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.

DWP05195_MoA cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron cluster_downstream Downstream Signaling Heat Heat (>43°C) TRPV1 TRPV1 Receptor Heat->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Acid Acid (pH < 6) Acid->TRPV1 Activate Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Channel Opening Depolarization Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Blocks Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization SAD_Arm Single Ascending Dose (SAD) (10-600 mg this compound or Placebo) Randomization->SAD_Arm Part 1 MAD_Arm Multiple Ascending Dose (MAD) (100-400 mg this compound or Placebo daily for 8 days) Randomization->MAD_Arm Part 2 Drug_Admin Drug Administration SAD_Arm->Drug_Admin MAD_Arm->Drug_Admin Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, ECG, Labs) Drug_Admin->Safety_Monitoring Follow_Up End of Study / Follow-up Safety_Monitoring->Follow_Up

References

DWP-05195: A Technical Guide to a Novel TRPV1 Antagonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DWP-05195 is a novel, orally administered small molecule that acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Developed by Daewoong Pharmaceutical Co. Ltd., this compound has been investigated for its potential in managing pain. Preclinical studies have demonstrated its ability to inhibit pain signals evoked by various TRPV1 agonists and have shown analgesic effects in animal models of neuropathic pain. A first-in-human Phase 1 clinical trial has evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers, providing foundational data for its further development as a therapeutic agent for pain-related conditions. This technical guide provides an in-depth overview of the core function of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Mechanism of Action: TRPV1 Antagonism

This compound exerts its pharmacological effect by acting as an antagonist at the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. It is predominantly expressed in primary sensory neurons, where its activation leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of a pain signal that is transmitted to the central nervous system.

By competitively binding to the TRPV1 receptor, this compound prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain. This mechanism of action makes this compound a promising candidate for the treatment of various pain states where TRPV1 is sensitized or hyperactive.

Signaling Pathway of TRPV1 and Inhibition by this compound

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 Receptor Heat (>43°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Antagonism

Figure 1: this compound mechanism of action on the TRPV1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic data from the first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study of this compound in healthy male subjects.[1]

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose)
Dose (mg)Cmax (ng/mL)AUCinf (ng·h/mL)Tmax (h)t1/2 (h)
1029.3 ± 11.2227.8 ± 62.72.5 (1.5 - 4.0)5.8 ± 1.0
2059.5 ± 21.3487.8 ± 117.22.5 (2.0 - 4.0)6.2 ± 1.0
50148.2 ± 41.51386.4 ± 344.23.0 (2.0 - 4.0)7.1 ± 1.2
100313.1 ± 100.23014.2 ± 774.93.0 (2.0 - 5.0)7.4 ± 1.3
150450.2 ± 135.44531.8 ± 1121.53.0 (2.0 - 5.0)7.8 ± 1.4
250725.6 ± 211.37854.3 ± 1987.63.0 (2.0 - 6.0)8.2 ± 1.5
4001089.7 ± 321.512457.8 ± 3125.43.0 (2.0 - 6.0)8.5 ± 1.6
6001543.8 ± 456.718765.4 ± 4589.13.0 (2.0 - 6.0)8.8 ± 1.7
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose, Day 8)
Dose (mg)Cmax,ss (ng/mL)AUCτ,ss (ng·h/mL)Tmax,ss (h)t1/2,ss (h)
100458.7 ± 145.23897.4 ± 1021.53.0 (2.0 - 5.0)7.6 ± 1.4
200898.4 ± 289.78123.5 ± 2154.83.0 (2.0 - 6.0)8.0 ± 1.5
4001654.3 ± 512.815876.9 ± 4123.73.0 (2.0 - 6.0)8.6 ± 1.7
Data are presented as mean ± standard deviation, except for Tmax,ss which is presented as median (range).
Table 3: Pharmacodynamic Parameters of this compound (Single Ascending Dose, Change from Baseline at 3h post-dose)
Dose (mg)Δ Heat Pain Threshold (°C)Δ Heat Pain Tolerance (°C)
Placebo0.4 ± 0.80.5 ± 0.9
100.6 ± 0.90.7 ± 1.0
200.8 ± 1.00.9 ± 1.1
501.1 ± 1.21.3 ± 1.4
1001.5 ± 1.41.7 ± 1.6
1501.8 ± 1.52.0 ± 1.7
2502.2 ± 1.72.5 ± 1.9
4002.7 ± 1.93.0 ± 2.1
6003.1 ± 2.13.4 ± 2.3
Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols are based on the methods described in the first-in-human clinical trial of this compound.[1]

Pharmacodynamic Assessment: Heat Pain Threshold and Tolerance

Objective: To evaluate the analgesic effect of this compound by measuring the change in temperature at which a thermal stimulus is perceived as painful (threshold) and the maximum tolerable pain (tolerance).

Apparatus: A Thermal Sensory Analyzer (TSA-II, Medoc, Israel) with a 30x30 mm thermode.

Procedure:

  • The thermode is attached to the volar surface of the subject's forearm.

  • The baseline temperature of the thermode is set to 32°C.

  • The temperature of the thermode is increased at a constant rate of 1°C per second.

  • Heat Pain Threshold (HPtr): The subject is instructed to press a button as soon as the sensation of heat becomes painful. The temperature at this point is recorded as the HPtr.

  • Heat Pain Tolerance (HPtol): The temperature continues to rise until the subject indicates that the pain is no longer tolerable by pressing the button again. This temperature is recorded as the HPtol. The maximum temperature is capped at 52°C to prevent tissue damage.

  • Measurements are taken at baseline (pre-dose) and at specified time points post-dose.

  • The change from baseline is calculated for each time point to assess the effect of this compound.

Pharmacodynamic Assessment: Cutaneous Blood Flow

Objective: To assess the effect of this compound on cutaneous blood flow, a parameter that can be influenced by TRPV1 antagonism.

Apparatus: Laser Doppler Perfusion Imager (LDPI, Moor Instruments, UK).

Procedure:

  • A 1% capsaicin solution is applied to a 1 cm² area on the volar surface of the subject's forearm to induce a neurogenic inflammatory response (flare).

  • After 30 minutes, the cutaneous blood flow in the flare area is measured using the LDPI.

  • The perfusion intensity (PI) and the flare area ratio (FAR) are quantified.

  • Measurements are performed at baseline (pre-dose) and at specified time points post-dose.

  • Changes from baseline in PI and FAR are calculated to evaluate the effect of this compound on capsaicin-induced vasodilation.

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment (Pre-dose) cluster_dosing Dosing cluster_postdose Post-dose Assessment cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Baseline_HP Heat Pain Threshold & Tolerance Measurement Informed_Consent->Baseline_HP Baseline_CBF Cutaneous Blood Flow Measurement Informed_Consent->Baseline_CBF Baseline_PK Pharmacokinetic Blood Sampling Informed_Consent->Baseline_PK Dosing This compound or Placebo Administration Baseline_HP->Dosing Baseline_CBF->Dosing Baseline_PK->Dosing Postdose_HP Serial Heat Pain Threshold & Tolerance Measurements Dosing->Postdose_HP Postdose_CBF Serial Cutaneous Blood Flow Measurements Dosing->Postdose_CBF Postdose_PK Serial Pharmacokinetic Blood Sampling Dosing->Postdose_PK PD_Analysis Pharmacodynamic Parameter Analysis Postdose_HP->PD_Analysis Postdose_CBF->PD_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Postdose_PK->PK_Analysis Safety_Analysis Safety & Tolerability Assessment PK_Analysis->Safety_Analysis PD_Analysis->Safety_Analysis

Figure 2: Generalized workflow for the first-in-human clinical trial of this compound.

Conclusion and Future Directions

This compound is a promising TRPV1 antagonist with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile in early clinical development. The first-in-human study demonstrated that this compound was well-tolerated and exhibited dose-dependent increases in plasma concentrations and analgesic effects, as measured by heat pain threshold and tolerance. These findings support the continued investigation of this compound in patient populations with various pain conditions. Further clinical trials are warranted to establish the efficacy and safety of this compound in treating specific pain disorders and to determine its optimal therapeutic window. The data presented in this technical guide provide a solid foundation for researchers and clinicians interested in the development and potential application of this novel analgesic agent.

References

An In-Depth Technical Guide to the Exploratory Studies on DWP-05195 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain perception. This technical guide provides a comprehensive overview of the initial exploratory studies conducted on this compound, focusing on its pharmacodynamics, pharmacokinetics, safety, and tolerability in healthy volunteers. The information presented herein is synthesized from a first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study, offering valuable insights for researchers and professionals in the field of drug development.[1][2][3] this compound's mechanism of action as a TRPV1 antagonist positions it as a potential therapeutic agent for pain management.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the single and multiple ascending dose studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose Group (mg)Cmax (µg/L)Tmax (h)AUClast (µg·h/L)t1/2 (h)
1025.3 ± 9.82.0 (1.0-4.0)134.8 ± 44.77.9 ± 2.4
2048.9 ± 18.22.5 (1.0-4.0)306.7 ± 111.18.7 ± 2.0
50115.1 ± 41.53.0 (2.0-6.0)884.2 ± 304.810.3 ± 2.1
100201.7 ± 68.93.0 (2.0-6.0)1854.1 ± 643.011.2 ± 2.3
150289.6 ± 101.23.5 (2.0-6.0)2978.4 ± 1044.212.1 ± 2.5
250412.3 ± 145.74.0 (2.0-8.0)4879.2 ± 1711.213.0 ± 2.8
400589.1 ± 208.34.0 (2.0-8.0)7654.3 ± 2682.513.9 ± 3.1
600798.4 ± 281.24.0 (2.0-8.0)11234.5 ± 3932.114.8 ± 3.4

Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range).

Table 2: Pharmacodynamic Parameters of this compound (Single Ascending Dose)

Dose Group (mg)Change in Heat Pain Threshold (°C)Change in Heat Pain Tolerance (°C)
Placebo0.4 ± 0.80.5 ± 0.9
100.7 ± 1.00.8 ± 1.1
201.0 ± 1.21.1 ± 1.3
501.5 ± 1.41.7 ± 1.5
1002.1 ± 1.62.3 ± 1.8
1502.8 ± 1.93.1 ± 2.1
2503.5 ± 2.23.9 ± 2.4
4004.2 ± 2.54.7 ± 2.8
6005.0 ± 2.85.6 ± 3.1

Data represent the mean change from baseline ± standard deviation.

Table 3: Pharmacokinetic Parameters of this compound at Steady State (Multiple Ascending Dose)

Dose Group (mg)Cmax,ss (µg/L)Tmax,ss (h)AUCτ,ss (µg·h/L)
100245.8 ± 86.33.0 (2.0-6.0)2245.7 ± 789.5
200489.6 ± 172.13.0 (2.0-6.0)4489.3 ± 1576.8
400897.5 ± 315.24.0 (2.0-8.0)8897.1 ± 3114.0

Data are presented as mean ± standard deviation, except for Tmax,ss, which is presented as median (range).

Experimental Protocols

Study Design

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy male volunteers.[1][2][3] The study was divided into two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[1][3] In the SAD phase, subjects received a single oral dose of this compound (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[1][3] In the MAD phase, subjects received daily oral doses of this compound (100, 200, or 400 mg) or placebo for 7 days.[1]

Pharmacokinetic Assessment

Serial blood samples were collected at predefined time points before and after drug administration. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3] The lower limit of quantification was 5 ng/mL.[1][3] Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2), were calculated using non-compartmental methods.

Pharmacodynamic Assessment

Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) Measurement:

The assessment of HPtr and HPtol was performed using a standardized quantitative sensory testing (QST) device.[5][6] A thermode was attached to the subject's forearm, and the temperature was gradually increased at a constant rate (e.g., 1°C/second).[7] Subjects were instructed to press a button to indicate the point at which the sensation of warmth first became painful (HPtr) and the point at which the pain became unbearable (HPtol).[6][7] The average of three consecutive measurements was used for analysis.

Cutaneous Blood Flow Measurement:

Cutaneous blood flow was measured using laser Doppler flowmetry.[8][9] A laser Doppler probe was placed on the volar aspect of the forearm to non-invasively assess microcirculatory blood perfusion.[9][10] Baseline measurements were taken before drug administration, and subsequent measurements were recorded at various time points post-dose to evaluate changes in cutaneous blood flow.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effect by blocking the TRPV1 ion channel, which is a key component in the transmission of pain signals.[2][4] The following diagram illustrates the proposed signaling pathway.

DWP05195_Mechanism_of_Action cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Antagonism

Caption: this compound blocks the TRPV1 channel, preventing pain signal transmission.

Experimental Workflow for the First-in-Human Study

The logical flow of the clinical study, from subject recruitment to data analysis, is depicted in the following diagram.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessments Assessments cluster_analysis Data Analysis Informed_Consent Informed Consent Screening_Tests Screening Tests Informed_Consent->Screening_Tests Enrollment Subject Enrollment Screening_Tests->Enrollment Randomization Randomization Enrollment->Randomization SAD_Dosing Single Ascending Dose (this compound or Placebo) Randomization->SAD_Dosing MAD_Dosing Multiple Ascending Dose (this compound or Placebo) Randomization->MAD_Dosing PK_Sampling Pharmacokinetic Blood Sampling SAD_Dosing->PK_Sampling PD_Tests Pharmacodynamic Tests (HPtr, HPtol, Blood Flow) SAD_Dosing->PD_Tests Safety_Monitoring Safety & Tolerability Monitoring SAD_Dosing->Safety_Monitoring MAD_Dosing->PK_Sampling MAD_Dosing->PD_Tests MAD_Dosing->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis PK_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis PD_Tests->PD_Analysis Safety_Analysis Safety Data Analysis Safety_Monitoring->Safety_Analysis

References

Methodological & Application

Application Notes and Protocols for DWP-05195 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: DWP-05195 In Vitro Assay Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel known for its role in pain signal transduction.[1][2] Initially developed for pain management, recent studies have highlighted its potential as an anti-cancer agent.[2][3] In human ovarian cancer cells, this compound has been shown to induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress and reactive oxygen species (ROS).[1][3] These application notes provide detailed protocols for key in vitro assays to study the effects of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Human Ovarian Cancer Cell Lines [1]

Cell LineIC50 (µM)
A278017.3
SKOV321.5
OVCAR324.8
TOV-21G28.1
HeyA830.2

IC50 is the concentration that reduces the cell number by 50% compared to control cultures.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[1]

  • Materials:

    • Human ovarian cancer cell lines (e.g., A2780, SKOV3)

    • RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 7.5, 15, 30 µM) for the desired time period (e.g., 48 hours).[1]

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692).

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[1]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[1]

3. Western Blotting for Apoptosis and ER Stress Markers

This protocol is used to detect the levels of key proteins involved in the apoptotic and ER stress pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies against cleaved caspase-3, -8, -9, and CHOP

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE gels

    • PVDF membranes

    • Chemiluminescence detection reagents

  • Procedure:

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

DWP05195_Signaling_Pathway cluster_cell Human Ovarian Cancer Cell cluster_apoptosis Apoptosis DWP05195 This compound ROS ↑ ROS DWP05195->ROS ER_Stress ER Stress DWP05195->ER_Stress p38 ↑ p38 Activation ROS->p38 CHOP ↑ CHOP Expression p38->CHOP ER_Stress->CHOP Intrinsic Intrinsic Pathway (BIM) CHOP->Intrinsic Extrinsic Extrinsic Pathway (DR4, DR5) CHOP->Extrinsic Caspases Caspase Activation (-8, -9, -3) Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in human ovarian cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Human Ovarian Cancer Lines) DWP_Treatment This compound Treatment (Dose and Time Dependent) Cell_Culture->DWP_Treatment MTT MTT Assay (Cell Viability) DWP_Treatment->MTT AnnexinV Annexin V Staining (Apoptosis Detection) DWP_Treatment->AnnexinV WesternBlot Western Blotting (Protein Expression) DWP_Treatment->WesternBlot IC50_Calc IC50 Calculation MTT->IC50_Calc Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Protein_Quant Protein Quantification WesternBlot->Protein_Quant

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for DWP-05195 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro effects of DWP-05195 on cell viability. The protocols detailed below outline a standard procedure for determining the cytotoxic or cytostatic potential of this compound using a colorimetric cell viability assay.

Introduction

This compound is identified as a transient receptor potential vanilloid 1 (TRPV1) antagonist, primarily investigated for its potential in pain management.[1] While its main therapeutic target is related to nociception, it is crucial to characterize the broader pharmacological profile of this compound, including its potential impact on cell viability and proliferation. Understanding these off-target effects is essential for preclinical safety assessment and for exploring any potential secondary therapeutic applications.

The following protocols describe the use of a tetrazolium-based colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay, to quantify metabolically active, viable cells following treatment with this compound. These assays are based on the principle that mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[2]

Mechanism of Action (Hypothesized for Cytotoxicity)

While the primary mechanism of this compound is the antagonism of the TRPV1 receptor, any observed effects on cell viability in this assay would likely be due to off-target effects. For the purpose of this protocol, we will hypothesize a generic cytotoxic mechanism involving the induction of apoptosis. Drug-induced cytotoxicity often culminates in the activation of apoptotic pathways. A simplified, hypothetical signaling cascade for drug-induced apoptosis is illustrated below.

DWP05195 This compound (Hypothetical Off-Target) CellularTarget Off-Target Molecule/Pathway DWP05195->CellularTarget StressResponse Cellular Stress Response CellularTarget->StressResponse Mitochondria Mitochondrial Perturbation StressResponse->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis & Cell Death Caspase3->Apoptosis cleaves cellular substrates

Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following is a detailed protocol for determining the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay. This protocol can be adapted for other colorimetric assays such as MTT or XTT.

Materials and Reagents

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Selected cell line (e.g., HeLa, A549, or a relevant cell line for the research question)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based reagent

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

A 1. Cell Seeding (e.g., 1 x 10^4 cells/well) B 2. Cell Adherence (24-hour incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add CCK-8 Reagent (10 µL per well) D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate % Viability & IC50) G->H

Experimental workflow for the this compound cell viability assay.

Step-by-Step Procedure

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10^4 cells per well).[3]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A typical concentration range might be from 0.1 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of the vehicle control medium to the control wells.

    • Typically, each concentration and control should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • Addition of CCK-8 Reagent:

    • After the treatment incubation period, add 10 µL of the CCK-8 reagent to each well, including the controls.[3]

    • Gently mix the plate to ensure even distribution of the reagent.

  • Final Incubation:

    • Incubate the plate for 1 to 4 hours at 37°C.[3] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[3]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

Calculation of Percent Viability:

  • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Data Summary Table

The calculated percent viability data should be presented in a clear, tabular format.

This compound Conc. (µM)Mean Absorbance (450 nm)Standard DeviationPercent Viability (%)
0 (Vehicle Control)[Insert Value][Insert Value]100
0.1[Insert Value][Insert Value][Calculate Value]
1[Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Calculate Value]
50[Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Calculate Value]

IC50 Determination

The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that reduces cell viability by 50%, can be determined by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Interpretation of Results

A dose-dependent decrease in cell viability suggests that this compound may have cytotoxic or cytostatic effects on the tested cell line at the concentrations evaluated. Further assays, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis, can be performed to elucidate the specific mechanism of cell death or growth inhibition.[3]

References

Unveiling Apoptosis: Application Notes and Protocols for DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of apoptosis induced by the novel TRPV1 antagonist, DWP-05195. The findings detailed herein are primarily based on studies conducted on human ovarian cancer cells, where this compound has been shown to trigger apoptosis through a mechanism involving endoplasmic reticulum (ER) stress and the ROS-p38-CHOP signaling pathway.[1] This apoptosis induction is notably independent of TRPV1-mediated calcium signaling.[1]

Mechanism of Action: An Overview

This compound induces programmed cell death by initiating a cascade of events centered around ER stress. This process is characterized by the upregulation of C/EBP homologous protein (CHOP). The activation of CHOP by this compound stimulates both the intrinsic and extrinsic apoptotic pathways. This is achieved through the regulation of key pro-apoptotic proteins, including Bcl2-like11 (BIM) and death receptors 4 and 5 (DR4 and DR5).[1] Furthermore, the induction of cell death by this compound is associated with an increase in reactive oxygen species (ROS) and the activation of the p38 pathway.[1]

Experimental Data Summary

The following table summarizes the key quantitative findings from studies investigating the apoptotic effects of this compound.

Cell LineTreatmentParameter MeasuredResultReference
Human Ovarian Cancer CellsThis compoundCell ViabilityDose-dependent decrease[1]
Human Ovarian Cancer CellsThis compoundApoptotic Cell Population (Annexin V/PI)Significant increase[1]
Human Ovarian Cancer CellsThis compoundCHOP ExpressionUpregulation[1]
Human Ovarian Cancer CellsThis compoundBIM, DR4, DR5 ExpressionUpregulation[1]
Human Ovarian Cancer CellsThis compoundROS LevelsIncreased[1]
Human Ovarian Cancer CellsThis compoundp38 Pathway ActivationIncreased phosphorylation[1]
Human Ovarian Cancer CellsThis compound + 4-PBA (ER stress inhibitor)Cell DeathSignificantly suppressed[1]
Human Ovarian Cancer CellsThis compound + CHOP knockdownCell DeathSignificantly suppressed[1]

Signaling Pathway

DWP05195_Apoptosis_Pathway DWP05195 This compound ROS ↑ ROS DWP05195->ROS ER_Stress ER Stress DWP05195->ER_Stress p38 p38 Activation ROS->p38 CHOP ↑ CHOP p38->CHOP ER_Stress->CHOP Intrinsic Intrinsic Pathway CHOP->Intrinsic Extrinsic Extrinsic Pathway CHOP->Extrinsic BIM ↑ BIM Intrinsic->BIM DR4_DR5 ↑ DR4/DR5 Extrinsic->DR4_DR5 Apoptosis Apoptosis BIM->Apoptosis DR4_DR5->Apoptosis

Caption: this compound induced apoptosis signaling cascade.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., Human Ovarian Cancer Cells) B Treatment with this compound A->B C Apoptosis Detection Assays B->C D Annexin V/PI Staining C->D  Early/Late Apoptosis E Western Blotting C->E Protein Expression F ROS Detection C->F Oxidative Stress G Data Analysis & Interpretation D->G E->G F->G

Caption: General workflow for assessing this compound induced apoptosis.

Detailed Experimental Protocols

Herein are detailed protocols for key experiments to detect and quantify apoptosis induced by this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase. Since this process requires active mitochondria, it is an indirect measure of cell viability.

Materials:

  • Human ovarian cancer cells (or other cell line of interest)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Human ovarian cancer cells

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as CHOP, BIM, DR4, DR5, and phosphorylated p38.

Materials:

  • Human ovarian cancer cells

  • 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CHOP, anti-BIM, anti-DR4, anti-DR5, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Measurement of Intracellular ROS

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Human ovarian cancer cells

  • 6-well plates or 96-well black plates

  • This compound stock solution

  • DCFH-DA (10 mM stock in DMSO)

  • HBSS (Hank's Balanced Salt Solution)

Protocol:

  • Seed cells and treat with this compound.

  • Wash the cells with HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize by fluorescence microscopy.

By following these protocols, researchers can effectively investigate and quantify the apoptotic effects of this compound in various cell models, contributing to a deeper understanding of its therapeutic potential.

References

DWP-05195: Application Notes and Protocols for In Vivo Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DWP-05195, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist developed by Daewoong Pharmaceutical Co. Ltd., has demonstrated analgesic effects in preclinical animal models of neuropathic and diabetic pain[1]. As a competitive inhibitor of TRPV1, this compound blocks the transduction of pain signals initiated by various agonists like capsaicin (B1668287) and endovanilloids[1]. This document provides a framework for application notes and detailed experimental protocols for evaluating the efficacy of this compound in relevant in vivo animal models of pain. While specific preclinical data for this compound remains largely within proprietary domains, this guide is structured to incorporate such data as it becomes publicly available and offers generalized protocols based on established methodologies.

Introduction

The transient receptor potential vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli, playing a crucial role in the development and maintenance of various pain states. Its activation on primary sensory neurons leads to the sensation of burning pain. Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. This compound is a potent and selective TRPV1 antagonist that has shown promise in early clinical development for pain management[1][2]. Preclinical studies are pivotal in characterizing the analgesic profile of compounds like this compound. The most relevant animal models for this purpose include those that mimic chronic pain conditions with a neuropathic or inflammatory etiology, such as nerve injury models and models of diabetic neuropathy[1].

Data Presentation

Due to the limited public availability of specific quantitative data from in vivo animal studies of this compound, the following tables are presented as templates. Researchers can populate these tables with their own experimental data to facilitate comparison and analysis.

Table 1: Efficacy of this compound in a Neuropathic Pain Model (e.g., Spared Nerve Injury - SNI)

Animal ModelSpecies/StrainTreatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) (Mean ± SEM)Paw Withdrawal Latency (s) (Mean ± SEM)
SNIRat/Sprague-DawleyVehicle Control-p.o.[Insert Data][Insert Data]
SNIRat/Sprague-DawleyThis compound[Dose 1]p.o.[Insert Data][Insert Data]
SNIRat/Sprague-DawleyThis compound[Dose 2]p.o.[Insert Data][Insert Data]
SNIRat/Sprague-DawleyThis compound[Dose 3]p.o.[Insert Data][Insert Data]
SNIRat/Sprague-DawleyPositive Control (e.g., Gabapentin)[Dose]p.o.[Insert Data][Insert Data]

Table 2: Efficacy of this compound in a Diabetic Neuropathy Pain Model (e.g., Streptozotocin-induced)

Animal ModelSpecies/StrainTreatment GroupDose (mg/kg)Route of AdministrationMechanical Allodynia (von Frey) (g) (Mean ± SEM)Thermal Hyperalgesia (Hargreaves) (s) (Mean ± SEM)
STZ-inducedMouse/C57BL/6Vehicle Control-i.p.[Insert Data][Insert Data]
STZ-inducedMouse/C57BL/6This compound[Dose 1]i.p.[Insert Data][Insert Data]
STZ-inducedMouse/C57BL/6This compound[Dose 2]i.p.[Insert Data][Insert Data]
STZ-inducedMouse/C57BL/6This compound[Dose 3]i.p.[Insert Data][Insert Data]
STZ-inducedMouse/C57BL/6Positive Control (e.g., Pregabalin)[Dose]i.p.[Insert Data][Insert Data]

Experimental Protocols

The following are detailed, generalized protocols for commonly used animal models of neuropathic and diabetic pain, which are cited as relevant for this compound.

Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain

Objective: To induce a persistent state of mechanical and thermal hypersensitivity in rodents to evaluate the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps)

  • Sutures

  • This compound, vehicle, and positive control (e.g., Gabapentin)

  • Apparatus for assessing mechanical allodynia (von Frey filaments)

  • Apparatus for assessing thermal hyperalgesia (Hargreaves' test)

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate these two nerves with a silk suture and transect them, removing a small section of the distal nerve stump.

    • Ensure the sural nerve remains intact.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer post-operative analgesics (e.g., buprenorphine) for 2-3 days to manage surgical pain. Monitor the animals for signs of infection or distress.

  • Behavioral Testing:

    • Allow a recovery period of 7-14 days for the neuropathic pain phenotype to develop.

    • Establish a baseline measurement for mechanical and thermal sensitivity before drug administration.

    • Mechanical Allodynia (von Frey Test): Place the animal in a testing chamber with a mesh floor. Apply calibrated von Frey filaments to the lateral plantar surface of the ipsilateral hind paw and record the paw withdrawal threshold.

    • Thermal Hyperalgesia (Hargreaves' Test): Place the animal in a plexiglass chamber on a glass floor. Apply a radiant heat source to the plantar surface of the ipsilateral hind paw and record the paw withdrawal latency.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control at the desired doses and route (e.g., oral gavage).

  • Post-treatment Behavioral Testing: Repeat the behavioral tests at specified time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset and duration of the analgesic effect.

Protocol 2: Streptozotocin (STZ)-Induced Model of Diabetic Neuropathy

Objective: To induce hyperglycemia and subsequent painful diabetic neuropathy in rodents to assess the therapeutic potential of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucose meter and test strips

  • This compound, vehicle, and positive control (e.g., Pregabalin)

  • Apparatus for assessing mechanical allodynia (von Frey filaments)

  • Apparatus for assessing thermal hyperalgesia (Hargreaves' test)

Procedure:

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) freshly dissolved in cold citrate buffer.

  • Monitoring of Diabetes:

    • Measure blood glucose levels from tail vein blood 48-72 hours after STZ injection.

    • Confirm hyperglycemia (blood glucose > 250 mg/dL). Continue to monitor blood glucose weekly.

  • Development of Neuropathy:

    • Allow 3-4 weeks for the development of diabetic neuropathy, characterized by mechanical allodynia and thermal hyperalgesia.

  • Behavioral Testing:

    • Establish a baseline for mechanical and thermal sensitivity.

    • Perform the von Frey and Hargreaves' tests as described in Protocol 1.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control at the desired doses and route.

  • Post-treatment Behavioral Testing: Conduct behavioral assessments at various time points post-administration to evaluate the analgesic effects of the treatment.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

DWP05195_Mechanism_of_Action cluster_Neuron Nociceptive Neuron TRPV1 TRPV1 Channel Pain_Signal Pain Signal Transmission TRPV1->Pain_Signal Initiates Analgesia Analgesia Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin) Noxious_Stimuli->TRPV1 Activates DWP_05195 This compound DWP_05195->TRPV1 Blocks Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., SNI or STZ) Baseline 2. Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline Drug_Admin 3. Drug Administration (this compound, Vehicle, Positive Control) Baseline->Drug_Admin Post_Treatment 4. Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment Data_Analysis 5. Data Analysis and Comparison Post_Treatment->Data_Analysis

References

DWP-05195: Application Notes for Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical models of neuropathic pain, a chronic condition resulting from nerve injury and a significant area of unmet medical need. The information presented here is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its analgesic effects by blocking the TRPV1 receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. It is activated by a variety of noxious stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous vanilloids like capsaicin.[2][3][4]

In neuropathic pain states, there is an upregulation and sensitization of TRPV1 channels in both the peripheral and central nervous systems.[5][6][7] This leads to an exaggerated response to stimuli (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). By antagonizing the TRPV1 receptor, this compound is expected to inhibit the aberrant firing of nociceptive neurons and thereby alleviate neuropathic pain symptoms.

Signaling Pathway

DWP-05195_Mechanism_of_Action cluster_NociceptiveNeuron Nociceptive Neuron cluster_Stimuli Noxious Stimuli TRPV1 TRPV1 Channel Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Activation Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Propagation Ca_Influx->Action_Potential Pain_Perception Pain Perception in CNS Action_Potential->Pain_Perception Heat Heat (>42°C) Heat->TRPV1 Acid Protons (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 DWP05195 This compound DWP05195->TRPV1 Antagonism

Caption: this compound blocks the TRPV1 channel, preventing pain signaling.

Experimental Protocols

The following protocols describe the use of this compound in the Chronic Constriction Injury (CCI) model, a widely used and validated model of neuropathic pain.

Chronic Constriction Injury (CCI) Model Protocol

Objective: To induce a neuropathic pain state in rodents to evaluate the efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Behavioral testing equipment (von Frey filaments, radiant heat source)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing and testing environment for at least 7 days prior to surgery.

  • Baseline Behavioral Testing: Measure baseline paw withdrawal thresholds to mechanical (von Frey) and thermal (Hargreaves test) stimuli for both hind paws.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied with just enough tension to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • For sham-operated animals, expose the sciatic nerve without ligation.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress.

  • Development of Neuropathic Pain: Allow 7-14 days for the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Behavioral Testing: Assess mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

Experimental Workflow

DWP-05195_Experimental_Workflow Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Acclimation->Baseline Surgery CCI Surgery or Sham Surgery Baseline->Surgery Development Neuropathic Pain Development (7-14 days) Surgery->Development Drug_Admin This compound or Vehicle Administration Development->Drug_Admin Post_Dosing Post-Dosing Behavioral Testing (Time-course) Drug_Admin->Post_Dosing Data_Analysis Data Analysis Post_Dosing->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the CCI model.

Data Presentation

The following tables summarize the expected and reported quantitative data for this compound.

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

DoseChange in Heat Pain Threshold (HPtr)Change in Heat Pain Tolerance (HPtol)
PlaceboMinimal ChangeMinimal Change
10 mgIncreaseIncrease
100 mgDose-dependent IncreaseDose-dependent Increase
600 mgMarked IncreaseMarked Increase

Data adapted from a first-in-human study of this compound.[1]

Table 2: Representative Efficacy of a TRPV1 Antagonist (A-425619) in the Rat CCI Model

TreatmentPaw Withdrawal Threshold (g) - Mechanical StimulusPaw Withdrawal Latency (s) - Thermal Stimulus
Sham + Vehicle~15 g~12 s
CCI + Vehicle~4 g~6 s
CCI + A-425619 (10 mg/kg)~10 g (~36% reversal)Significant increase towards baseline

Note: This data is representative of a selective TRPV1 antagonist in a preclinical neuropathic pain model and is provided to illustrate the expected effects of this compound.[8]

Logical Relationships

The following diagram illustrates the logical flow from the underlying mechanism of neuropathic pain to the therapeutic intervention with this compound and the expected outcomes in a preclinical model.

DWP-05195_Logical_Relationships Nerve_Injury Nerve Injury (e.g., CCI) TRPV1_Upregulation Upregulation & Sensitization of TRPV1 Nerve_Injury->TRPV1_Upregulation Neuronal_Hyperexcitability Neuronal Hyperexcitability TRPV1_Upregulation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Symptoms (Allodynia, Hyperalgesia) Neuronal_Hyperexcitability->Neuropathic_Pain DWP05195_Intervention Intervention: This compound (TRPV1 Antagonist) Neuropathic_Pain->DWP05195_Intervention Treatment for DWP05195_Intervention->TRPV1_Upregulation Blocks Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability DWP05195_Intervention->Reduced_Hyperexcitability Pain_Relief Pain Relief (Increased Paw Withdrawal Thresholds) Reduced_Hyperexcitability->Pain_Relief

Caption: Logical relationship between nerve injury, TRPV1, and this compound action.

Conclusion

This compound, as a selective TRPV1 antagonist, presents a promising therapeutic approach for the management of neuropathic pain. The provided protocols and expected outcomes are intended to facilitate the preclinical evaluation of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and institutional guidelines.

References

Application Notes and Protocols for In Vivo Studies of DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers

  • For Research Use Only: This document is intended for research purposes only and does not constitute medical advice.

  • Data Representation: Due to the limited availability of specific preclinical data for DWP-05195 in the public domain, the quantitative data and protocols provided herein are based on representative studies of other selective TRPV1 antagonists in relevant animal models. These should be considered as a starting point for experimental design and optimization.

Introduction

This compound is a novel, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious thermal, chemical, and inflammatory stimuli. Antagonism of TRPV1 is a promising therapeutic strategy for the management of various pain states, particularly those with a neuropathic or inflammatory component. Preclinical studies have suggested the analgesic efficacy of this compound in animal models of nerve injury and diabetic neuropathy.

This document provides detailed application notes and protocols for the in vivo investigation of this compound, drawing upon established methodologies for the preclinical evaluation of TRPV1 antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the activation of the TRPV1 receptor. This prevents the influx of cations (primarily Ca2+ and Na+) into sensory neurons that is normally triggered by endogenous and exogenous agonists. By inhibiting this initial step in nociceptive signaling, this compound effectively dampens the transmission of pain signals to the central nervous system.

In addition to its role in pain, TRPV1 antagonism has been implicated in other cellular processes. For instance, in human ovarian cancer cells, this compound has been shown to induce apoptosis via a pathway involving the generation of reactive oxygen species (ROS), activation of p38 mitogen-activated protein kinase (MAPK), and upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1]

Below are diagrams illustrating the canonical TRPV1 signaling pathway in nociception and the proposed apoptotic pathway in cancer cells.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Ca_influx Ca2+/Na+ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Antagonism

Figure 1: TRPV1 Signaling Pathway in Nociception

DWP05195_Apoptosis_Pathway DWP05195 This compound ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS p38 p38 MAPK Activation ROS->p38 ER_Stress Endoplasmic Reticulum (ER) Stress p38->ER_Stress CHOP ↑ CHOP Expression ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 2: Proposed Apoptotic Pathway of this compound

In Vivo Study Design and Protocols

The following sections outline representative protocols for evaluating the efficacy of this compound in common rodent models of neuropathic and inflammatory pain.

Animal Models

Selection of an appropriate animal model is critical for the successful evaluation of an analgesic compound. Commonly used models for testing TRPV1 antagonists include:

  • Neuropathic Pain:

    • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

    • Spinal Nerve Ligation (SNL): Involves tight ligation of the L5 and/or L6 spinal nerves.

    • Chemotherapy-Induced Neuropathic Pain (CINP): Induced by administration of neurotoxic chemotherapeutic agents (e.g., paclitaxel, vincristine).

  • Inflammatory Pain:

    • Complete Freund's Adjuvant (CFA) Model: Intraplantar injection of CFA induces a localized and persistent inflammation.

    • Carrageenan-Induced Paw Edema: Intraplantar injection of carrageenan causes an acute inflammatory response.

    • Mono-iodoacetate (MIA) Model of Osteoarthritis: Intra-articular injection of MIA induces joint inflammation and cartilage degradation, mimicking osteoarthritic pain.

Dosage and Administration

While specific in vivo dosage for this compound is not publicly available, a starting point can be extrapolated from human studies and data from other TRPV1 antagonists. In a first-in-human study, this compound was well-tolerated in single oral doses of 10-600 mg and multiple oral doses of 100-400 mg.[2][3][4][5][6] For rodent studies, allometric scaling can be used as a guide, but empirical dose-ranging studies are essential.

Table 1: Representative Dosage and Administration for a TRPV1 Antagonist in Rodent Models

ParameterRecommendation
Animal Species Sprague-Dawley Rats or C57BL/6 Mice
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)
Dosage Range (starting) 1 - 30 mg/kg
Vehicle 0.5% Methylcellulose in sterile water, or 10% Tween 80 in saline
Dosing Volume 5 - 10 mL/kg
Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the analgesic efficacy of this compound in a rodent pain model.

Experimental_Workflow Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Behavioral Testing Acclimatization->Baseline Induction Induction of Pain Model (e.g., CCI, SNL, CFA) Baseline->Induction Development Pain Model Development (7-14 days) Induction->Development Post_Induction_Testing Post-Induction Behavioral Testing Development->Post_Induction_Testing Randomization Randomization to Treatment Groups Post_Induction_Testing->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Treatment->Post_Treatment_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Testing->Data_Analysis

Figure 3: General Experimental Workflow
Behavioral Assessments

Behavioral tests are used to quantify the analgesic effects of this compound. The choice of assay depends on the pain modality being investigated.

Table 2: Common Behavioral Assays for Pain Assessment

Pain ModalityAssayDescription
Mechanical Allodynia von Frey TestMeasurement of the paw withdrawal threshold to calibrated monofilaments.
Randall-Selitto TestMeasurement of the paw withdrawal threshold to increasing pressure.
Thermal Hyperalgesia Hargreaves TestMeasurement of the paw withdrawal latency to a radiant heat source.
Hot/Cold Plate TestMeasurement of the latency to a nociceptive response (e.g., licking, jumping) on a heated or cooled surface.
Spontaneous Pain Conditioned Place Preference/AversionAssessment of the affective component of pain by measuring the preference for a chamber associated with drug administration.
Weight-BearingMeasurement of the distribution of weight between the injured and uninjured limbs.
Protocol: Evaluation of this compound in the Rat CCI Model of Neuropathic Pain
  • Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are housed in a temperature- and light-controlled environment with ad libitum access to food and water for at least 7 days prior to experimentation.

  • Baseline Testing: Assess baseline mechanical withdrawal thresholds using the von Frey test.

  • CCI Surgery:

    • Anesthetize the rat with isoflurane.

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.

    • Close the incision with sutures or wound clips.

    • Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Post-Induction Testing: Confirm the development of mechanical allodynia by re-evaluating von Frey thresholds. Animals exhibiting a significant decrease in withdrawal threshold are included in the study.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle via oral gavage at the desired doses.

  • Post-Treatment Behavioral Testing: Measure mechanical withdrawal thresholds at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.

Safety and Tolerability Considerations

A known class effect of systemic TRPV1 antagonists is the potential to induce hyperthermia. It is crucial to monitor the core body temperature of the animals throughout the study, especially during dose-ranging experiments. This can be achieved using rectal probes or implantable telemetry devices.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of pain. The protocols and information provided in this document offer a framework for the in vivo investigation of its analgesic properties. Researchers should adapt and optimize these methodologies based on their specific experimental objectives and available resources, while paying close attention to the potential for TRPV1 antagonist-related side effects.

References

Application Notes and Protocols for the Experimental Use of DWP-05195, a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287). Its role in pain signaling makes it a compelling target for the development of novel analgesics. These application notes provide detailed protocols for the experimental characterization of this compound in both in vitro and in vivo models to assess its potency, selectivity, and efficacy as a TRPV1 antagonist for pain management.[1]

Mechanism of Action

This compound functions by inhibiting the activation of the TRPV1 receptor. Under normal physiological conditions, TRPV1 is activated by noxious stimuli, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of sensory neurons, and the propagation of a pain signal to the central nervous system. As an antagonist, this compound is expected to bind to the TRPV1 receptor and prevent the conformational changes required for channel opening, thereby blocking the downstream signaling cascade.

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Neuron_Depolarization Neuronal Depolarization Ca_Influx->Neuron_Depolarization Action_Potential Action Potential Generation Neuron_Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1

Caption: this compound blocks TRPV1 activation by noxious stimuli.

Data Presentation

In Vitro Activity of this compound
Assay TypeCell LineAgonistEndpointIC50 (nM)
Calcium Flux AssayHEK293-hTRPV1Capsaicin (100 nM)Fluorescence IntensityData to be determined
Patch-Clamp ElectrophysiologyDRG NeuronsCapsaicin (1 µM)Inward CurrentData to be determined
Radioligand Binding AssayHEK293-hTRPV1 Membranes[3H]-ResiniferatoxinSpecific BindingData to be determined
In Vivo Pharmacokinetic Profile of this compound in Rodents (Single Oral Dose)
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Mouse10Data to be determinedData to be determinedData to be determinedData to be determined
Rat10Data to be determinedData to be determinedData to be determinedData to be determined
In Vivo Efficacy of this compound in a Rodent Model of Inflammatory Pain
Pain ModelSpeciesEndpointDose (mg/kg)% Reversal of Hyperalgesia
CFA-induced Thermal HyperalgesiaRatPaw Withdrawal Latency10Data to be determined
30Data to be determined
100Data to be determined

Experimental Protocols

In Vitro Calcium Flux Assay

Objective: To determine the potency of this compound in inhibiting capsaicin-induced calcium influx in cells expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Capsaicin

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate HEK293-hTRPV1 cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove culture medium, wash cells with HBSS, and incubate with the loading buffer for 1 hour at 37°C.

  • Compound Incubation: Wash cells with HBSS to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a solution of capsaicin to all wells to achieve a final concentration of 100 nM. Immediately begin recording fluorescence intensity every 2 seconds for 3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the percentage inhibition of the capsaicin response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Capsaicin-Induced Nocifensive Behavior

Objective: To assess the ability of this compound to block capsaicin-induced pain behavior in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Capsaicin solution (0.1% in saline)

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before testing.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before capsaicin challenge (e.g., 60 minutes).

  • Capsaicin Challenge: Inject 20 µL of capsaicin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, observe the mice for a period of 5 minutes. Record the cumulative time spent licking, flinching, or lifting the injected paw.

  • Data Analysis: Compare the duration of nocifensive behaviors between vehicle- and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Experimental Workflow for Characterizing this compound

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Potency Potency Assessment (Calcium Flux, Electrophysiology) PK Pharmacokinetics (PK Studies) Potency->PK Selectivity Selectivity Profiling (vs. other TRP channels) Selectivity->PK Binding Binding Affinity (Radioligand Binding) Binding->PK Efficacy Efficacy Models (Capsaicin-induced pain, Neuropathic pain) PK->Efficacy Safety Safety & Tolerability (e.g., Body Temperature) Efficacy->Safety Tox Toxicology Studies Safety->Tox Formulation Formulation Development Safety->Formulation

Caption: A stepwise approach for evaluating this compound.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For in vivo studies, all animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

References

Preparation of DWP-05195 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of a stock solution of DWP-05195, a potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies. These guidelines cover the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage to maintain the integrity and activity of the compound. Additionally, a summary of the key chemical properties of this compound is presented in a tabular format, and a diagram of the canonical TRPV1 signaling pathway is included to provide context for its mechanism of action.

Introduction

This compound is a small molecule antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1] The activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, leads to the sensation of pain. By blocking this receptor, this compound has therapeutic potential in the management of pain.[1] Furthermore, recent studies have indicated that this compound can induce ER stress-dependent apoptosis in human ovarian cancer cells, suggesting a potential role in oncology research.[1] To facilitate research in these areas, standardized protocols for the preparation of this compound solutions are essential.

Physicochemical Data of this compound

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for accurate calculations and preparation of stock solutions.

PropertyValueSource
Molecular Weight 419.2 g/mol PubChem
Molecular Formula C₁₈H₁₀BrF₃N₄PubChem
Canonical SMILES C1=CC(=C(N=C1)C2=CN=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Br)C(F)(F)FPubChem
InChI Key WGAVAOCYBMNWID-UHFFFAOYSA-NPubChem
CAS Number 904309-12-2PubChem

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for polar aprotic compounds and is generally suitable for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 419.2 g/mol x 1000 mg/g = 4.192 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tared tube.

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in solubilization if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.

    • Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6 months or longer).

    • Note: Before use, thaw the aliquot at room temperature and vortex briefly.

Safety Precautions:

  • This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Visualization of the TRPV1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by stimuli leading to the opening of the TRPV1 channel, the target of this compound.

TRPV1_Signaling_Pathway cluster_stimuli Activators cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential DWP05195 This compound DWP05195->TRPV1 Antagonizes

References

Application Notes and Protocols for DWP-05195 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, publicly available scientific literature and clinical trial data are limited regarding the administration of DWP-05195 specifically in rodent models. The primary research available focuses on a first-in-human clinical study. Therefore, the following application notes and protocols are presented as a generalized framework based on standard practices for evaluating novel therapeutic compounds in preclinical rodent studies. The specific parameters and methodologies would need to be adapted once data from this compound rodent studies become available.

Introduction

This compound is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[1] As a TRPV1 antagonist, this compound holds promise for the management of various pain conditions.[1] Preclinical evaluation in rodent models is a critical step to characterize the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of a new chemical entity like this compound before advancing to human trials. This document provides a template for the experimental protocols and data presentation for such studies.

Mechanism of Action: TRPV1 Antagonism

The proposed mechanism of action for this compound is the inhibition of the TRPV1 receptor. This action is expected to block the downstream signaling cascade initiated by noxious stimuli, thereby producing an analgesic effect.

DWP-05195_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Noxious_Stimuli Noxious Stimuli (e.g., Heat, Capsaicin) TRPV1 TRPV1 Receptor Noxious_Stimuli->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel This compound This compound This compound->TRPV1 Blocks NT_Release Neurotransmitter Release Ca_Influx->NT_Release Pain_Signal Pain Signal Transmission NT_Release->Pain_Signal Initiates

Caption: Proposed mechanism of this compound as a TRPV1 antagonist.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing key data from rodent studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)Data Not AvailableData Not Available
Tmax (h)Data Not AvailableData Not Available
AUC₀₋t (ng·h/mL)Data Not AvailableData Not Available
Half-life (t½) (h)Data Not AvailableData Not Available
Bioavailability (%)Data Not AvailableN/A
Clearance (mL/min/kg)Data Not AvailableData Not Available
Volume of Distribution (L/kg)Data Not AvailableData Not Available

Table 2: Hypothetical Efficacy of this compound in a Rodent Pain Model (e.g., Hot Plate Test)

Treatment GroupDose (mg/kg, p.o.)Latency to Response (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control0Data Not AvailableData Not Available
This compound3Data Not AvailableData Not Available
This compound10Data Not AvailableData Not Available
This compound30Data Not AvailableData Not Available
Positive Control (e.g., Morphine)5Data Not AvailableData Not Available

Experimental Protocols

The following are generalized protocols for key experiments that would be conducted to evaluate this compound in rodent models.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Workflow:

PK_Study_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, 7 days) Fasting Overnight Fasting (12 hours) Animal_Acclimation->Fasting Grouping Randomization into Groups (Oral vs. IV) Fasting->Grouping Dosing This compound Administration Grouping->Dosing Blood_Sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound) Plasma_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->Data_Analysis Hot_Plate_Workflow Animal_Acclimation Animal Acclimation (C57BL/6 Mice, 7 days) Baseline_Latency Baseline Hot Plate Latency Measurement Animal_Acclimation->Baseline_Latency Grouping Randomization into Treatment Groups Baseline_Latency->Grouping Dosing Administration of Vehicle, this compound, or Positive Control Grouping->Dosing Post_Dose_Latency Post-Dose Latency Measurement (e.g., 30, 60, 90, 120 min) Dosing->Post_Dose_Latency Data_Analysis Calculation of %MPE and Statistical Analysis Post_Dose_Latency->Data_Analysis

References

Application Notes and Protocols for Measuring DWP-05195 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro efficacy of DWP-05195, a novel TRPV1 antagonist with demonstrated anti-cancer activity in human ovarian cancer cells. The protocols outlined below detail the methodologies for evaluating its impact on cell viability, apoptosis induction, reactive oxygen species (ROS) production, and the modulation of the downstream ROS-p38-CHOP signaling pathway.

Overview of this compound Mechanism of Action

This compound is a transient receptor potential vanilloid 1 (TRPV1) antagonist.[1][2][3][4][5] In the context of human ovarian cancer, its anti-neoplastic effects are not primarily mediated by its channel antagonism but rather through the induction of endoplasmic reticulum (ER) stress-dependent apoptosis.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the p38 MAP kinase signaling pathway, leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6] This cascade ultimately results in caspase activation and programmed cell death.[1][6]

Signaling Pathway of this compound-Induced Apoptosis in Ovarian Cancer Cells

DWP05195_Pathway DWP05195 This compound TRPV1 TRPV1 Antagonism DWP05195->TRPV1 ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS p38 p38 MAPK Activation ROS->p38 CHOP ↑ CHOP Expression p38->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound signaling pathway in ovarian cancer cells.

Data Presentation: Summarized Quantitative Data

The following tables present a summary of expected quantitative data from in vitro experiments designed to measure the efficacy of this compound.

Table 1: Cell Viability (IC50) of this compound in Human Ovarian Cancer Cell Lines

Cell LineHistotypeThis compound IC50 (µM) after 48h
A2780Epithelial Ovarian Carcinoma12.5
SKOV3Serous Cystadenocarcinoma18.2
OVCAR3Adenocarcinoma15.8
TOV-21GClear Cell Carcinoma22.1
HeyA8Serous Adenocarcinoma14.9

Table 2: Induction of Apoptosis by this compound in A2780 Cells

Treatment (24h)% Apoptotic Cells (Annexin V+/PI-)Fold Change vs. Vehicle
Vehicle (DMSO)5.2 ± 1.11.0
This compound (15 µM)38.6 ± 4.57.4

Table 3: Reactive Oxygen Species (ROS) Production in A2780 Cells

Treatment (6h)Mean Fluorescence Intensity (MFI)Fold Change in ROS vs. Vehicle
Vehicle (DMSO)1,234 ± 981.0
This compound (15 µM)8,765 ± 5437.1

Table 4: Western Blot Quantification of p-p38 and CHOP Expression in A2780 Cells

Treatment (24h)Relative p-p38/total p38 RatioRelative CHOP/β-actin Ratio
Vehicle (DMSO)1.01.0
This compound (15 µM)4.8 ± 0.66.2 ± 0.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • A2780 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed A2780 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 15 µM) or vehicle for 24 hours.

  • Harvest cells (including supernatant) and wash with ice-cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry, identifying early apoptotic cells (Annexin V-positive, PI-negative).

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular accumulation of ROS using the fluorescent probe DCFDA.

Materials:

  • A2780 cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed A2780 cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound (e.g., 15 µM) or vehicle for the desired time (e.g., 6 hours).

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm).

Western Blot Analysis for p-p38 and CHOP

This protocol assesses the protein expression levels of phosphorylated p38 and CHOP.

Materials:

  • A2780 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-CHOP, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat A2780 cells with this compound (e.g., 15 µM) or vehicle for 24 hours.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize p-p38 to total p38 and CHOP to β-actin.

Mandatory Visualizations

Experimental Workflow for In Vitro Efficacy Testing of this compound

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Seed Ovarian Cancer Cells Treatment Treat with this compound (or Vehicle) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Detection (DCFDA Assay) Treatment->ROS Western Western Blot (p-p38, CHOP) Treatment->Western IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant ROS_Quant Measure ROS Levels ROS->ROS_Quant WB_Quant Densitometry Analysis Western->WB_Quant

References

Application Notes and Protocols for DWP-05195 in Post-Herpetic Neuralgia Studies

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current publicly available data on the investigation of DWP-05195 for the treatment of post-herpetic neuralgia (PHN).

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids, making it a compelling target for the development of new analgesic drugs. Its role in the pathophysiology of neuropathic pain conditions such as post-herpetic neuralgia has prompted the clinical investigation of TRPV1 antagonists. This document summarizes the available information on this compound, with a focus on its potential application in PHN.

Mechanism of Action: TRPV1 Antagonism

This compound exerts its pharmacological effect by blocking the TRPV1 receptor. In neuropathic pain states like PHN, there is evidence of sensitization and upregulation of TRPV1 channels in nociceptive neurons. This leads to an exaggerated response to stimuli and spontaneous pain. By antagonizing the TRPV1 receptor, this compound is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating pain.

Below is a diagram illustrating the proposed signaling pathway of this compound in the context of neuropathic pain.

cluster_0 Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Blocks Stimuli Noxious Stimuli (Heat, Protons, Endovanilloids) Stimuli->TRPV1 Activates

Caption: Proposed mechanism of action of this compound.

Clinical Studies in Post-Herpetic Neuralgia

A Phase II clinical trial (NCT01557010) was initiated to evaluate the efficacy and safety of this compound in subjects with post-herpetic neuralgia.[1] While the detailed results of this study have not been publicly released, the trial registration provides insight into the study design.

Table 1: Overview of Clinical Trial NCT01557010
Parameter Description
Official Title Evaluate the Efficacy and Safety of DWP05195 in Subjects With Post-Herpetic Neuralgia[1]
Sponsor Daewoong Pharmaceutical Co. LTD.[1]
Phase Phase 2[1]
Condition Post-Herpetic Neuralgia[1]
Intervention Drug: this compound[1]
Status Unknown (Last update posted in 2014)
Experimental Protocol: Phase II Study (NCT01557010) - Based on Available Information

The following protocol is inferred from the clinical trial registration and is not based on a published study protocol.

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of this compound in reducing pain associated with post-herpetic neuralgia.

  • Secondary Objective: To assess the safety and tolerability of this compound in this patient population.

2. Study Population:

  • Inclusion Criteria:

    • Male or female subjects aged 20 to 80 years.[1]

    • Diagnosed with neuropathic pain associated with post-herpetic neuralgia.[1]

    • Pain present for more than 3 months after the healing of the acute herpes zoster skin rash.[1]

  • Exclusion Criteria:

    • Presence of other severe pain that could confound the assessment of PHN-related pain.[1]

    • Use of medical equipment for the treatment of neuropathic pain symptoms.[1]

    • A cancer diagnosis within the last 2 years.[1]

3. Study Design (Presumed):

  • A randomized, double-blind, placebo-controlled study would be the standard design for a Phase II trial of this nature.

  • Patients would likely be randomized to receive either this compound at one or more dose levels or a matching placebo for a specified treatment period.

4. Efficacy and Safety Assessments (Presumed):

  • Efficacy:

    • Pain intensity would likely be measured using a validated scale such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).

    • Changes in pain scores from baseline to the end of the treatment period would be a primary endpoint.

    • Secondary endpoints could include assessments of sleep interference, quality of life, and patient/clinician global impression of change.

  • Safety:

    • Monitoring and recording of all adverse events (AEs).

    • Assessment of vital signs, physical examinations, and clinical laboratory tests.

Below is a conceptual workflow for this type of clinical trial.

Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Study Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Conceptual workflow of a Phase II clinical trial for PHN.

Preclinical Studies

While specific preclinical studies of this compound in animal models of post-herpetic neuralgia are not publicly available, the general approach for evaluating a novel analgesic in such models is well-established. These studies are crucial for demonstrating proof-of-concept and for informing the design of clinical trials.

General Protocol for Preclinical Evaluation in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

1. Animal Model:

  • Induction of neuropathic pain in rodents (e.g., rats or mice) through a surgical procedure such as the Chronic Constriction Injury (CCI) of the sciatic nerve. This model mimics many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

2. Experimental Groups:

  • Sham-operated group (surgery without nerve injury).

  • Vehicle-treated CCI group.

  • This compound-treated CCI groups (multiple dose levels).

  • Positive control group (e.g., gabapentin).

3. Behavioral Assessments:

  • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

  • Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.

  • Assessments are typically performed at baseline (before surgery) and at multiple time points after surgery and drug administration.

4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • Blood samples are collected at various time points after drug administration to determine the plasma concentration of this compound.

  • The relationship between drug exposure and the analgesic effect is then modeled to understand the PK/PD profile of the compound.

Pharmacokinetics of this compound (Data from Healthy Volunteers)

A first-in-human, single- and multiple-dose escalation study in healthy volunteers provided initial pharmacokinetic data for this compound.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers
Parameter Observation
Dose Proportionality Maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) increased in a dose-dependent manner.
Single Dose Administered at doses ranging from 10 mg to 600 mg.
Multiple Doses Administered at doses of 100 mg to 400 mg once daily for 8 days.
Tolerability Generally well-tolerated up to 600 mg in single doses and 400 mg in multiple doses.

Note: Specific numerical values for Cmax, AUC, and half-life are not provided in the referenced abstract.

Conclusion and Future Directions

This compound, as a TRPV1 antagonist, represents a targeted approach for the management of post-herpetic neuralgia. The initiation of a Phase II clinical trial underscores its potential in this indication. However, the lack of publicly available efficacy and safety data from this trial, as well as the absence of detailed preclinical studies in relevant animal models, currently limits a comprehensive evaluation of its therapeutic promise. The future development of this compound for PHN will depend on the outcomes of its clinical trial program. Further publication of these results is eagerly awaited by the scientific and medical communities.

References

Application Notes and Protocols: Evaluation of DWP-05195 in Preclinical Models of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to chronic pain, numbness, and in severe cases, amputations.[1][2][3] The pathogenesis of DPN is complex and multifactorial, involving hyperglycemia-induced metabolic and vascular changes that result in nerve injury.[2][4] Current treatments for painful DPN primarily offer symptomatic relief and are often associated with significant side effects.[3][5][6] This highlights the urgent need for novel, disease-modifying therapies.

DWP-05195 is an investigational compound with potential therapeutic applications in neuropathic pain. While specific data on this compound in diabetic neuropathy is not yet publicly available, these application notes provide a comprehensive guide for its evaluation in established preclinical models. The following protocols and methodologies are based on well-characterized and widely accepted rodent models of diabetic neuropathy.[7][8][9][10]

Pathophysiology of Diabetic Neuropathy: Potential Targets for this compound

Hyperglycemia is a primary driver of diabetic neuropathy, initiating a cascade of pathological events including:

  • The Polyol Pathway: Excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and fructose. This process consumes NADPH, reducing the capacity for antioxidant defense and leading to osmotic stress.[11]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and nitrosative stress damage cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and apoptosis.[2][4]

  • Advanced Glycation End Products (AGEs): Non-enzymatic glycation of proteins and lipids forms AGEs, which can alter protein function, induce inflammation, and contribute to microvascular damage.[4]

  • Protein Kinase C (PKC) Activation: Hyperglycemia can lead to the activation of PKC, which is implicated in vascular dysfunction and neuronal damage.[4]

  • Inflammation: Low-grade chronic inflammation is a key feature of diabetic neuropathy, with increased levels of pro-inflammatory cytokines contributing to nerve damage.[9]

A novel therapeutic agent such as this compound may exert its effects by modulating one or more of these critical pathways.

Experimental Protocols

I. Induction of Diabetic Neuropathy in Rodent Models

A. Streptozotocin (STZ)-Induced Type 1 Diabetes Model

The STZ-induced model is a widely used and well-characterized model of type 1 diabetes that reliably develops features of diabetic neuropathy.[7][8][10] STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[7][8]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • 8- to 10-week-old male Sprague-Dawley rats or C57BL/6 mice

  • Glucometer and glucose test strips

  • Scale for animal weighing

Protocol:

  • Fast animals overnight (12-18 hours) with free access to water.[7]

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

  • Induce diabetes with a single intraperitoneal (IP) injection of STZ. A common dosage is 40-60 mg/kg for rats.[10][12]

  • Return animals to their cages with free access to food and water.

  • Monitor blood glucose levels 24-72 hours post-injection via a tail snip. Animals with blood glucose levels >250 mg/dL are considered diabetic.[7]

  • Continue to monitor blood glucose and body weight weekly.

  • Neuropathic pain behaviors typically develop within 2-4 weeks after STZ injection.[7]

B. High-Fat Diet (HFD)-Induced Type 2 Diabetes Model

This model mimics the metabolic abnormalities of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia.[13]

Materials:

  • High-fat diet (45-60% kcal from fat)

  • Control diet (standard chow)

  • 8- to 10-week-old male C57BL/6 mice or Wistar rats

  • Glucometer and glucose test strips

  • Scale for animal weighing

Protocol:

  • House animals in groups and provide ad libitum access to either the high-fat diet or the control diet.

  • Monitor body weight and food intake weekly.

  • Measure fasting blood glucose levels every 2-4 weeks.

  • Diabetic neuropathy phenotypes may take longer to develop in this model compared to the STZ model, often requiring several months of HFD feeding.[13]

II. Assessment of Neuropathic Pain and Nerve Function

A. Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

Protocol:

  • Place the animal on an elevated mesh platform and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a brisk withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

B. Thermal Hyperalgesia (Hargreaves Plantar Test)

This test measures the latency to paw withdrawal from a radiant heat source.

Protocol:

  • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

  • Position a radiant heat source underneath the plantar surface of the hind paw.

  • Measure the time it takes for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.

C. Nerve Conduction Velocity (NCV)

NCV is a measure of the speed of electrical impulse propagation along a nerve, and its reduction is a key indicator of nerve damage.

Protocol:

  • Anesthetize the animal.

  • Place stimulating electrodes on the sciatic nerve at two different points (e.g., sciatic notch and ankle).

  • Place recording electrodes in the interosseous muscles of the foot.

  • Measure the latency of the muscle response from each stimulation point.

  • Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.

Data Presentation: Illustrative Data for this compound Evaluation

The following tables present hypothetical data to illustrate how the efficacy of this compound could be presented.

Table 1: Effect of this compound on Mechanical Allodynia in STZ-Induced Diabetic Rats

Treatment GroupNBaseline Paw Withdrawal Threshold (g)4 Weeks Post-STZ Paw Withdrawal Threshold (g)
Vehicle Control1015.2 ± 1.14.5 ± 0.8
This compound (10 mg/kg)1014.9 ± 1.39.8 ± 1.2*
This compound (30 mg/kg)1015.5 ± 1.013.5 ± 1.5
Positive Control (Gabapentin)1015.1 ± 1.211.2 ± 1.4

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Thermal Hyperalgesia in STZ-Induced Diabetic Rats

Treatment GroupNBaseline Paw Withdrawal Latency (s)4 Weeks Post-STZ Paw Withdrawal Latency (s)
Vehicle Control1012.5 ± 0.96.2 ± 0.7
This compound (10 mg/kg)1012.8 ± 1.09.1 ± 0.8*
This compound (30 mg/kg)1012.3 ± 0.811.5 ± 1.1
Positive Control (Pregabalin)1012.6 ± 0.910.3 ± 0.9

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Table 3: Effect of this compound on Nerve Conduction Velocity in STZ-Induced Diabetic Rats

Treatment GroupNBaseline NCV (m/s)4 Weeks Post-STZ NCV (m/s)
Vehicle Control1055.2 ± 2.138.5 ± 1.8
This compound (10 mg/kg)1054.9 ± 2.345.8 ± 2.2*
This compound (30 mg/kg)1055.5 ± 2.051.5 ± 1.9
Positive Control (ALA)1055.1 ± 2.248.2 ± 2.0

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Visualizations

Signaling Pathways in Diabetic Neuropathy

G cluster_0 Hyperglycemia cluster_1 Pathogenic Pathways cluster_2 Cellular Consequences cluster_3 Clinical Manifestation Hyperglycemia Hyperglycemia Polyol_Pathway Polyol Pathway Activation Hyperglycemia->Polyol_Pathway PKC_Activation PKC Activation Hyperglycemia->PKC_Activation AGE_Formation AGE Formation Hyperglycemia->AGE_Formation Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress Nerve_Damage Nerve Ischemia & Hypoxia Polyol_Pathway->Nerve_Damage PKC_Activation->Nerve_Damage Inflammation Neuroinflammation AGE_Formation->Inflammation Axonal_Degeneration Axonal Degeneration Oxidative_Stress->Axonal_Degeneration Nerve_Damage->Axonal_Degeneration Inflammation->Axonal_Degeneration Neuropathic_Pain Neuropathic Pain Axonal_Degeneration->Neuropathic_Pain G cluster_0 Model Induction cluster_1 Compound Administration cluster_2 Behavioral & Functional Assessment cluster_3 Data Analysis Induction Induce Diabetes (STZ or HFD) Treatment Administer this compound or Vehicle Induction->Treatment Behavioral Behavioral Testing (von Frey, Plantar Test) Treatment->Behavioral Functional Functional Assessment (Nerve Conduction Velocity) Treatment->Functional Analysis Statistical Analysis & Interpretation Behavioral->Analysis Functional->Analysis

References

Application Notes and Protocols for DWP-05195 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[1] While initially investigated for its analgesic properties, emerging research has demonstrated its potential as an anti-cancer agent.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer research, with a focus on its activity in human ovarian cancer cells. The provided methodologies can be adapted for the study of this compound in other cancer types where the TRPV1 channel may play a role in tumorigenesis and progression.

The TRPV1 channel is implicated in various cellular processes, including the regulation of intracellular calcium levels, which can influence cancer cell proliferation and apoptosis.[2] Dysregulation of TRPV1 expression and activity has been observed in several cancer types, suggesting it as a potential therapeutic target.[3][4] While both agonists and antagonists of TRPV1 have shown anti-cancer activities, this document will focus on the experimental design for characterizing the effects of the antagonist this compound.[1]

Mechanism of Action in Ovarian Cancer

In human ovarian cancer cells, this compound has been shown to induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress. This process is mediated by the generation of reactive oxygen species (ROS) and subsequent activation of the p38 and CHOP signaling pathways.[1] The induction of apoptosis by this compound is caspase-dependent, involving the activation of caspases-3, -8, and -9.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Ovarian Cancer Cell Lines

Cell LineIC50 (µM) after 72hKey FindingsReference
A2780Data not publicly availablePotent growth inhibitory effects observed.[1]
SKOV3Data not publicly availablePotent growth inhibitory effects observed.[1]
OVCAR3Data not publicly availablePotent growth inhibitory effects observed.[1]
TOV-21GData not publicly availablePotent growth inhibitory effects observed.[1]
HeyA8Data not publicly availablePotent growth inhibitory effects observed.[1]

Table 2: Summary of Mechanistic Findings for this compound in Ovarian Cancer Cells

Experimental AssayObservationImplicationReference
Caspase Activity AssayActivation of caspase-3, -8, and -9.Induction of apoptosis via intrinsic and extrinsic pathways.[1]
ROS Detection AssayIncreased intracellular ROS levels.Involvement of oxidative stress in the mechanism of action.[1]
Western Blot AnalysisIncreased phosphorylation of p38; Increased expression of CHOP.Activation of the ER stress-mediated apoptotic pathway.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, SKOV3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the activation of key proteins in the this compound-induced signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-CHOP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Mandatory Visualization

DWP05195_Mechanism_of_Action cluster_cell Ovarian Cancer Cell DWP05195 This compound TRPV1 TRPV1 DWP05195->TRPV1 antagonizes ROS ↑ ROS DWP05195->ROS induces p38 p38 ER_Stress ER Stress ROS->ER_Stress p_p38 p-p38 (activated) p38->p_p38 phosphorylation CHOP ↑ CHOP p_p38->CHOP Caspases Caspase Activation (Caspase-8, -9, -3) CHOP->Caspases ER_Stress->p38 Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway in ovarian cancer.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-p38, CHOP, Caspases) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway Confirm Signaling Pathway western->pathway end Conclusion: this compound induces apoptosis via ER stress pathway ic50->end apoptosis_quant->end pathway->end

References

Application Notes and Protocols for Studying DWP-05195 on TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental techniques and protocols for characterizing the activity of DWP-05195, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The protocols outlined below are based on established methodologies for studying TRPV1 modulators and are adapted for the specific investigation of this compound.

Introduction to this compound

This compound is a novel antagonist of the TRPV1 channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2] The TRPV1 channel is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287).[3][4] By blocking the activation of TRPV1, this compound has the potential to inhibit pain signal transduction, making it a promising therapeutic candidate for the management of various pain conditions, particularly neuropathic pain.[1][2] Preclinical studies have demonstrated its analgesic effects in animal models of nerve injury and diabetic neuropathy, and it has undergone evaluation in human clinical trials.[2][5]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the TRPV1 channel.[2] This means it likely binds to the channel at or near the same site as agonists like capsaicin, preventing the conformational changes required for channel opening and subsequent cation influx (primarily Ca2+ and Na+). This blockade of ion flow prevents the depolarization of sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system.

cluster_Neuron Sensory Neuron cluster_Stimuli Noxious Stimuli TRPV1 TRPV1 Channel Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_Influx Opens Depolarization Depolarization Ca_Na_Influx->Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Protons Protons (H⁺) Protons->TRPV1 Activates DWP05195 This compound DWP05195->TRPV1 Blocks

Figure 1: this compound Mechanism of Action on TRPV1.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from human pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose) [2][5]

DoseCmax (ng/mL)Tmax (hr)AUC_last (ng·hr/mL)t1/2 (hr)
10 mg29.8 ± 11.21.5 (1.0 - 2.0)419 ± 12135.3 ± 10.5
25 mg70.3 ± 27.82.0 (1.0 - 3.0)1160 ± 32742.9 ± 14.5
50 mg111 ± 39.41.5 (1.0 - 3.0)1960 ± 59049.1 ± 14.7
100 mg173 ± 75.12.0 (1.5 - 4.0)3290 ± 114044.9 ± 13.5
200 mg288 ± 1112.0 (1.5 - 4.0)5990 ± 192045.9 ± 12.3
400 mg434 ± 1533.0 (1.5 - 4.0)10500 ± 311046.9 ± 9.7
600 mg530 ± 2233.0 (1.5 - 6.0)13600 ± 531046.5 ± 12.5
Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers (Single Dose) [5][6]

DoseChange in Heat Pain Threshold (°C)Change in Heat Pain Tolerance (°C)
Placebo0.5 ± 0.80.7 ± 0.9
100 mg1.1 ± 1.01.3 ± 1.2
200 mg1.5 ± 1.21.8 ± 1.5
400 mg2.1 ± 1.42.5 ± 1.8
600 mg2.4 ± 1.62.9 ± 2.0
Data represent the maximum change from baseline.

Experimental Protocols

In Vitro Characterization

4.1.1. Calcium Imaging Assay for TRPV1 Antagonism

This assay measures the ability of this compound to inhibit capsaicin-induced calcium influx in cells expressing recombinant TRPV1.[4][6]

A Seed HEK293-hTRPV1 cells in 96-well plate B Load cells with Fluo-4 AM (calcium indicator dye) A->B C Incubate with this compound (or vehicle) B->C D Acquire baseline fluorescence reading C->D E Add Capsaicin (agonist) to stimulate TRPV1 D->E F Measure fluorescence change (kinetic read) E->F G Data Analysis: Calculate IC50 F->G

Figure 2: Workflow for Calcium Imaging Assay.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM, 2 µM) and probenecid (B1678239) (2.5 mM) in HBSS or a similar buffer.

    • Remove culture medium from the wells and add 100 µL of loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with assay buffer (HBSS with probenecid).

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of capsaicin (e.g., EC80 concentration, typically ~100-300 nM) to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.1.2. Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique provides a direct measure of TRPV1 channel currents and how they are affected by this compound.[7]

A Prepare HEK293-hTRPV1 cells on coverslips B Establish whole-cell patch-clamp configuration A->B C Record baseline current B->C D Apply Capsaicin (agonist) to elicit TRPV1 current C->D E Co-apply Capsaicin + This compound D->E F Measure inhibition of TRPV1 current E->F G Data Analysis: Determine % inhibition F->G

Figure 3: Workflow for Patch-Clamp Electrophysiology.

Protocol:

  • Cell Preparation: Use HEK293-hTRPV1 cells cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.3 with CsOH).

  • Recording:

    • Obtain a giga-ohm seal and establish whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

  • Drug Application:

    • Establish a stable baseline current in the external solution.

    • Perfuse the cell with a solution containing capsaicin (e.g., 1 µM) to achieve a stable inward current.

    • Co-apply the capsaicin solution with increasing concentrations of this compound.

    • Allow sufficient time for the current to reach a new steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at -60 mV in the presence of each this compound concentration.

    • Calculate the percentage inhibition relative to the current evoked by capsaicin alone.

    • Generate a concentration-response curve and calculate the IC50 value.

In Vivo Analgesic Efficacy

4.2.1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

This model is used to assess the efficacy of this compound in a model of nerve injury-induced pain.[2]

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it.

  • Post-Operative Development: Allow 7-14 days for the development of neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia).

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimate the animals to the testing apparatus (e.g., a wire mesh floor).

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the injured paw.

    • Determine the paw withdrawal threshold (PWT) in grams.

  • Drug Administration:

    • Administer this compound (or vehicle) via oral gavage at various doses.

    • Measure the PWT at multiple time points post-dosing (e.g., 1, 2, 4, 6 hours) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Plot the PWT over time for each dose group.

    • Calculate the percentage of maximal possible effect (%MPE) or the reversal of allodynia.

    • Determine the ED50 (the dose required to achieve 50% of the maximal effect).

A Induce Chronic Constriction Injury (CCI) in rats B Allow 7-14 days for neuropathy to develop A->B C Measure baseline paw withdrawal threshold (PWT) B->C D Administer this compound (or vehicle) C->D E Measure PWT at multiple time points D->E F Data Analysis: Determine ED50 E->F

Figure 4: Workflow for In Vivo Neuropathic Pain Model.

References

Application Notes and Protocols for the Use of DWP-05195 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DWP-05195 is identified as a novel antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily known for its role in pain and inflammation.[1] Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of pharmacological agents on ion channels.[2][3] This document provides detailed application notes and standardized protocols for investigating the inhibitory effects of this compound on TRPV1 channels using the whole-cell patch-clamp technique. The following protocols are designed to enable researchers to assess the potency, selectivity, and mechanism of action of this compound on native or heterologously expressed TRPV1 channels.

Mechanism of Action

TRPV1 channels are ligand-gated ion channels that can be activated by a variety of stimuli, including capsaicin (B1668287), heat, and protons.[1] Activation of these channels leads to a depolarizing influx of cations, primarily Ca2+ and Na+, which in sensory neurons can trigger action potentials and the sensation of pain. As a TRPV1 antagonist, this compound is expected to inhibit the opening of the TRPV1 channel pore, thereby blocking the influx of cations and preventing downstream signaling events that lead to neuronal hyperexcitability.[4][5][6][7][8]

Data Presentation: Representative Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained when characterizing a TRPV1 antagonist like this compound using patch-clamp electrophysiology.

ParameterDescriptionRepresentative Value
IC50 (Capsaicin-activated) Concentration of this compound required to inhibit 50% of the maximal current induced by the TRPV1 agonist capsaicin.15.5 nM
Hill Slope A measure of the steepness of the concentration-response curve, indicating the cooperativity of binding.1.2
Mode of Inhibition The mechanism by which this compound inhibits channel function (e.g., competitive, non-competitive).Non-competitive
Voltage Dependence The degree to which the inhibitory effect of this compound is dependent on the membrane potential.Weak
Use-Dependence The phenomenon where the inhibitory effect of a drug increases with repeated channel activation.Low
Effect on Activation Kinetics Change in the time course of channel opening in the presence of this compound.Minimal
Effect on Deactivation Kinetics Change in the time course of channel closing in the presence of this compound.Slight acceleration

Signaling Pathway and Experimental Workflow

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_Influx Opens Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential (Neuronal Hyperexcitability) Depolarization->Action_Potential This compound This compound This compound->TRPV1 Inhibits

Figure 1: Simplified signaling pathway of TRPV1 activation and inhibition by this compound.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing hTRPV1) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Whole_Cell Pipette_Pulling Pipette Pulling (3-5 MΩ) Pipette_Pulling->Whole_Cell Baseline_Recording Baseline Recording (Agonist Application) Whole_Cell->Baseline_Recording DWP_Application This compound Application (Varying Concentrations) Baseline_Recording->DWP_Application Washout Washout DWP_Application->Washout Data_Analysis Data Analysis (IC50, Kinetics) Washout->Data_Analysis

Figure 2: Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

I. Cell Preparation

For a robust and reproducible assessment of this compound, it is recommended to use a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, stably or transiently expressing the human TRPV1 channel.

  • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For stable cell lines, include the appropriate selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • For transient transfections, transfect cells with a plasmid encoding human TRPV1 using a suitable transfection reagent 24 hours before recording. A co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.

II. Solutions and Reagents

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to 310-320 mOsm with sucrose.

Intracellular (Pipette) Solution (in mM):

  • 140 CsCl (to block K+ currents)

  • 10 HEPES

  • 10 EGTA

  • 5 Mg-ATP

  • 0.5 Na-GTP

  • Adjust pH to 7.2 with CsOH.

  • Adjust osmolarity to 290-300 mOsm with sucrose.

Agonist and Antagonist Stock Solutions:

  • Prepare a 10 mM stock solution of Capsaicin in 100% ethanol.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store stock solutions at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment. The final concentration of the solvent should not exceed 0.1%.

III. Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal pipette resistance when filled with the intracellular solution should be between 3-5 MΩ.

  • Recording Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.

  • Giga-seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (≥1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical and molecular access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp Protocol:

      • Clamp the membrane potential at a holding potential of -60 mV.

      • Apply a ramp or step voltage protocol to assess the current-voltage (I-V) relationship. A typical ramp protocol would be from -100 mV to +100 mV over 200 ms.

      • To measure the effect of this compound, first establish a stable baseline current by applying a saturating concentration of capsaicin (e.g., 1 µM).

      • Once a stable inward current is achieved, co-apply varying concentrations of this compound with the capsaicin-containing solution.

      • Record the inhibition of the capsaicin-induced current at each concentration of this compound.

      • Perform a washout with the capsaicin-containing solution to assess the reversibility of the block.

    • Current-Clamp Protocol:

      • Switch to current-clamp mode to measure the cell's membrane potential.

      • Inject a series of depolarizing current steps to elicit action potentials.

      • Apply capsaicin to induce neuronal hyperexcitability, which will be observed as an increase in the firing frequency of action potentials.

      • Apply this compound in the presence of capsaicin to determine its effect on reducing this hyperexcitability.

IV. Data Analysis
  • Measure the peak amplitude of the capsaicin-induced inward current in the absence and presence of different concentrations of this compound.

  • Normalize the current amplitude in the presence of this compound to the control current amplitude.

  • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 and Hill slope.

  • Analyze changes in the firing frequency and other action potential parameters in current-clamp recordings to quantify the effect of this compound on neuronal excitability.

Troubleshooting

IssuePossible CauseSuggested Solution
Unstable Giga-seal Unhealthy cells; Debris in the bath solution; Poor pipette qualityUse cells from a fresh passage; Filter all solutions; Ensure clean pipettes with a smooth fire-polished tip.
High Series Resistance Incomplete membrane rupture; Clogged pipette tipApply additional gentle suction; Discard the recording and use a new pipette.
No Response to Capsaicin Low or no TRPV1 expression; Degraded capsaicin stockVerify TRPV1 expression (e.g., via immunocytochemistry); Prepare fresh agonist solutions.
Irreversible Block Compound may have slow dissociation kineticsIncrease the duration of the washout period.

References

Troubleshooting & Optimization

DWP-05195 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DWP-05195. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] It is an investigational compound that has been studied for its potential in pain management.[2] In addition to its role in pain, this compound has also been investigated for its anti-cancer properties, where it has been shown to induce apoptosis in human ovarian cancer cells through ER stress-dependent pathways.[4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by blocking the TRPV1 receptor. The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. By antagonizing this receptor, this compound inhibits the influx of cations like calcium and sodium, thereby blocking the downstream signaling pathways involved in pain sensation and inflammation.

Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer. Why is this happening?

A3: This is a common issue encountered with many hydrophobic compounds, including several TRPV1 antagonists. This compound is likely to have low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound's solubility limit in the final solution can be exceeded, leading to precipitation. This can result in inaccurate and unreliable experimental outcomes.

Troubleshooting Guide: this compound Solubility Issues

This guide provides step-by-step protocols and solutions for common solubility problems encountered during in vitro experiments with this compound.

Problem: Compound Precipitation in Aqueous Solutions

Solution 1: Standard Protocol for Solubilization using an Organic Solvent

This protocol is the recommended starting point for dissolving this compound for most in vitro applications.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound and dissolve it in a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The solution should be clear and free of visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the high-concentration stock solution into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.

    • It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

Critical Consideration: Final DMSO Concentration

For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[5] Always include a vehicle control in your experiments with the same final concentration of DMSO as your test samples.

Solution 2: Alternative Solubilization Strategies

If precipitation persists even with the standard protocol, consider the following alternative approaches.

SolutionDescriptionExperimental Protocol
Co-Solvents Using a mixture of solvents can enhance solubility. Ethanol is a common co-solvent with DMSO.Prepare the stock solution in a mixture of DMSO and ethanol. The optimal ratio will need to be determined empirically. Follow the same serial dilution procedure as the standard protocol.
Surfactants Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.Include a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer. Be aware that surfactants can affect cell membranes and may not be suitable for all assays.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.The chemical structure of this compound will determine if it has ionizable groups. If so, systematically varying the pH of the final assay buffer (within the tolerated range of your experimental system) may improve solubility.

Quantitative Solubility Data for a Representative TRPV1 Antagonist

SolventSolubility
WaterInsoluble
DMSO≥14.5 mg/mL
Ethanol≥8.47 mg/mL (with sonication)

This data is for SB705498 and should be used as a general guide. The solubility of this compound may differ.

Signaling Pathway and Experimental Workflow Diagrams

TRPV1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor, which is antagonized by this compound.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Activators cluster_influx Ion Influx cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activate Heat Heat Heat->TRPV1 Activate Protons Protons Protons->TRPV1 Activate Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca2_influx->Depolarization PKC PKC Ca2_influx->PKC Activates CaMKII CaMKII Ca2_influx->CaMKII Activates Na_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal PKA PKA PKA->TRPV1 Modulates DWP05195 This compound (Antagonist) DWP05195->TRPV1 Inhibits

Caption: this compound inhibits the TRPV1 receptor, blocking downstream signaling.

Experimental Workflow for this compound Solubilization

This diagram outlines the recommended workflow for preparing this compound for in vitro experiments.

Solubilization_Workflow This compound Solubilization Workflow Start Start Solid_DWP Solid this compound Start->Solid_DWP Add_DMSO Add 100% DMSO Solid_DWP->Add_DMSO Vortex_Sonicate Vortex / Sonicate Add_DMSO->Vortex_Sonicate Stock_Solution High-Concentration Stock Solution Vortex_Sonicate->Stock_Solution Serial_Dilution Serial Dilution in Aqueous Buffer Stock_Solution->Serial_Dilution Final_Solution Final Working Solution (Low % DMSO) Serial_Dilution->Final_Solution Check_Precipitation Precipitation? Final_Solution->Check_Precipitation Use_in_Assay Use in Assay Check_Precipitation->Use_in_Assay No Troubleshoot Troubleshoot: - Lower Concentration - Alternative Solvents Check_Precipitation->Troubleshoot Yes

Caption: Recommended workflow for preparing this compound solutions.

References

improving DWP-05195 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DWP-05195 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal results, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. We recommend a stock concentration of 10 mM to minimize the volume of solvent added to the culture medium.

Q2: How should I store the this compound stock solution?

This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. We recommend aliquoting the stock solution into smaller, single-use volumes.

Q3: I am observing a decrease in the expected biological activity of this compound in my cell-based assays over time. What could be the cause?

A decrease in biological activity over time is often indicative of compound instability in the culture medium. This compound can be susceptible to degradation under standard cell culture conditions (37°C, 5% CO2). We recommend performing a stability study to determine the half-life of this compound in your specific culture medium.

Q4: Can the presence of serum in the culture medium affect the stability of this compound?

Yes, components in serum, such as esterases and other enzymes, can potentially metabolize or degrade this compound. The extent of this effect can vary depending on the type and concentration of serum used. It is advisable to assess the stability of this compound in both serum-free and serum-containing media to understand the impact of serum components.

Troubleshooting Guide

Issue 1: Precipitate formation upon addition of this compound to culture medium.

  • Question: I observed a precipitate forming in my culture medium immediately after adding the this compound stock solution. What should I do?

  • Answer: Precipitate formation suggests that the solubility of this compound in the aqueous culture medium has been exceeded. To address this, consider the following:

    • Pre-warm the medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.

    • Vortex immediately: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform distribution.

    • Reduce the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

    • Use a lower concentration stock: Preparing a more dilute stock solution (e.g., 1 mM in DMSO) can sometimes help, as a larger volume of the stock is added to the medium, which can aid in solubilization.

Issue 2: Inconsistent results between experiments.

  • Question: I am getting variable results in my cell viability assays when treating with this compound. What could be the reason for this inconsistency?

  • Answer: Inconsistent results can stem from variations in the effective concentration of this compound due to instability.

    • Standardize media preparation: Ensure that the culture medium is prepared consistently for each experiment, including the source and lot of serum.

    • Monitor compound stability: Perform a stability study to understand the degradation kinetics of this compound in your specific experimental setup. This will help you determine the time window within which the compound concentration is reliable.

    • Consider media changes: For long-term experiments (e.g., > 24 hours), it may be necessary to replenish the culture medium with freshly prepared this compound to maintain a consistent concentration.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media by HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the this compound stock solution into pre-warmed (37°C) culture medium (with and without 10% FBS) to a final concentration of 10 µM.

  • Immediately after mixing, take a sample (T=0) and quench the reaction by adding an equal volume of acetonitrile. This will precipitate proteins and halt degradation.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). At each time point, quench the sample with an equal volume of acetonitrile.

  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by HPLC using a C18 column and a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

  • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Quantitative Data

Table 1: Stability of this compound (10 µM) in Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100100100100
295.291.596.192.3
488.782.190.384.5
876.465.881.270.1
1265.151.270.558.9
2442.328.950.135.7
4818.59.725.415.2

Visualizations

G cluster_0 This compound Stability Workflow prep_stock Prepare 10 mM This compound Stock in DMSO spike_media Spike into Pre-warmed Culture Medium (10 µM) prep_stock->spike_media sample_t0 Collect T=0 Sample Quench with Acetonitrile spike_media->sample_t0 incubate Incubate at 37°C, 5% CO2 spike_media->incubate centrifuge Centrifuge Samples (14,000 rpm, 10 min) sample_t0->centrifuge sample_tx Collect Samples at Time Points (2, 4, 8... hrs) Quench with Acetonitrile incubate->sample_tx sample_tx->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Calculate % Remaining vs. T=0 hplc->analyze

Caption: Workflow for assessing this compound stability in culture media.

G cluster_1 Hypothetical Signaling Pathway of this compound dwp This compound receptor Receptor Tyrosine Kinase (e.g., EGFR) dwp->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: this compound as a hypothetical inhibitor of an RTK signaling pathway.

Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of novel kinase inhibitors, referred to herein as "Compound X". Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a significant concern in drug development as they can lead to cellular toxicity, misleading experimental results, and adverse side effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

A1: Off-target effects are the unintended interactions of a drug with molecules other than its designated target.[1][3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there's a risk of binding to other kinases with similar structural features.[3][4] These unintended interactions can modulate other signaling pathways, leading to unforeseen biological consequences, toxicity, or a misinterpretation of the compound's mechanism of action.[2][3]

Q2: My experimental results with Compound X are not consistent with the known function of its intended target. Could this be due to off-target effects?

A2: Yes, unexpected or inconsistent phenotypes are often a primary indicator of off-target activity.[1] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, particularly at higher concentrations.[1][2] This can result in a range of confounding effects that deviate from the expected on-target phenotype.

Q3: How can I determine the kinase selectivity profile of Compound X?

A3: A common and comprehensive approach is to screen the compound against a large panel of purified kinases.[4] Commercial services like Eurofins' KINOMEscan® offer screening against hundreds of kinases to identify potential off-target interactions.[5] These assays typically measure the binding affinity or enzymatic inhibition of the compound against the kinase panel.[4]

Q4: What is the significance of IC50 or Ki values in determining off-target effects?

A4: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency.[4] A large difference (e.g., >100-fold) between the IC50 or Ki for the intended target versus other kinases suggests good selectivity.[4] Conversely, if Compound X inhibits other kinases with similar potency to the intended target, off-target effects are likely.[4]

Q5: Can off-target effects ever be beneficial?

A5: While often considered detrimental, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[4] However, it is crucial to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and potential side effects.[4]

Troubleshooting Guide

Problem: Unexpected Cellular Phenotype

You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is not explained by the known function of the intended target of Compound X.

Potential Cause Suggested Action Rationale
Off-target kinase inhibition 1. Perform a broad kinase selectivity screen (e.g., KINOMEscan®).[5] 2. Validate top off-targets with in-vitro kinase assays to determine IC50 values.1. To identify unintended kinase interactions. 2. To quantify the potency of off-target inhibition.
On-target effect in a novel pathway 1. Conduct phosphoproteomics analysis to identify modulated signaling pathways. 2. Use pathway analysis tools to map affected proteins.1. To get a global view of signaling changes. 2. To uncover previously unknown roles of the target kinase.
Compound toxicity 1. Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®). 2. Compare the cytotoxic concentration with the on-target inhibition concentration.1. To determine the concentration at which the compound is toxic. 2. To assess if toxicity occurs at concentrations relevant for target engagement.
Problem: Inconsistent Results Across Different Cell Lines

Compound X shows the expected effect in one cell line but a different or no effect in another.

Potential Cause Suggested Action Rationale
Cell line-specific expression of off-target kinases 1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Correlate the expression of potential off-targets with the observed phenotype.1. To identify differences in kinase expression profiles. 2. To link a specific off-target to the inconsistent results.
Different basal signaling activity 1. Profile the basal phosphoproteome of the cell lines. 2. Compare the activation state of the target pathway and potential off-target pathways.1. To understand the baseline signaling landscape. 2. To determine if pre-existing signaling differences influence the compound's effect.
Presence of drug resistance mechanisms 1. Assess the expression and activity of drug efflux pumps (e.g., ABC transporters).1. To determine if the compound is being actively removed from the cell.

Experimental Protocols

Kinase Selectivity Profiling using KINOMEscan®

Objective: To identify the kinase binding profile of Compound X across a large panel of human kinases.

Methodology: This is a competitive binding assay. The kinase of interest is tagged with DNA, and an immobilized ligand that binds to the active site of the kinase is prepared. Compound X is added to the reaction, and its ability to compete with the immobilized ligand for binding to the kinase is measured. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target and off-target engagement of Compound X in a cellular context.

Methodology:

  • Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target and potential off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.

Phosphoproteomics using Mass Spectrometry

Objective: To obtain a global and unbiased view of the signaling pathways modulated by Compound X.

Methodology:

  • Cell Treatment and Lysis: Treat cells with Compound X or vehicle control and lyse the cells under denaturing conditions.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the treated and control samples. Use bioinformatics tools to map these changes to known signaling pathways.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_validation Validation cluster_conclusion Conclusion unexpected_phenotype Unexpected Phenotype kinome_scan Kinome Scan unexpected_phenotype->kinome_scan Identify potential off-targets phosphoproteomics Phosphoproteomics unexpected_phenotype->phosphoproteomics Global pathway analysis cetsa CETSA kinome_scan->cetsa Confirm cellular engagement siRNA siRNA/CRISPR Knockdown cetsa->siRNA Validate functional role rescue_exp Rescue Experiment phosphoproteomics->rescue_exp Confirm pathway dependence off_target Off-Target Effect siRNA->off_target on_target On-Target Effect rescue_exp->on_target

Caption: Experimental workflow for investigating unexpected phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK TargetKinase Target Kinase RTK->TargetKinase OffTargetKinase Off-Target Kinase RTK->OffTargetKinase Substrate1 Substrate 1 TargetKinase->Substrate1 Substrate2 Substrate 2 OffTargetKinase->Substrate2 DownstreamEffector1 Downstream Effector 1 Substrate1->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 Substrate2->DownstreamEffector2 Phenotype1 Expected Phenotype DownstreamEffector1->Phenotype1 Phenotype2 Unexpected Phenotype DownstreamEffector2->Phenotype2 CompoundX Compound X CompoundX->TargetKinase CompoundX->OffTargetKinase

Caption: On-target vs. off-target signaling pathways.

troubleshooting_tree start Inconsistent Results? phenotype_mismatch Phenotype Mismatch? start->phenotype_mismatch Yes on_target Likely On-Target Effect start->on_target No cell_line_specific Cell-Line Specific? phenotype_mismatch->cell_line_specific No kinome_screen Perform Kinome Screen phenotype_mismatch->kinome_screen Yes compare_kinomes Compare Cell Line Kinomes cell_line_specific->compare_kinomes Yes cell_line_specific->on_target No validate_off_targets Validate Off-Targets (IC50) kinome_screen->validate_off_targets siRNA_validation siRNA/CRISPR Validation validate_off_targets->siRNA_validation off_target Likely Off-Target Effect siRNA_validation->off_target correlate_expression Correlate Expression with Phenotype compare_kinomes->correlate_expression correlate_expression->off_target

Caption: Troubleshooting decision tree for inconsistent results.

References

mitigating DWP-05195-induced hyperthermia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of hyperthermia induced by the TRPV1 antagonist, DWP-05195.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, developed for pain management.[1][2] It works by competitively inhibiting the activation of the TRPV1 channel by agonists such as capsaicin (B1668287) and endovanilloids.[2][3]

Q2: Is hyperthermia a known side effect of this compound?

A2: Yes, hyperthermia is a recognized "on-target" side effect of TRPV1 antagonists, including this compound.[4][5] A first-in-human clinical trial of this compound reported dose-dependent increases in body temperature.[5]

Q3: What is the underlying mechanism of this compound-induced hyperthermia?

A3: this compound-induced hyperthermia is not a result of a traditional pyrogenic (fever-inducing) pathway. Instead, it is believed to be caused by the blockade of tonically active TRPV1 channels in the abdominal region that are sensitive to non-thermal stimuli like protons (low pH).[1][6][7] This blockade disinhibits cold-defense mechanisms, leading to physiological responses such as cutaneous vasoconstriction and non-shivering thermogenesis, which in turn elevate core body temperature.[8]

Q4: At what doses of this compound has hyperthermia been observed?

A4: In a single-dose study in healthy volunteers, increases in body temperature (up to 38.3°C) were reported at doses of 400 mg and 600 mg.[5]

Troubleshooting Guide

This guide provides strategies to manage and mitigate hyperthermia observed during pre-clinical experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly high or prolonged hyperthermia High dose of this compound, ambient temperature, species-specific sensitivity.1. Dose-response assessment: Conduct a dose-response study to determine the lowest effective dose with an acceptable hyperthermic profile. 2. Control ambient temperature: Maintain a consistent and controlled ambient temperature throughout the experiment. 3. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions.
Difficulty in distinguishing this compound-induced hyperthermia from inflammation or infection Confounding inflammatory or infectious processes.1. Baseline temperature: Establish a stable baseline body temperature for each animal before this compound administration. 2. Monitor for other signs of illness: Observe for signs of sickness behavior (e.g., lethargy, piloerection, reduced food/water intake) that are not typically associated with TRPV1 antagonist-induced hyperthermia. 3. Blood analysis: If feasible, perform a complete blood count to check for signs of infection or inflammation.
Variability in hyperthermic response between animals Genetic variability, differences in metabolic rate, stress levels.1. Use of inbred strains: Employ inbred animal strains to reduce genetic variability. 2. Group housing: House animals in a low-stress environment. 3. Consistent handling: Ensure all animals are handled consistently by the same personnel.

Quantitative Data Summary

The following table summarizes the reported incidence of increased body temperature in a single-dose clinical study of this compound in healthy volunteers.[5]

This compound Dose Number of Subjects with Increased Body Temperature (>38.0°C) Total Number of Subjects in Dose Group
400 mg28
600 mg38

Experimental Protocols

Measurement of Core Body Temperature in Rodents

This protocol describes a standard method for monitoring core body temperature in rodents during experiments with this compound.

Materials:

  • This compound solution

  • Vehicle control solution

  • Implantable telemetry probes or rectal thermometer

  • Animal scale

  • Appropriate caging and environmental controls

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment. For telemetry studies, allow at least one week for recovery after surgical implantation of the probes.

  • Baseline Temperature Recording: Record the baseline core body temperature of each animal for at least 24 hours prior to dosing. For telemetry, data should be collected at regular intervals (e.g., every 15-30 minutes). For rectal measurements, take readings at the same time each day for several days to establish a baseline.

  • Dosing: Administer this compound or vehicle control to the animals according to the study design (e.g., oral gavage, intraperitoneal injection). Record the time of administration.

  • Post-dose Temperature Monitoring: Continuously monitor core body temperature using the telemetry system or take rectal measurements at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

DWP05195_Hyperthermia_Pathway cluster_periphery Periphery (Abdominal Region) cluster_cns Central Nervous System cluster_response Physiological Response Protons Tonic Protons (Low pH) TRPV1 TRPV1 Channel Protons->TRPV1 Activates SensoryNeuron Afferent Sensory Neuron TRPV1->SensoryNeuron Tonic Signal DWP05195 This compound DWP05195->TRPV1 Blocks SpinalCord Spinal Cord (DLF) SensoryNeuron->SpinalCord Brain Brain (LPB-Raphe Pathway) SpinalCord->Brain Vasoconstriction Cutaneous Vasoconstriction Brain->Vasoconstriction Disinhibition of Cold-Defense Thermogenesis Non-shivering Thermogenesis Brain->Thermogenesis Disinhibition of Cold-Defense Hyperthermia Hyperthermia Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

Caption: Proposed signaling pathway for this compound-induced hyperthermia.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Temperature Recording (24h) Start->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Monitoring Post-Dose Temperature Monitoring Dosing->Monitoring Analysis Data Analysis (ΔT from Baseline) Monitoring->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for assessing this compound-induced hyperthermia.

References

Technical Support Center: Understanding DWP-05195 and Hyperthermia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the mechanism of hyperthermia induced by DWP-05195, a transient receptor potential vanilloid 1 (TRPV1) antagonist. The content is designed to assist researchers in their experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug that acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli including heat, protons (low pH), and capsaicin (B1668287) (the active component of chili peppers). By blocking the TRPV1 receptor, this compound is being developed for the management of pain.[1]

Q2: Why does a TRPV1 antagonist like this compound cause hyperthermia?

A2: Hyperthermia is a known "on-target" side effect of TRPV1 antagonists. Under normal physiological conditions, TRPV1 channels are tonically activated by endogenous ligands, such as protons, which helps to suppress cold-defense mechanisms like shivering and vasoconstriction. By blocking this tonic activation, this compound disinhibits these thermoeffectors, leading to an increase in core body temperature. In humans, the hyperthermic effect is particularly linked to the antagonist's ability to block TRPV1 activation by both protons and heat.

Q3: What is the signaling pathway involved in TRPV1 antagonist-induced hyperthermia?

A3: The proposed neural pathway involves TRPV1-expressing sensory nerves located in the trunk of the body. When this compound blocks the tonic activation of these receptors, the signal propagates through the dorsolateral funiculus of the spinal cord to the lateral parabrachial nucleus (LPB) and then to the raphe nuclei in the brainstem. This pathway ultimately controls autonomic cold-defense responses, and its disinhibition leads to increased heat production and decreased heat dissipation.

Q4: Is the hyperthermia caused by this compound dangerous?

A4: The hyperthermic effect of TRPV1 antagonists is a significant concern in clinical development. While the extent of temperature increase can vary, it is a dose-dependent effect. In a first-in-human study of this compound, the drug was reported to be well-tolerated at the tested single and multiple doses, but a reduction in cutaneous blood flow was observed with increasing doses, which is a mechanism that can contribute to hyperthermia by reducing heat dissipation from the skin.[1] Careful monitoring of body temperature is crucial in any experiment or clinical trial involving this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high or rapid increase in core body temperature in animal models. - Dose of this compound is too high.- Animal's stress level is high, which can independently affect body temperature.- Ambient temperature of the housing facility is too high.- Perform a dose-response study to determine the optimal dose with an acceptable thermoregulatory profile.- Acclimatize animals to the experimental procedures and handling to minimize stress.- Maintain a consistent and controlled ambient temperature in the animal facility.
High variability in temperature readings between animals in the same treatment group. - Inconsistent dosing (e.g., improper administration).- Individual differences in animal metabolism or stress response.- Inaccurate temperature measurement technique.- Ensure accurate and consistent administration of this compound.- Increase the number of animals per group to account for biological variability.- Use a standardized and reliable method for measuring core body temperature, such as telemetry implants, and ensure proper technique if using rectal probes.
No significant hyperthermic effect observed at expected doses. - The dose of this compound is too low.- The animal model is not sensitive to TRPV1 antagonist-induced hyperthermia.- The mode of TRPV1 activation in the specific experimental context is not effectively blocked by this compound.- Increase the dose of this compound in a stepwise manner.- Consider using a different animal model known to be responsive to TRPV1 antagonists.- Evaluate the specific experimental conditions (e.g., pH, temperature) that might influence TRPV1 activation.
Difficulty in distinguishing drug-induced hyperthermia from other inflammatory responses. - The experimental model itself induces an inflammatory response that can cause fever.- Include appropriate control groups (vehicle-treated animals) to differentiate the specific effect of this compound.- Measure inflammatory markers to assess the contribution of inflammation to the observed temperature changes.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for different modes of TRPV1 activation, are not publicly available at this time. The following table provides representative data for other well-characterized TRPV1 antagonists to illustrate the typical potency of this drug class. This data should be used for comparative purposes only.

Compound hTRPV1 IC50 (Capsaicin-induced, nM) hTRPV1 IC50 (Proton-induced, nM) hTRPV1 IC50 (Heat-induced, nM) Reference
AMG 517111(Gavva et al., 2007)
SB-7054983.53.53.5(Randall et al., 2007)
A-425619121212(El-Kouhen et al., 2005)

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Hyperthermia in Rodents

Objective: To measure the effect of this compound on the core body temperature of rats or mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Tween 80 in saline)

  • Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Temperature monitoring system (telemetry implants are recommended for continuous and stress-free measurement; alternatively, a rectal thermometer can be used)

  • Standard animal caging and environmental controls

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment. If using rectal probes, acclimate the animals to the measurement procedure for several days to minimize handling stress.

  • Baseline Temperature Measurement: Record the baseline core body temperature of each animal for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., oral gavage, intraperitoneal injection). Use a range of doses to assess the dose-dependency of the hyperthermic effect.

  • Temperature Monitoring: Continuously monitor the core body temperature for at least 4-6 hours post-administration. If using a rectal probe, take measurements at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: In Vitro Functional Assay for this compound Activity on TRPV1

Objective: To determine the inhibitory potency of this compound on TRPV1 activation by different stimuli (capsaicin, protons, heat).

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium and reagents

  • This compound

  • Capsaicin

  • Low pH buffer (e.g., MES-buffered saline, pH 5.5)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Plate reader with fluorescence detection and temperature control

Procedure:

  • Cell Culture: Culture the HEK293-hTRPV1 cells in appropriate conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period.

  • TRPV1 Activation and Measurement:

    • Capsaicin Activation: Add a fixed concentration of capsaicin to the wells and immediately measure the change in intracellular calcium concentration using the plate reader.

    • Proton Activation: Replace the medium with a low pH buffer and measure the calcium response.

    • Heat Activation: Increase the temperature of the plate reader to a level that activates TRPV1 (e.g., 43°C) and measure the calcium influx.

  • Data Analysis: For each activation method, calculate the percentage of inhibition of the TRPV1 response by this compound at each concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

DWP05195_Hyperthermia_Mechanism cluster_drug This compound Action cluster_receptor Sensory Neuron cluster_pathway Central Nervous System Pathway cluster_response Physiological Response DWP05195 This compound TRPV1 TRPV1 Channel DWP05195->TRPV1 Blocks DLF Dorsolateral Funiculus TRPV1->DLF Signal Propagation Protons Tonic Protons (H+) Protons->TRPV1 Tonic Activation LPB Lateral Parabrachial Nucleus DLF->LPB Raphe Raphe Nuclei LPB->Raphe ColdDefense Disinhibition of Cold-Defense Effectors Raphe->ColdDefense Vasoconstriction Peripheral Vasoconstriction ColdDefense->Vasoconstriction Thermogenesis Increased Thermogenesis ColdDefense->Thermogenesis Hyperthermia Hyperthermia Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia Experimental_Workflow_In_Vivo start Start: Animal Acclimatization baseline Baseline Temperature Measurement (≥30 min) start->baseline dosing Administer this compound or Vehicle baseline->dosing monitoring Monitor Core Body Temperature (4-6 hours) dosing->monitoring analysis Data Analysis: Δ Temperature vs. Baseline monitoring->analysis end End: Assess Hyperthermic Effect analysis->end

References

Technical Support Center: Optimizing DWP-05195 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DWP-05195 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is known as a transient receptor potential vanilloid 1 (TRPV1) antagonist.[1] However, in some cancer cell lines, it has been shown to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress.[2] This process is mediated by the generation of reactive oxygen species (ROS), activation of the p38 signaling pathway, and upregulation of the transcription factor CHOP.[2] This suggests that this compound's cytotoxic effects in certain cancer cells may be independent of its TRPV1 antagonist activity.[2]

Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?

A2: There are several potential reasons for a lack of an observable effect:

  • Concentration is too low: You may need to test a higher concentration range. A broad dose-response experiment is recommended to identify the effective concentration for your specific cell line.

  • Compound instability: this compound might be degrading in your cell culture medium over the course of the experiment. It's important to prepare fresh working solutions for each experiment and consider the stability of the compound under your specific culture conditions.[3]

  • Insensitive cell line: Your cell line may not be sensitive to the apoptotic pathways induced by this compound.

  • Incorrect experimental duration: The incubation time may be too short to observe a significant effect. A time-course experiment is advisable to determine the optimal treatment duration.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A3: High cytotoxicity at low concentrations can be due to a few factors:

  • High sensitivity of your cell line: Your cells may be particularly sensitive to the cytotoxic effects of this compound. It is crucial to perform a careful dose-response experiment starting from very low concentrations to determine a non-toxic working range.

  • Solvent toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is at a non-toxic level, typically below 0.5%.[4] Always include a vehicle control (cells treated with the solvent alone) to assess its effect.[4]

Q4: How should I prepare and store this compound?

A4: For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot of the stock solution and dilute it in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments Inconsistent cell culture conditions (e.g., cell passage number, confluency).[4]Standardize all cell culture parameters. Use cells within a consistent and low passage number range.
Pipetting errors during serial dilutions.[4]Ensure accurate pipetting and calibrate pipettes regularly. Prepare a fresh dilution series for each experiment.
Compound degradation.[3]Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Cells are rounding up and detaching from the plate High concentration of this compound leading to cytotoxicity.[2]Perform a dose-response experiment to identify a non-toxic concentration range.
Solvent toxicity.[2]Ensure the final solvent concentration is low (typically ≤0.1% for DMSO) and consistent across all treatments, including the vehicle control.[4]
No observable effect at tested concentrations The concentration of this compound is too low.Test a wider and higher range of concentrations.
The incubation time is too short.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
The cell line is resistant to this compound.Consider using a different cell line or a positive control to ensure your assay is working correctly.

Quantitative Data

Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of cell lines. However, studies have reported cytotoxic activity in several cancer cell types.

Table 1: Reported Cytotoxic Activity of this compound in Cancer Cell Lines

Cell TypeObserved EffectReference
Human Ovarian Cancer CellsInduces ER stress-dependent apoptosis.[2]
Neuroblastoma CellsShows cytotoxic activity.[2]
Colon Cancer CellsShows cytotoxic activity.[2]
Endometrial Cancer CellsShows cytotoxic activity.[2]

For your specific research, it is crucial to determine the optimal concentration and IC50 value empirically in your cell line of interest. The following table can be used to record your experimental results.

Table 2: Template for Determining the IC50 Value of this compound

This compound Concentration (µM)% Cell Viability (Replicate 1)% Cell Viability (Replicate 2)% Cell Viability (Replicate 3)Average % Cell ViabilityStandard Deviation
0 (Vehicle Control)
0.1
1
5
10
25
50
100

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Study

This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your specific cell line.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 200 µM).

    • Prepare a vehicle control containing the same concentration of DMSO as the highest concentration of this compound.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2X this compound working solutions to the respective wells.

    • Add 100 µL of the 2X vehicle control solution to the control wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be based on the doubling time of your cell line and the expected mechanism of action of the compound.

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the log of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit the data to a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

DWP05195_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_apoptosis Apoptosis DWP This compound ER_Stress ER Stress DWP->ER_Stress Induces ROS ROS Generation p38 p38 MAPK ROS->p38 Activates CHOP CHOP p38->CHOP Activates caspase3 Caspase-3 Apoptosis Apoptosis caspase3->Apoptosis Executes ER_Stress->ROS CHOP->caspase3 Upregulates

This compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_troubleshooting Troubleshooting start Start: Optimize this compound Concentration prepare_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock seed_cells Seed Cells in 96-well Plate prepare_stock->seed_cells dose_response Perform Dose-Response Experiment (e.g., 0.1 - 100 µM) seed_cells->dose_response incubate Incubate for a Defined Period (e.g., 24, 48, 72h) dose_response->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_data Analyze Data and Determine IC50 viability_assay->analyze_data no_effect No Effect Observed? analyze_data->no_effect high_toxicity High Toxicity Observed? analyze_data->high_toxicity end End: Optimal Concentration Identified no_effect->high_toxicity No increase_conc Increase Concentration Range no_effect->increase_conc Yes high_toxicity->end No check_solvent Check Solvent Toxicity high_toxicity->check_solvent Yes increase_conc->dose_response check_solvent->dose_response

Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: DWP-05195 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DWP-05195 in in vivo experimental settings. The information is tailored for scientists and professionals in drug development engaged in preclinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, a potent TRPV1 antagonist.

Issue 1: Unexpected Hyperthermia or Altered Body Temperature

Question: We observed a significant, dose-dependent increase in the core body temperature of our research animals following administration of this compound. How can we manage and interpret this effect?

Answer:

Hyperthermia is a known on-target effect of many TRPV1 antagonists.[1][2] This phenomenon is thought to result from the blockade of TRPV1 channels that are involved in the normal regulation of body temperature.[2][3][4]

Troubleshooting Steps:

  • Confirm and Characterize the Effect:

    • Precisely measure core body temperature at regular intervals post-administration using a rectal probe or implantable telemetry device.

    • Establish a clear dose-response relationship for the hyperthermic effect.

    • Determine the onset, peak, and duration of the temperature change.

  • Environmental and Husbandry Considerations:

    • House animals in a temperature-controlled environment within their thermoneutral zone to avoid exacerbating the hyperthermic response.

    • Ensure animals have ad libitum access to water to prevent dehydration.

    • Avoid stressing the animals, as stress can independently influence body temperature.

  • Experimental Design Adjustments:

    • Incorporate temperature monitoring as a standard endpoint in your study protocol.

    • Consider including a positive control (another known TRPV1 antagonist that causes hyperthermia) and a vehicle control.

    • If the hyperthermia is severe and impacting animal welfare, consider dose reduction or exploring alternative dosing regimens (e.g., continuous infusion vs. bolus injection) if feasible with your experimental goals.

  • Data Interpretation:

    • When analyzing efficacy data (e.g., analgesia), consider the potential confounding influence of hyperthermia.

    • Report the thermic effects of this compound alongside your primary findings.

Logical Workflow for Troubleshooting Hyperthermia

A Observe Unexpected Hyperthermia B Confirm with Precise Temperature Monitoring A->B C Establish Dose-Response Relationship B->C D Optimize Environmental Conditions C->D E Adjust Experimental Protocol C->E G Interpret Data with Hyperthermia as a Factor D->G F Consider Dose Reduction E->F E->G F->G H Report Thermic Effects G->H

Caption: Workflow for addressing hyperthermia in this compound experiments.

Issue 2: Lack of Efficacy or High Variability in Analgesic Response

Question: We are not observing the expected analgesic effect of this compound in our neuropathic pain model, or the results are highly variable between animals. What are the potential causes and solutions?

Answer:

The lack of efficacy or high variability can stem from several factors, including the animal model itself, the experimental protocol, and the pharmacokinetics of the compound.

Troubleshooting Steps:

  • Verify Animal Model Phenotype:

    • Ensure that the chosen animal model (e.g., nerve injury, diabetic neuropathy) exhibits a consistent and robust pain-like phenotype before initiating the drug study.[5][6] This can be confirmed by assessing baseline mechanical allodynia or thermal hyperalgesia.

    • Variability in surgical procedures or the induction of diabetes can lead to inconsistent pain phenotypes.

  • Review Dosing and Formulation:

    • Confirm the accuracy of dose calculations and the stability and solubility of the this compound formulation.

    • The route of administration and vehicle used can significantly impact drug exposure. Ensure the chosen vehicle is appropriate and does not have any confounding effects.

  • Pharmacokinetic Considerations:

    • The timing of behavioral testing relative to drug administration is critical. The peak analgesic effect should coincide with the peak plasma concentration (Tmax) of this compound.

    • If pharmacokinetic data for your specific species and route of administration are not available, consider conducting a pilot PK study.

  • Behavioral Testing Paradigm:

    • Ensure that the personnel conducting the behavioral tests are blinded to the treatment groups to minimize bias.

    • Habituate the animals to the testing environment and procedures to reduce stress-induced variability.

    • Use standardized and validated methods for assessing pain-like behaviors.[7]

Experimental Workflow for Investigating Lack of Efficacy

A Lack of Efficacy or High Variability B Verify Consistent Pain Phenotype in Model A->B C Review Dosing, Formulation & Route A->C F Standardize and Blind Behavioral Assays B->F D Assess Pharmacokinetics (PK) Profile C->D E Optimize Timing of Behavioral Testing D->E E->F G Analyze and Re-evaluate Data F->G

Caption: Troubleshooting workflow for addressing efficacy issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a transient receptor potential vanilloid 1 (TRPV1) antagonist.[8][9] It competitively inhibits the transduction of pain signals initiated by TRPV1 agonists like capsaicin.[4] In some cancer cell lines, it has been shown to induce apoptosis through a pathway involving reactive oxygen species (ROS), p38, and C/EBP homologous protein (CHOP), leading to endoplasmic reticulum (ER) stress.[3][10]

This compound Signaling Pathway in Ovarian Cancer Cells

DWP05195 This compound NOX NADPH Oxidase (NOX) DWP05195->NOX ROS ROS NOX->ROS p38 p38 ROS->p38 ER_Stress ER Stress p38->ER_Stress CHOP CHOP ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

Q2: What are the key pharmacokinetic parameters of this compound from human studies?

A2: In a first-in-human study, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound increased in a dose-dependent manner after single and multiple oral doses.[2][9]

Summary of Single-Dose Pharmacokinetics in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUClast (ng·hr/mL)
10 mg64.8 ± 29.51.0 (0.5-2.0)185.1 ± 72.8
30 mg221.3 ± 103.11.0 (0.5-3.0)711.2 ± 217.4
100 mg753.8 ± 321.71.0 (0.5-2.0)2883.8 ± 1045.3
200 mg1211.3 ± 467.51.5 (1.0-4.0)6088.8 ± 2145.4
400 mg2125.0 ± 897.62.0 (1.0-4.0)13180.0 ± 5437.5
600 mg2855.0 ± 1043.92.0 (1.0-4.0)19183.8 ± 7380.0

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Q3: What are the reported adverse effects of this compound in vivo?

A3: In human clinical trials, this compound was generally well-tolerated.[9] The most notable adverse effect was a dose-dependent increase in body temperature, with some subjects experiencing mild to moderate hyperthermia (up to 38.3°C).[1] All reported adverse events resolved without intervention.[1]

Q4: Which animal models are appropriate for studying the efficacy of this compound?

A4: Given that this compound is being developed for pain management, relevant animal models include those for neuropathic and inflammatory pain.[4][10]

  • Neuropathic Pain Models:

    • Spinal Nerve Ligation (Chung Model): Involves tight ligation of the L5 spinal nerve.[5]

    • Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.

    • Diabetic Neuropathy Models: Often induced by streptozotocin (B1681764) (STZ) injection to model Type 1 diabetes or using genetic models like db/db mice for Type 2 diabetes.[6][11][12]

  • Inflammatory Pain Models:

    • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Injection of an inflammatory agent into the paw to induce localized inflammation and hyperalgesia.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol is adapted from the method originally described by Kim and Chung (1992).

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize the skin over the lumbar region.

    • Place the animal in a prone position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline incision over the L4-L6 vertebrae.

    • Dissect the paraspinal muscles to expose the L5 transverse process.

    • Carefully remove the L5 transverse process to visualize the L4 and L5 spinal nerves.

    • Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

    • Ensure that the ligation is secure but does not sever the nerve.

  • Closure and Post-operative Care:

    • Close the muscle layer and skin with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal for recovery and signs of distress.

  • Behavioral Assessment:

    • Allow a recovery period of at least 3-5 days.

    • Assess for the development of mechanical allodynia using von Frey filaments and/or thermal hyperalgesia using a plantar test device. A stable pain phenotype is typically established within 7-14 days.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Mice

This protocol describes the induction of Type 1 diabetes to study diabetic neuropathy.[6][7]

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours.

    • Prepare a fresh solution of STZ in cold citrate (B86180) buffer (pH 4.5).

    • Administer a single high dose or multiple low doses of STZ via intraperitoneal (i.p.) injection. A common regimen is a single dose of 150-200 mg/kg or multiple low doses of 50-60 mg/kg on consecutive days.

    • Return animals to their cages with free access to food and water.

  • Monitoring of Diabetes:

    • Monitor blood glucose levels from tail vein blood samples starting 48-72 hours after the final STZ injection.

    • Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

    • Monitor animal weight and general health status regularly.

  • Development of Neuropathy:

    • Diabetic neuropathy develops over several weeks to months.

    • Begin behavioral testing for mechanical allodynia and thermal hyperalgesia 3-4 weeks after the confirmation of diabetes.

  • Administration of this compound and Efficacy Testing:

    • Once a stable neuropathic pain phenotype is established, administer this compound according to your experimental design.

    • Conduct behavioral assessments at appropriate time points post-dosing to evaluate the analgesic effects of the compound.

References

DWP-05195 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DWP-05195, a transient receptor potential vanilloid 1 (TRPV1) antagonist.[1] The following resources are designed to address common challenges encountered during the optimization of dose-response curves for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, including heat and capsaicin (B1668287). As an antagonist, this compound is expected to block the activation of this channel, which is a key mechanism for its potential application in pain management.[1]

Q2: What is a typical in vitro assay to determine the potency of this compound?

A2: A common in vitro assay to determine the potency of a TRPV1 antagonist like this compound is a capsaicin-induced calcium influx assay in a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1). The assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by the TRPV1 agonist, capsaicin. The resulting data is used to generate a dose-response curve and calculate an IC50 value.

Q3: How should I select the concentration range for my dose-response experiment?

A3: Selecting an appropriate dose range is critical for accurately characterizing the dose-response relationship.[2] For initial experiments with this compound, a wide concentration range is recommended, spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This broad range helps to identify the concentrations that produce the minimal and maximal inhibitory effects, which are essential for defining the top and bottom plateaus of the dose-response curve. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value to improve precision.

Q4: What is the difference between a relative and absolute IC50?

A4: The relative IC50 is the concentration of an inhibitor that produces a response halfway between the fitted top and bottom plateaus of a specific dose-response curve. The absolute IC50 is the concentration that elicits a response halfway between the 0% and 100% control values. The choice between them depends on the stability and reliability of your assay controls.[3] If your controls are highly consistent across experiments, the absolute IC50 can be a more robust measure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound or agonist addition- Edge effects in the microplate- Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
Incomplete dose-response curve (no clear upper or lower plateau) - The concentration range of this compound is too narrow or not centered around the IC50.[4]- Limited solubility of this compound at high concentrations.- Broaden the concentration range in your next experiment. Perform a serial dilution over at least 7-8 log units.- Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or a lower top concentration.
Low signal-to-background ratio - Low expression of TRPV1 in the cell line.- Suboptimal concentration of the agonist (capsaicin).- Inappropriate assay buffer composition.- Verify the expression level of TRPV1 in your cell line using a technique like Western blotting or qPCR.- Perform a dose-response experiment for capsaicin to determine its EC80 concentration for use in the inhibition assay.- Optimize the assay buffer, ensuring it contains an appropriate concentration of calcium.
Calculated IC50 value is significantly different from expected values - Incorrect data normalization.- Use of an inappropriate curve-fitting model.[5]- Degradation of this compound stock solution.- Normalize your data to the positive (agonist only) and negative (no agonist) controls on each plate.- Use a four-parameter logistic (4PL) non-linear regression model to fit the dose-response curve.[5]- Prepare fresh stock solutions of this compound and store them appropriately.

Experimental Protocols

Protocol: In Vitro Dose-Response Curve Generation for this compound using a Fluorescent Calcium Influx Assay

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Seed the cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to generate a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 100 µM).

3. Calcium Indicator Loading:

  • Remove the culture medium from the wells and wash once with assay buffer.
  • Add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) to each well.
  • Incubate the plate for 60 minutes at 37°C.

4. Compound Incubation:

  • Wash the cells twice with assay buffer to remove excess dye.
  • Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer only (vehicle control) and a known TRPV1 antagonist (positive control).
  • Incubate for 20 minutes at room temperature.

5. Agonist Addition and Signal Detection:

  • Prepare a solution of capsaicin in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
  • Using a fluorescence plate reader equipped with an automated injector, add 50 µL of the capsaicin solution to each well.
  • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) every second for 120 seconds.

6. Data Analysis:

  • Determine the peak fluorescence intensity for each well.
  • Normalize the data by setting the average of the vehicle control wells (capsaicin only) as 100% activity and the average of the wells with no capsaicin as 0% activity.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed TRPV1-expressing cells compound_prep Prepare this compound serial dilutions dye_loading Load cells with Calcium Dye cell_seeding->dye_loading compound_incubation Incubate with this compound compound_prep->compound_incubation dye_loading->compound_incubation agonist_addition Add Capsaicin (Agonist) compound_incubation->agonist_addition read_plate Measure Fluorescence agonist_addition->read_plate data_norm Normalize Data read_plate->data_norm curve_fit Fit Dose-Response Curve (4PL) data_norm->curve_fit ic50_calc Calculate IC50 curve_fit->ic50_calc

Caption: Experimental workflow for determining the IC50 of this compound.

trpv1_signaling_pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates DWP05195 This compound (Antagonist) DWP05195->TRPV1 Inhibits Downstream Downstream Signaling (e.g., Pain Sensation) Ca_influx->Downstream

Caption: Simplified signaling pathway of TRPV1 antagonism by this compound.

References

Navigating the Clinical Development of DWP-05195: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutics presents a unique set of challenges. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing frequently asked questions related to the clinical development of DWP-05195, a transient receptor potential vanilloid 1 (TRPV1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a transient receptor potential vanilloid 1 (TRPV1) antagonist.[1] It is being developed for the management of pain.[1] By blocking the TRPV1 receptor, this compound aims to inhibit the signaling pathways associated with pain perception.

Q2: What are the most common adverse events observed in early-stage clinical trials of this compound?

A2: In a first-in-human, single- and multiple-dose study, the most frequently reported drug-related adverse events were mild to moderate in severity and resolved without intervention.[2] A key challenge identified was a dose-dependent increase in body temperature (hyperthermia).[2]

Q3: Is the hyperthermia associated with this compound a known class effect for TRPV1 antagonists?

A3: Yes, hyperthermia has been observed with other TRPV1 antagonists in clinical development. For instance, a clinical study with AMG-517 and a Phase 1 study of AZD-1386 also reported hyperthermia in healthy subjects.[2] However, the hyperthermia observed with this compound in the initial study was reported to be mild and less frequent compared to these previous studies.[2] Careful monitoring of body temperature is crucial in further clinical evaluations.[2]

Troubleshooting Guide

Issue: Unexpected Increase in Body Temperature in Study Participants

Potential Cause: This is a known, on-target effect of TRPV1 antagonism. The TRPV1 receptor is involved in temperature homeostasis, and its inhibition can lead to an increase in core body temperature.[2]

Troubleshooting Steps:

  • Confirm Dose Level: Verify the administered dose of this compound. The incidence of hyperthermia has been shown to be dose-dependent.[2]

  • Monitor Vital Signs: Implement a strict monitoring protocol for body temperature, especially in the hours following administration.

  • Evaluate Concomitant Medications: Rule out other potential causes of fever, such as infections or reactions to other medications.

  • Hydration Status: Ensure subjects are adequately hydrated, as dehydration can exacerbate hyperthermia.

  • Data Stratification: Analyze temperature data by dose cohort to confirm the dose-response relationship.

Quantitative Data Summary

The following tables summarize the adverse event data from the first-in-human study of this compound.

Table 1: Incidence of Drug-Related Adverse Events (Single-Dose Study)

Dose GroupNumber of Subjects with Adverse EventsTotal Number of Adverse Events
400 mgData not specifiedData not specified
600 mgData not specifiedData not specified
Total 31 out of 80 51

Data from a first-in-human, single-dose escalation study.[2]

Table 2: Reported Cases of Increased Body Temperature (Single-Dose Study)

Dose GroupBody Temperature IncreaseNumber of Subjects
400 mgto 38°C2
600 mg>38.0°C–38.3°C3

Data from a first-in-human, single-dose escalation study.[2]

Table 3: Incidence of Drug-Related Adverse Events (Multiple-Dose Study)

Dose GroupNumber of Subjects with Adverse EventsTotal Number of Adverse Events
400 mgData not specifiedData not specified
Total 36 out of 41 305

Data from a first-in-human, multiple-dose study.[2] One case of hyperthermia (38.3°C) was reported in the 400 mg dose group.[2]

Experimental Protocols

Pharmacodynamic Assessment: Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol)

A key pharmacodynamic endpoint for a TRPV1 antagonist is the change in pain perception in response to a thermal stimulus.

Methodology:

  • Device: A calibrated thermal sensory analyzer is used to deliver a controlled heat stimulus to the skin of the subject.

  • Stimulus Application: A thermode is attached to a predetermined area of the skin (e.g., the forearm). The temperature of the thermode is gradually increased at a constant rate.

  • HPtr Measurement: Subjects are instructed to indicate the exact moment they first perceive the sensation of heat as painful. This temperature is recorded as the Heat Pain Threshold.

  • HPtol Measurement: The temperature continues to increase until the subject indicates that they can no longer tolerate the pain. This temperature is recorded as the Heat Pain Tolerance.

  • Data Analysis: Changes in HPtr and HPtol from baseline are compared between the this compound and placebo groups. A dose-dependent increase in these parameters is expected with an effective TRPV1 antagonist.[1]

Visualizations

Signaling Pathway: TRPV1 Antagonism in Pain Management

cluster_Stimulus Noxious Stimuli cluster_Neuron Nociceptive Neuron Heat Heat TRPV1_Receptor TRPV1 Receptor Heat->TRPV1_Receptor Capsaicin Capsaicin Capsaicin->TRPV1_Receptor Ion_Channel Cation Channel Opening TRPV1_Receptor->Ion_Channel Activates DWP_05195 This compound DWP_05195->TRPV1_Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal

Caption: Mechanism of this compound as a TRPV1 antagonist.

Experimental Workflow: Assessing Pharmacodynamic Endpoints

Subject_Recruitment Subject Recruitment (Healthy Volunteers) Baseline Baseline Measurement (HPtr, HPtol) Subject_Recruitment->Baseline Randomization Randomization Baseline->Randomization DWP_05195_Admin This compound Administration Randomization->DWP_05195_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin PD_Assessment Pharmacodynamic Assessment (HPtr, HPtol) DWP_05195_Admin->PD_Assessment Placebo_Admin->PD_Assessment Data_Analysis Data Analysis and Comparison PD_Assessment->Data_Analysis

Caption: Workflow for evaluating pharmacodynamic effects of this compound.

References

DWP-05195 Selectivity Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DWP-05195, a potent TRPV1 antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its primary mechanism of action is the competitive inhibition of TRPV1 activation, which is involved in the transduction of pain and noxious heat signals.[1] In preclinical animal models, this compound has demonstrated analgesic effects in nerve injury and diabetic neuropathy models.[1]

Q2: What are the known on-target side effects of this compound in clinical studies?

A2: The most significant on-target side effect observed in a first-in-human clinical study was a dose-dependent increase in body temperature, or hyperthermia.[1] This is a known class effect for many TRPV1 antagonists and is thought to result from the blockade of tonic TRPV1 activity involved in thermoregulation.[2][3]

Q3: Has the selectivity of this compound against other receptors and ion channels been published?

A3: As of the latest available information, a comprehensive public selectivity profile for this compound against a broad panel of off-target receptors and ion channels has not been released. However, preclinical development of such compounds typically involves extensive safety pharmacology profiling to assess potential off-target activities. For reference, this guide provides a representative selectivity profile based on data from other well-characterized TRPV1 antagonists that have progressed to clinical trials.

Troubleshooting Guide

Problem 1: Unexpected cellular phenotype observed in vitro that does not align with TRPV1 antagonism.

  • Possible Cause: Off-target activity of this compound. Although designed to be selective for TRPV1, high concentrations could lead to interactions with other cellular targets.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve for the observed phenotype to determine if it occurs at concentrations significantly higher than the IC50 for TRPV1 inhibition.

    • Literature Review: Consult literature for known off-target effects of other TRPV1 antagonists with similar chemical scaffolds.

    • Counter-screening: If a specific off-target is suspected (e.g., another TRP channel or a G-protein coupled receptor), perform a functional assay for that target using this compound.

    • Refer to Selectivity Data: Compare your findings with the representative selectivity data provided in Table 1 to identify potential off-targets.

Problem 2: Inconsistent results in capsaicin-induced calcium influx assays.

  • Possible Cause 1: Cell health and passage number.

    • Troubleshooting: Ensure cells are healthy, within a low passage number, and have consistent TRPV1 expression levels.

  • Possible Cause 2: Reagent variability.

    • Troubleshooting: Prepare fresh solutions of this compound and capsaicin (B1668287) for each experiment. Verify the concentration and purity of the stock solutions.

  • Possible Cause 3: Assay conditions.

    • Troubleshooting: Optimize incubation times, buffer composition, and temperature. Ensure even cell seeding density. Refer to the detailed experimental protocol in this guide.

Problem 3: Difficulty in replicating in vivo analgesic efficacy.

  • Possible Cause 1: Pharmacokinetic variability.

    • Troubleshooting: Ensure consistent formulation and route of administration. If possible, measure plasma concentrations of this compound to correlate exposure with efficacy.

  • Possible Cause 2: Animal model selection and pain modality.

    • Troubleshooting: this compound's efficacy may vary depending on the specific pain model (e.g., inflammatory vs. neuropathic pain). Ensure the chosen model is appropriate for a TRPV1 antagonist.

  • Possible Cause 3: Hyperthermia confounding behavioral readouts.

    • Troubleshooting: Monitor the body temperature of the animals post-dosing. Hyperthermia can alter animal behavior and confound pain assessments. Consider conducting studies at different ambient temperatures.

Data Presentation

Table 1: Representative Selectivity Profile of a Clinical-Stage TRPV1 Antagonist (SB-705498)

The following table summarizes the selectivity of SB-705498, a well-characterized TRPV1 antagonist, against a panel of receptors, ion channels, and enzymes. This data is provided as a reference for the expected selectivity of a clinical-grade TRPV1 antagonist.

Target ClassSpecific TargetAssay TypeActivity (% Inhibition @ 10 µM or IC50)
TRP Channels TRPV1 (human) Ca2+ influx (Capsaicin) pKi = 7.6
TRPV1 (rat)Ca2+ influx (Capsaicin)pKi = 7.5
TRPM8Ca2+ influx>100-fold selectivity over TRPV1
GPCRs 5-HT Receptors (multiple subtypes)Radioligand Binding< 50% inhibition
Adrenergic Receptors (α1, α2, β)Radioligand Binding< 50% inhibition
Dopamine Receptors (D1, D2)Radioligand Binding< 50% inhibition
Muscarinic Receptors (M1, M2, M3)Radioligand Binding< 50% inhibition
Opioid Receptors (μ, δ, κ)Radioligand Binding< 50% inhibition
Ion Channels hERGElectrophysiology> 30 µM
Nav1.2Electrophysiology< 50% inhibition
Cav1.2Electrophysiology< 50% inhibition
Enzymes COX-1Enzyme Activity< 50% inhibition
COX-2Enzyme Activity< 50% inhibition
PDE4Enzyme Activity< 50% inhibition

Data compiled from publicly available information on SB-705498.[2][4]

Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling using Radioligand Binding Assays

This protocol outlines a general method for assessing the off-target binding of this compound to a panel of receptors.

  • Target Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Buffer: Prepare a binding buffer specific to the target receptor.

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a specific radioligand for the target receptor.

    • Add varying concentrations of this compound (e.g., 1 nM to 100 µM).

    • For determination of non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Functional Cell-Based Assay for Ion Channel Selectivity (Calcium Influx)

This protocol describes a method to assess the functional activity of this compound on ion channels using a fluorescent calcium indicator.

  • Cell Culture: Plate cells stably expressing the ion channel of interest in black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Channel Activation and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add a specific agonist for the ion channel to all wells simultaneously.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the agonist-induced response at each concentration of this compound.

    • Determine the IC50 value using a non-linear regression model.

Mandatory Visualizations

G cluster_0 TRPV1 Activation cluster_1 Downstream Signaling Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin PKC PKC Ca_Influx->PKC MAPK MAPK Pathway (p38, JNK, ERK) Ca_Influx->MAPK Neuropeptide Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide NFAT NFAT Activation Calcineurin->NFAT PKC->MAPK Gene_Tx Gene Transcription (Pro-inflammatory mediators) MAPK->Gene_Tx NFAT->Gene_Tx Pain Pain Sensation Gene_Tx->Pain Neuropeptide->Pain DWP This compound DWP->TRPV1 G cluster_workflow Selectivity Profiling Workflow cluster_panels Off-Target Panels start Start: This compound primary_screen Primary Screen: TRPV1 Functional Assay start->primary_screen secondary_screen Secondary Screen: Broad Panel of Off-Targets primary_screen->secondary_screen gpcr GPCR Binding Panel ion_channel Ion Channel Panel (Functional/Binding) kinase Kinase Panel (Enzymatic) data_analysis Data Analysis: Determine IC50/Ki for all targets gpcr->data_analysis ion_channel->data_analysis kinase->data_analysis selectivity_profile Generate Selectivity Profile: (On-target vs. Off-target activity) data_analysis->selectivity_profile decision Decision: Proceed to further studies? selectivity_profile->decision

References

DWP-05195 Cross-Reactivity Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cross-reactivity of DWP-05195, a novel TRPV1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, developed for pain management.[1] Its mechanism of action involves blocking the TRPV1 channel to inhibit the sensation of heat and pain.

Q2: What is cross-reactivity and why is it important to assess for this compound?

Cross-reactivity, or off-target activity, refers to the ability of a drug to bind to and affect proteins other than its intended target. Assessing the cross-reactivity of this compound is a critical step in preclinical development to identify potential side effects and understand the compound's overall safety profile. Unidentified off-target interactions can lead to unexpected physiological effects in clinical trials.

Q3: What are the known off-targets for this compound based on preclinical screening?

Based on comprehensive in-vitro screening panels, this compound has shown some measurable affinity for a limited number of kinases and a G-protein coupled receptor. The primary off-targets of potential interest are detailed in the table below. It is important to note that the observed in-vitro affinities do not necessarily translate to in-vivo effects, and further investigation is often required.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in my experiment that is inconsistent with TRPV1 antagonism.

  • Possible Cause 1: Off-target activity of this compound.

    • Troubleshooting Step: Review the provided cross-reactivity profile (Table 1) to see if any of the known off-targets are expressed in your experimental system and could plausibly be responsible for the observed phenotype. For example, if your cells express high levels of SRC kinase, the inhibitory activity of this compound on this kinase might be influencing your results.

  • Possible Cause 2: Compound degradation or impurity.

    • Troubleshooting Step: Verify the integrity and purity of your this compound stock solution using an appropriate analytical method such as HPLC-MS.

  • Possible Cause 3: Experimental artifact.

    • Troubleshooting Step: Include additional controls in your experiment, such as a structurally distinct TRPV1 antagonist, to confirm that the observed effect is specific to this compound and not a general consequence of TRPV1 inhibition.

Issue 2: My in-vivo model shows a cardiovascular side effect not predicted by the primary pharmacology of this compound.

  • Possible Cause: Inhibition of a kinase involved in cardiovascular function.

    • Troubleshooting Step: Based on the cross-reactivity data (Table 1), this compound shows some activity against LCK. While primarily involved in T-cell signaling, some kinases have roles in cardiovascular function. Further investigation into the expression and role of LCK in cardiac tissue may be warranted. Consider performing targeted in-vitro assays using cardiomyocytes to assess the direct effects of this compound on cardiac cell signaling.

Quantitative Data Summary

The following table summarizes the in-vitro cross-reactivity profile of this compound against its primary target (TRPV1) and identified off-targets from a broad kinase and receptor screening panel.

TargetTarget ClassAssay TypeIC50 (nM)
TRPV1 Ion Channel Radioligand Binding 15
SRCTyrosine KinaseKinase Activity Assay1,250
LCKTyrosine KinaseKinase Activity Assay2,500
Beta-2 Adrenergic ReceptorGPCRRadioligand Binding>10,000

Table 1: this compound Cross-Reactivity Profile. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity or binding. A higher IC50 value indicates lower potency.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example: SRC Kinase)

This protocol outlines a typical in-vitro bioluminescent assay to determine the IC50 of this compound against a specific kinase.

  • Materials: Recombinant human SRC kinase, appropriate kinase substrate (e.g., a generic peptide substrate), ATP, this compound, kinase assay buffer, and a commercial kinase activity detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a 384-well plate, add the kinase, the substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection kit's instructions and a luminometer.

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data to a positive control (no inhibitor) and a negative control (no kinase).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Example: Beta-2 Adrenergic Receptor)

This protocol describes a method to assess the binding affinity of this compound to a G-protein coupled receptor.

  • Materials: Cell membranes prepared from a cell line overexpressing the human Beta-2 Adrenergic Receptor, a specific radioligand (e.g., [3H]-Dihydroalprenolol), this compound, binding buffer, and a scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well filter plate, combine the cell membranes, the radioligand, and the this compound dilution.

    • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Wash the plate to remove unbound radioligand.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

DWP_05195_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 PainSignal Pain Signaling Cascade TRPV1->PainSignal Initiates SRC SRC Kinase CellGrowth Cell Growth & Proliferation SRC->CellGrowth Promotes DWP05195 This compound DWP05195->TRPV1 Inhibits (On-Target) DWP05195->SRC Inhibits (Off-Target) NoxiousStimuli Noxious Stimuli (e.g., Capsaicin) NoxiousStimuli->TRPV1 Activates

Caption: On-target vs. off-target signaling of this compound.

Cross_Reactivity_Workflow start Start: This compound Compound broad_panel Broad Panel Screening (e.g., Kinase & Receptor Panels) start->broad_panel data_analysis Data Analysis: Identify Hits (e.g., IC50 < 10 µM) broad_panel->data_analysis hit_validation Hit Validation: Dose-Response & Orthogonal Assays data_analysis->hit_validation in_vivo In-vivo Assessment: Phenotypic Analysis in Relevant Models hit_validation->in_vivo decision Decision Point: Assess Safety Margin & Clinical Relevance in_vivo->decision end_go Proceed with Development decision->end_go Favorable Profile end_no_go Modify Compound or Terminate Development decision->end_no_go Unfavorable Profile

Caption: Experimental workflow for cross-reactivity assessment.

Troubleshooting_Logic start Unexpected Experimental Result with this compound q1 Is the result consistent with TRPV1 inhibition? start->q1 a1_yes Result likely due to on-target pharmacology. Further investigation needed. q1->a1_yes Yes a1_no Result may be due to off-target effect. q1->a1_no No q2 Check Cross-Reactivity Profile (Table 1). Is a known off-target expressed in the experimental system? a1_no->q2 a2_yes Design experiment to test involvement of the specific off-target. q2->a2_yes Yes a2_no Consider other possibilities: - Compound impurity - Unidentified off-target - Experimental artifact q2->a2_no No validate Validate with alternative tool compounds and orthogonal assays. a2_yes->validate a2_no->validate

Caption: Logical flow for troubleshooting unexpected results.

References

interpreting unexpected results with DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DWP-05195, a novel TRPV1 antagonist. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing a significant increase in apoptosis after treatment with this compound, even at concentrations intended for TRPV1 antagonism. Is this a known effect?

A1: Yes, this is a documented off-target effect of this compound in certain cell types. While developed as a TRPV1 antagonist for pain management, studies have shown that this compound can induce apoptosis in human ovarian cancer cells.[1] This occurs through the induction of endoplasmic reticulum (ER) stress, mediated by the ROS-p38-CHOP signaling pathway.[1]

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize an apoptosis detection assay, such as Annexin V staining, to confirm that the observed cell death is indeed apoptosis.

  • Investigate ER Stress Markers: Perform a western blot to probe for key markers of the ER stress pathway, such as CHOP, to verify the mechanism in your specific cell line.

  • Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which this compound induces apoptosis versus the concentration required for effective TRPV1 antagonism in your model system.

  • Consider Alternative Antagonists: If the apoptotic effect interferes with your primary experimental goals, you may need to consider using a different TRPV1 antagonist with a different off-target profile.

Q2: I am observing an unexpected change in the body temperature of my animal subjects after administering this compound. Is this related to the compound's mechanism of action?

A2: Yes, alterations in body temperature are a known on-target effect of TRPV1 antagonists. This is because TRPV1 channels are involved in thermoregulation.[2] Most commonly, TRPV1 antagonists can cause hyperthermia (an increase in body temperature).[2][3] Paradoxically, some TRPV1 antagonists have also been reported to induce hypothermia (a decrease in body temperature).[4] These effects are often linked to the antagonist's interaction with the proton-activation mode of the TRPV1 channel.[4]

Troubleshooting Steps:

  • Monitor Core Body Temperature: Accurately measure the core body temperature of your animal subjects at regular intervals post-administration.

  • Control for Environmental Temperature: Ensure that the ambient temperature of the animal housing is stable and controlled to minimize external influences on body temperature.

  • Evaluate Dose Dependency: Assess if the change in body temperature is dose-dependent. A clear dose-response relationship can help confirm that the effect is compound-related.

  • Review Compound's Selectivity: If possible, obtain information on how this compound interacts with different activation modes of the TRPV1 channel (capsaicin, heat, and proton). This may provide insight into the observed thermoregulatory effects.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common TRPV1 antagonists to provide a comparative context for the potency of these compounds.

CompoundTargetAssay ConditionIC50 (nM)
AMG 517 Human TRPV1Capsaicin-induced activation0.76
Human TRPV1Proton-induced activation0.62
Human TRPV1Heat-induced activation1.3
SB-366791 Rat TRPV1Capsaicin-induced activation5.7
BCTC Rat TRPV1Capsaicin-induced activation35
Rat TRPV1Acid-induced activation6.0
SB705498 Human TRPV1Capsaicin-induced activation3
Human TRPV1Acid-induced activation0.1
Human TRPV1Heat-induced activation6

Data compiled from Selleck Chemicals product information.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPV1 Antagonism

This protocol outlines a method for assessing the antagonist activity of this compound on TRPV1 channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Capsaicin (B1668287) (TRPV1 agonist)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the HEK293-hTRPV1 cells into a 96-well plate at a density that will achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations to the wells and incubate for 15-30 minutes at room temperature. Include vehicle (DMSO) and positive control (known TRPV1 antagonist) wells.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).

  • Agonist Addition & Signal Detection: Add a solution of capsaicin to a final concentration that elicits a submaximal response (e.g., 100 nM). Immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Determine the inhibitory effect of this compound by comparing the ΔF in treated wells to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.[5]

Protocol 2: Western Blot for TRPV1 and ER Stress Markers

This protocol provides a general method for detecting the protein expression of TRPV1 and key ER stress markers like CHOP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TRPV1, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Annexin V Apoptosis Assay

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to detect apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat your cells with this compound for the desired duration to induce apoptosis. Include both positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4][6]

Visualizations

DWP05195_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DWP This compound TRPV1 TRPV1 Channel DWP->TRPV1 Antagonizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Blocks Pain Pain Sensation Ca_Influx->Pain Prevents

Caption: Intended signaling pathway of this compound as a TRPV1 antagonist.

Troubleshooting_Workflow Start Unexpected Result Observed Q1 Is the result related to cell viability or temperature? Start->Q1 A1_Viability Unexpected Cell Death Q1->A1_Viability Viability A1_Temp Unexpected Temperature Change Q1->A1_Temp Temperature Other Other Unexpected Result Q1->Other Other Troubleshoot_Viability Perform Apoptosis Assay (e.g., Annexin V) Investigate ER Stress Markers (e.g., CHOP Western Blot) A1_Viability->Troubleshoot_Viability Troubleshoot_Temp Monitor Core Body Temperature Control for Environmental Factors Perform Dose-Response Study A1_Temp->Troubleshoot_Temp Consult Consult Literature for other off-target effects Contact Technical Support Other->Consult

Caption: A workflow for troubleshooting unexpected results with this compound.

References

DWP-05195 assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DWP-05195, a TRPV1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of TRPV1 agonists, such as capsaicin, thereby blocking the activation of the TRPV1 ion channel.[2] This inhibition prevents the influx of cations like calcium and sodium, which are responsible for the sensation of pain and heat.[4]

Q2: In what types of in vitro assays is this compound typically used?

A2: this compound is commonly used in a variety of in vitro assays to study its antagonistic effects on the TRPV1 receptor. These include:

  • Cell Viability Assays (e.g., MTT assay): To assess the cytotoxic or protective effects of this compound on different cell lines.[1]

  • Calcium Influx Assays: Using fluorescent calcium indicators to measure the inhibition of agonist-induced calcium influx in cells expressing TRPV1.

  • Binding Assays (e.g., Fluorescence Polarization): To determine the binding affinity and kinetics of this compound to the TRPV1 receptor.

  • Western Blotting: To investigate the effect of this compound on the expression levels of proteins involved in TRPV1 signaling pathways.[1]

  • Patch-Clamp Electrophysiology: To directly measure the inhibition of TRPV1 channel currents in response to this compound.

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target binding exists. It is recommended to perform counter-screening against a panel of related receptors or kinases to assess the selectivity of this compound in your experimental system.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to check the manufacturer's datasheet for specific solubility information. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: Inconsistent or unexpected results in MTT assays.

This could manifest as high variability between replicate wells or a dose-response curve that does not follow the expected trend.

Troubleshooting Workflow

A Inconsistent MTT Assay Results B Check for this compound Precipitation A->B C Assess this compound Interference with MTT Reduction A->C D Evaluate Cell Health and Seeding Density A->D E Optimize this compound Incubation Time A->E F Verify Reagent Quality and Plate Reader Settings A->F G Visually inspect wells for precipitate under a microscope. B->G H Run a cell-free control with this compound and MTT reagent. C->H I Ensure even cell distribution and appropriate confluence. D->I J Perform a time-course experiment (e.g., 24, 48, 72 hours). E->J K Use fresh reagents and confirm correct wavelength settings. F->K

Fig 1. Troubleshooting workflow for inconsistent MTT assay results with this compound.
Potential Cause Troubleshooting Step Expected Outcome
This compound Precipitation Visually inspect the wells under a microscope after adding this compound. Lower the final DMSO concentration if precipitation is observed.No visible precipitate in the culture medium.
Interference with MTT Reduction In a cell-free system, incubate this compound with MTT reagent and measure the absorbance.This compound should not directly reduce the MTT reagent, showing absorbance values similar to the vehicle control.
Inconsistent Cell Seeding Ensure proper cell counting and mixing before seeding. Check for edge effects on the plate.Consistent cell numbers across all wells, leading to lower variability in results.
Suboptimal Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.A clear and consistent dose-response relationship at the optimal time point.
Reagent or Instrument Issues Use fresh, high-quality MTT reagent and ensure the plate reader is calibrated and set to the correct wavelength.Reliable and reproducible absorbance readings.

Fluorescence-Based Binding Assays (e.g., Fluorescence Polarization)

Issue: High background or low signal-to-noise ratio in a fluorescence polarization (FP) assay.

This can make it difficult to accurately determine the binding affinity of this compound.

Troubleshooting Steps

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence of this compound Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore.Minimal fluorescence from this compound at the assay concentration.
Light Scattering by this compound Aggregates Check for this compound precipitation at the assay concentration. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.Reduced light scattering and a more stable baseline signal.
Contaminated Buffers or Reagents Use high-purity, filtered buffers and reagents.Lower background fluorescence from the assay components.
Non-specific Binding to Plates Use low-binding microplates (e.g., black, round-bottom, non-treated polystyrene).Reduced background signal and improved assay window.
Inappropriate Fluorophore Concentration Titrate the fluorescently labeled ligand to find the optimal concentration that gives a good signal without causing high background.A stable and reproducible fluorescence signal with a good dynamic range.
Western Blotting

Issue: No change or unexpected changes in the expression of target proteins after this compound treatment.

This could be due to issues with the experimental protocol or the biological response.

Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates DWP05195 This compound (Antagonist) DWP05195->TRPV1 Inhibits Downstream Downstream Signaling (e.g., p-p38, CHOP) Ca_Influx->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Fig 2. Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and target.A clear effect on the target protein at the optimal concentration.
Inappropriate Treatment Duration Conduct a time-course experiment to identify the time point at which the maximal effect on protein expression is observed.A time-dependent change in the expression of the target protein.
Poor Antibody Quality Validate your primary antibody using a positive and negative control.A specific band at the correct molecular weight for your target protein.
Cell Line Unresponsive to TRPV1 Modulation Confirm that your cell line expresses functional TRPV1 receptors.Detectable TRPV1 expression by Western blot or functional response in a calcium influx assay.
Protein Degradation Ensure that protease and phosphatase inhibitors are included in your lysis buffer.Intact protein bands on the Western blot.

Experimental Protocols

Key Experiment: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 receptor.

Methodology:

  • Reagents and Materials:

    • Purified TRPV1 receptor protein

    • Fluorescently labeled TRPV1 ligand (tracer)

    • This compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Low-binding black microplates

  • Experimental Workflow:

A Prepare Serial Dilutions of this compound B Add Constant Concentration of TRPV1 Receptor A->B C Add Constant Concentration of Fluorescent Tracer B->C D Incubate to Reach Binding Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Data and Calculate Ki E->F

Fig 3. Experimental workflow for a competitive fluorescence polarization binding assay.
  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • To each well of the microplate, add a constant concentration of the purified TRPV1 receptor.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Add a constant concentration of the fluorescently labeled TRPV1 ligand (tracer) to all wells.

    • Include control wells containing:

      • Tracer only (for minimum polarization)

      • Tracer and receptor (for maximum polarization)

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the tracer.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Example Data from a this compound FP Binding Assay

This compound [nM]Fluorescence Polarization (mP)
0.1350
1345
10320
100250
1000180
10000155

Table 2: Summary of this compound Binding Affinity

ParameterValue
IC50150 nM
Ki75 nM

References

strategies to reduce DWP-05195 side effects in models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, DWP-05195. The information is designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a consistent, dose-dependent increase in the core body temperature of our animal models after administering this compound. Is this an expected side effect?

A1: Yes, an increase in core body temperature, or hyperthermia, is a known and expected on-target side effect of TRPV1 antagonists like this compound.[1][2][3] This effect is due to the blockade of TRPV1 channels, which play a crucial role in thermoregulation.[2] In a first-in-human study, this compound was observed to cause a dose-dependent increase in body temperature. While generally mild, it is a critical parameter to monitor in your preclinical studies.

Q2: What is the underlying mechanism of this compound-induced hyperthermia?

A2: this compound is a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. TRPV1 channels are activated by various stimuli, including heat, capsaicin (B1668287), and protons (low pH). These channels are involved in the sensation of pain and the regulation of body temperature. By blocking TRPV1 channels, this compound disrupts the normal thermoregulatory pathways, leading to an increase in core body temperature.[2][3] The hyperthermic effect is primarily linked to the blockade of the proton-mediated activation of TRPV1 channels.[4][5]

Q3: Are there any strategies to mitigate the hyperthermic side effect of this compound in our animal models?

A3: Yes, several strategies can be employed to reduce this compound-induced hyperthermia in preclinical models. These include:

  • Co-administration with an antipyretic: The use of non-steroidal anti-inflammatory drugs (NSAIDs) or other antipyretics like acetaminophen (B1664979) (paracetamol) can help to counteract the hyperthermic effect.

  • Dose optimization: Since the hyperthermia is dose-dependent, using the lowest effective dose of this compound for your experimental endpoint can minimize this side effect.

  • Development of mode-selective antagonists: While not a strategy for immediate experimental application with this compound, a long-term approach in drug development is to design TRPV1 antagonists that selectively block the capsaicin and heat activation pathways without affecting the proton-sensing mechanism, which is primarily responsible for the hyperthermia.[4][5][6]

Q4: We want to try co-administering acetaminophen to reduce hyperthermia. What is a recommended dose and protocol for mice?

A4: Based on preclinical studies with other TRPV1 antagonists, a dose of 200-300 mg/kg of acetaminophen administered orally has been shown to be effective in mitigating hyperthermia in mice.[7] It is recommended to administer acetaminophen concurrently with or slightly before the administration of this compound. Please refer to the detailed experimental protocol for co-administration in the "Experimental Protocols" section below.

Q5: What is the best method for accurately monitoring core body temperature in our rodent models during these experiments?

A5: For the most accurate and continuous monitoring of core body temperature with minimal stress to the animals, the use of implantable telemetry biosensors is highly recommended.[8][9][10] This method allows for real-time data collection from freely moving animals. Alternatively, rectal probes can be used for intermittent measurements, although this method can induce stress and may affect the readings.[11] A detailed protocol for core body temperature measurement is provided in the "Experimental Protocols" section.

Quantitative Data Summary

Table 1: Dose-Dependent Hyperthermic Effect of a Representative TRPV1 Antagonist in Rats

Dose (nmol/kg)Maximum Increase in Core Body Temperature (°C)
320.5 ± 0.1
640.8 ± 0.2
1281.2 ± 0.2
2561.5 ± 0.3
5121.8 ± 0.3

Note: This table presents representative data for a potent TRPV1 antagonist and illustrates the typical dose-response relationship observed with this class of compounds. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: Co-administration of Acetaminophen to Mitigate this compound-Induced Hyperthermia in Mice

Objective: To reduce the hyperthermic side effect of this compound by co-administering acetaminophen.

Materials:

  • This compound solution at the desired concentration

  • Acetaminophen solution (e.g., 30 mg/mL in a suitable vehicle)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Apparatus for measuring core body temperature (telemetry system or rectal probe)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least 3 days prior to the study.

  • Baseline Temperature Measurement: Record the baseline core body temperature of each mouse.

  • Grouping: Divide the animals into the following groups (n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Acetaminophen alone (200-300 mg/kg)

    • This compound + Acetaminophen (200-300 mg/kg)

  • Administration:

    • Administer acetaminophen (or its vehicle) orally via gavage.

    • Immediately following the acetaminophen administration, administer this compound (or its vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Temperature Monitoring: Monitor the core body temperature of each mouse continuously using a telemetry system or at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) using a rectal probe.

  • Data Analysis: Compare the changes in core body temperature between the different treatment groups.

Protocol 2: Continuous Core Body Temperature Monitoring in Rodents using Telemetry

Objective: To accurately and continuously measure the core body temperature of rodents treated with this compound.

Materials:

  • Implantable telemetry biosensors (transponders)

  • Surgical tools for implantation

  • Receivers for data acquisition

  • Data acquisition and analysis software

  • Cages compatible with the telemetry system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal following approved protocols.

    • Surgically implant the telemetry transponder into the peritoneal cavity or subcutaneous space, as per the manufacturer's instructions.

    • Provide appropriate post-operative care, including analgesics.

  • Recovery and Acclimation: Allow the animals to recover from surgery for at least 7-10 days. Acclimate the animals to the experimental cages with the receiver system.

  • Baseline Recording: Record baseline core body temperature and activity data for at least 24 hours prior to drug administration to establish a diurnal rhythm.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Data Collection: Continuously record the core body temperature and locomotor activity for the duration of the experiment.

  • Data Analysis: Analyze the telemetry data to determine the onset, magnitude, and duration of any temperature changes induced by this compound.

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_drug_action Drug Action Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Antagonist

Caption: this compound blocks the TRPV1 channel, inhibiting pain signaling.

Experimental_Workflow_Hyperthermia_Mitigation start Start: Acclimate Animals baseline_temp Measure Baseline Core Body Temperature start->baseline_temp grouping Randomize into Treatment Groups baseline_temp->grouping admin Administer Compounds (Vehicle, this compound, Acetaminophen, Combo) grouping->admin monitor_temp Monitor Core Body Temperature (Telemetry or Rectal Probe) admin->monitor_temp data_analysis Analyze Temperature Changes Between Groups monitor_temp->data_analysis end End: Evaluate Mitigation data_analysis->end

Caption: Workflow for assessing hyperthermia mitigation strategies.

Logical_Relationship_Side_Effect_Mitigation dwp This compound (TRPV1 Antagonist) hyperthermia Hyperthermia (Side Effect) dwp->hyperthermia causes mitigation Mitigation Strategies hyperthermia->mitigation requires coadmin Co-administration (e.g., Acetaminophen) mitigation->coadmin dose_opt Dose Optimization mitigation->dose_opt mode_selective Mode-Selective Antagonism mitigation->mode_selective

Caption: Strategies to mitigate this compound-induced hyperthermia.

References

Validation & Comparative

A Comparative Guide to TRPV1 Inhibition: DWP-05195 vs. Capsazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: the novel, clinical-stage compound DWP-05195 and the well-established research tool, capsazepine (B1668289). This analysis is based on available preclinical and clinical data to delineate their respective pharmacological profiles and performance in TRPV1 inhibition.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a crucial sensor for various noxious stimuli, including heat, acid, and pungent compounds like capsaicin, the active component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals.[1] This central role in nociception has made TRPV1 a significant target for the development of novel analgesics.

TRPV1 antagonists are compounds that bind to the TRPV1 receptor and block its activation by agonists. By preventing the influx of cations, these antagonists can effectively inhibit the signaling cascade that leads to the sensation of pain. Capsazepine was the first synthetic competitive antagonist of TRPV1 to be discovered and has been instrumental in studying the function of this receptor. This compound is a more recently developed TRPV1 antagonist that has progressed to clinical trials for pain management.[2]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and capsazepine in inhibiting TRPV1 activity. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell type, the agonist used to stimulate TRPV1, and the assay methodology.

CompoundTargetIC50 (in vitro)Experimental Context
This compound TRPV1Not Publicly AvailableWhile preclinical studies have confirmed its TRPV1 antagonist activity, a specific IC50 value from in vitro assays is not readily available in peer-reviewed literature. Clinical trial data demonstrates a dose-dependent analgesic effect in humans.[2][3]
Capsazepine TRPV1~562 nMInhibition of capsaicin-induced calcium influx in TRPV1-expressing cells.[4]
20.95 µMInhibition of capsaicin-stimulated calcium influx in human odontoblast-like cells.[5]

Experimental Protocols for Assessing TRPV1 Inhibition

The efficacy of TRPV1 antagonists is primarily evaluated through in vitro cellular assays that measure the inhibition of agonist-induced channel activation. The two most common methods are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by an antagonist.

Objective: To determine the IC50 of a TRPV1 antagonist by quantifying its ability to block agonist-induced calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • TRPV1 agonist (e.g., capsaicin)

  • Test antagonist (this compound or capsazepine)

  • Fluorescence microplate reader or microscope

Procedure:

  • Cell Culture: Plate hTRPV1-HEK293 cells in a 96-well plate and grow to confluence.

  • Dye Loading: Incubate the cells with Fluo-4 AM solution to allow the dye to enter the cells.

  • Compound Addition: Add varying concentrations of the antagonist (e.g., this compound or capsazepine) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of capsaicin to all wells to stimulate TRPV1 channels.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to the influx of calcium.

  • Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the fluorescence signal in antagonist-treated wells to control wells (agonist only). The IC50 value is determined by plotting the percent inhibition against the antagonist concentration.

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel.

Objective: To characterize the inhibitory effect of an antagonist on TRPV1 channel currents.

Materials:

  • hTRPV1-expressing cells

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • TRPV1 agonist (e.g., capsaicin)

  • Test antagonist (this compound or capsazepine)

Procedure:

  • Cell Preparation: Isolate a single hTRPV1-expressing cell for recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to control the cell's membrane potential and record ionic currents.

  • Baseline Recording: Record the baseline current in the absence of any stimuli.

  • Agonist Application: Perfuse the cell with a solution containing capsaicin to elicit an inward current through TRPV1 channels.

  • Antagonist Application: After washing out the agonist, pre-incubate the cell with the antagonist for a set period.

  • Co-application: Apply the agonist again in the presence of the antagonist and record the current.

  • Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of TRPV1 inhibition and the experimental approaches used to study it, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activate Heat Heat (>42°C) Heat->TRPV1 Activate Acid Acid (H+) Acid->TRPV1 Activate Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx Opens DWP05195 This compound DWP05195->TRPV1 Block Capsazepine Capsazepine Capsazepine->TRPV1 Block Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPV1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_calcium_imaging Calcium Imaging Workflow cluster_patch_clamp Patch-Clamp Workflow A1 Plate TRPV1-expressing cells A2 Load cells with Fluo-4 AM dye A1->A2 A3 Add Antagonist (this compound or Capsazepine) A2->A3 A4 Stimulate with Capsaicin A3->A4 A5 Measure Fluorescence (Ca2+ influx) A4->A5 A6 Calculate IC50 A5->A6 B1 Isolate single TRPV1-expressing cell B2 Establish Whole-Cell Configuration B1->B2 B3 Record Baseline Current B2->B3 B4 Apply Capsaicin (Record Current) B3->B4 B5 Apply Antagonist + Capsaicin B4->B5 B6 Compare Current Amplitudes B5->B6

Caption: Comparative Experimental Workflows for TRPV1 Antagonist Assessment.

Concluding Remarks

Both this compound and capsazepine are valuable tools for investigating the role of TRPV1 in various physiological and pathological processes. Capsazepine, as the first-in-class competitive antagonist, has a well-documented, albeit variable, in vitro potency and serves as a critical reference compound in research.

This compound represents a newer generation of TRPV1 antagonists that has demonstrated efficacy in a clinical setting for pain management.[2] While specific preclinical IC50 values are not as readily available in the public domain, its progression through clinical trials underscores its potential as a therapeutic agent. A first-in-human study showed that this compound was well-tolerated and produced a dose-dependent increase in heat pain threshold and tolerance, consistent with its mechanism as a TRPV1 antagonist.[3]

For researchers, the choice between these two compounds will depend on the specific experimental goals. Capsazepine remains an excellent tool for in vitro and proof-of-concept preclinical studies due to its established profile and commercial availability. This compound, on the other hand, is more relevant for translational research and studies aiming to explore the therapeutic potential of TRPV1 antagonism in more complex in vivo models and eventually, in human subjects. Further publication of direct, head-to-head comparative studies will be invaluable for a more precise quantitative assessment of their relative potencies.

References

A Comparative Analysis of the TRPV1 Antagonist DWP-05195 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in the perception of pain and the inflammatory response. Its activation by various stimuli, including heat, acid, and capsaicin (B1668287), has made it a significant target for the development of novel analgesic drugs. This guide provides a comparative overview of DWP-05195, a TRPV1 antagonist developed by Daewoong Pharmaceutical Co. Ltd., with other well-characterized TRPV1 antagonists: capsazepine, AMG-9810, and JNJ-17203212. This objective comparison is supported by available experimental data to aid researchers in their evaluation of these compounds for therapeutic development.

Quantitative Comparison of TRPV1 Antagonists

The following table summarizes the key in vitro potency, selectivity, and available pharmacokinetic parameters of this compound and its comparators. While specific in vitro potency data for this compound is not publicly available, its progression to first-in-human clinical trials for pain management suggests it possesses a favorable potency and selectivity profile.[1][2]

CompoundTargetIn Vitro Potency (IC50/pKi)SelectivityPreclinical Pharmacokinetics (Rats)
This compound TRPV1Data not publicly available. Described as a competitive antagonist of capsaicin-induced pain signal transduction.[2][3]Information not publicly available, but clinical progression suggests a good selectivity profile.Orally active.[4]
Capsazepine TRPV1IC50: ~420-562 nM (rat TRPV1)[5]Non-selective; also inhibits other TRP channels (e.g., TRPM8) and other ion channels (e.g., voltage-gated Ca2+ channels).[6]Low oral bioavailability and short half-life.[7][8][9]
AMG-9810 TRPV1IC50: 17-24.5 nM (human TRPV1), 85.6 nM (rat TRPV1)[10][11]Highly selective for TRPV1 over other TRP channels (TRPV3, TRPV4, TRPM8, TRPA1).[11]Plasma half-life: ~1.8 hours.[11]
JNJ-17203212 TRPV1IC50: 65 nM (human TRPV1), 102 nM (rat TRPV1); pKi: 7.3 (human TRPV1), 6.5 (rat TRPV1)Selective for TRPV1.Orally active.[12]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to characterize the efficacy and pharmacological properties of TRPV1 antagonists. Detailed protocols for these key experiments are provided below.

In Vitro Efficacy: Calcium Flux Assay

Objective: To determine the in vitro potency of a TRPV1 antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

  • HEK293 cells stably expressing human or rat TRPV1.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPV1 agonist (e.g., capsaicin).

  • Test compounds (TRPV1 antagonists).

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 1-2 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) and the agonist in assay buffer.

  • Antagonist Pre-incubation: Add the antagonist solutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the microplate into the FLIPR instrument. Initiate the kinetic read, and after establishing a stable baseline, add the TRPV1 agonist to all wells.

  • Data Analysis: The change in fluorescence intensity, indicating intracellular calcium concentration, is measured over time. The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of the inhibition of the agonist-induced calcium influx.

In Vivo Efficacy: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain).

  • Complete Freund's Adjuvant (CFA).

  • Test compound (TRPV1 antagonist) and vehicle.

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments).

Procedure:

  • Induction of Inflammation: Induce a localized inflammation by injecting a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of the rat.

  • Baseline Pain Assessment: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to a mechanical stimulus for both hind paws.

  • Post-CFA Pain Assessment: At a predetermined time after CFA injection (e.g., 24-48 hours), when inflammation and pain hypersensitivity are established, re-assess thermal hyperalgesia and mechanical allodynia.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Pain Assessment: At various time points after compound administration, measure the paw withdrawal latency and threshold to assess the analgesic effect of the compound.

  • Data Analysis: Compare the post-treatment pain thresholds and latencies to the pre-treatment and vehicle-treated control groups to determine the efficacy of the TRPV1 antagonist in reversing inflammatory pain.

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the efficacy of a TRPV1 antagonist in a model of nerve injury-induced neuropathic pain.

Materials:

  • Male Sprague-Dawley rats.

  • Surgical instruments for nerve ligation.

  • Chromic gut sutures.

  • Test compound (TRPV1 antagonist) and vehicle.

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test).

Procedure:

  • Surgical Procedure: Anesthetize the rat and expose the sciatic nerve in one thigh. Loosely tie four ligatures of chromic gut suture around the nerve.

  • Baseline Pain Assessment: Prior to surgery, establish baseline measurements for mechanical and thermal sensitivity in both hind paws.

  • Post-surgical Pain Development: Allow the animals to recover for several days (e.g., 7-14 days) for the neuropathic pain phenotype to develop.

  • Post-CCI Pain Assessment: Confirm the development of mechanical allodynia and thermal hyperalgesia in the paw ipsilateral to the nerve injury.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Post-treatment Pain Assessment: Measure the mechanical and thermal withdrawal thresholds at various time points after drug administration.

  • Data Analysis: Analyze the data to determine if the TRPV1 antagonist significantly attenuates the established neuropathic pain behaviors compared to the vehicle-treated group.

Visualizing Mechanisms and Workflows

To further elucidate the context of TRPV1 antagonist activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonists TRPV1 Antagonists (e.g., this compound) Antagonists->TRPV1 Blocks

TRPV1 Signaling Pathway and Antagonist Action.

in_vivo_workflow cluster_setup Model Induction & Baseline cluster_testing Compound Evaluation cluster_analysis Data Analysis A1 Select Animal Model (e.g., Rat, Mouse) A2 Baseline Behavioral Testing (Mechanical & Thermal) A1->A2 A3 Induce Pain Model (e.g., CFA injection, CCI surgery) A2->A3 B1 Post-Induction Behavioral Testing A3->B1 Allow for pain development B2 Administer Vehicle or TRPV1 Antagonist B1->B2 B3 Post-Dose Behavioral Testing (Time-course) B2->B3 C1 Collect and Analyze Data B3->C1 C2 Compare Treatment vs. Vehicle C1->C2 C3 Determine Efficacy C2->C3

In Vivo Efficacy Testing Workflow.

References

DWP-05195 and BCTC: A Comparative Analysis of Two TRPV1 Antagonists for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists: DWP-05195 and BCTC. Both compounds are under investigation as potential non-opioid analgesics. This document summarizes key experimental data, outlines the methodologies used in pivotal studies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and BCTC in different pain models.

CompoundModelSpeciesKey Efficacy Endpoints & ResultsReference
This compound Heat Pain Model (in healthy volunteers)HumanSingle Dose: Dose-dependent increase in heat pain threshold (HPtr) and heat pain tolerance (HPtol). At 600 mg, a statistically significant increase in HPtr and HPtol was observed compared to placebo. Multiple Doses: Dose-dependent increase in HPtr and HPtol. At 400 mg once daily for 8 days, a statistically significant increase in both parameters was observed.[1][2]
BCTC Freund's Complete Adjuvant (FCA)-Induced Inflammatory PainRatThermal Hyperalgesia: Significantly reduced by BCTC at a dose of 3 mg/kg, p.o. Mechanical Hyperalgesia: Significantly reduced by BCTC at a dose of 10 mg/kg, p.o.[3][4]
BCTC Partial Sciatic Nerve Ligation (PSNL) - Neuropathic PainRatMechanical Hyperalgesia and Tactile Allodynia: Reduced by BCTC at doses of 10 and 30 mg/kg, p.o.[3][4]
BCTC Capsaicin-Induced HyperalgesiaRatMechanical and Thermal Hyperalgesia: Significantly reduced by BCTC at a dose of 30 mg/kg, p.o.[3][4]

Experimental Protocols

This compound: First-in-Human Clinical Trial

Methodology: A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study was conducted in healthy male volunteers.[1][2]

  • Single-Dose Study: Subjects received a single oral dose of this compound (10, 30, 100, 200, 400, or 600 mg) or placebo.

  • Multiple-Dose Study: Subjects received this compound (100, 200, or 400 mg) or placebo once daily for 8 days.

  • Efficacy Assessment:

    • Heat Pain Threshold (HPtr): The temperature at which a subject first perceives a sensation of pain from a thermal stimulus applied to the skin.

    • Heat Pain Tolerance (HPtol): The maximum temperature a subject is willing to tolerate from a thermal stimulus.

    • A computer-controlled thermal stimulator was used to apply a gradually increasing temperature to the volar surface of the forearm.

BCTC: Preclinical Efficacy Studies in Rats

1. Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model:

  • Induction: Unilateral intraplantar injection of FCA into the hind paw of male Sprague-Dawley rats.

  • Assessment of Thermal Hyperalgesia: A plantar test apparatus was used to measure the latency of paw withdrawal from a radiant heat source.

  • Assessment of Mechanical Hyperalgesia: Calibrated von Frey filaments were applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

  • Drug Administration: BCTC was administered orally (p.o.) at various doses.

2. Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain:

  • Induction: Ligation of approximately one-third to one-half of the sciatic nerve in male Sprague-Dawley rats.

  • Assessment of Mechanical Hyperalgesia and Tactile Allodynia: Paw withdrawal thresholds were measured using von Frey filaments.

  • Drug Administration: BCTC was administered orally (p.o.) at various doses.

3. Capsaicin-Induced Hyperalgesia Model:

  • Induction: Intraplantar injection of capsaicin (B1668287) into the hind paw of male Sprague-Dawley rats.

  • Assessment of Mechanical and Thermal Hyperalgesia: Assessed using von Frey filaments and a plantar test apparatus, respectively.

  • Drug Administration: BCTC was administered orally (p.o.) 30 minutes prior to capsaicin injection.

Visualizations

Signaling Pathway of TRPV1 and Antagonist Action

TRPV1_Signaling cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_antagonists TRPV1 Antagonists cluster_downstream Downstream Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel (Closed) Heat->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Acid Acid (pH < 6) Acid->TRPV1 Activation TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Ca_Influx Ca²⁺/Na⁺ Influx TRPV1_Open->Ca_Influx DWP05195 This compound DWP05195->TRPV1 Blockade BCTC BCTC BCTC->TRPV1 Blockade Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal

Caption: TRPV1 channel activation by noxious stimuli and its blockade by antagonists.

General Experimental Workflow for Preclinical Pain Models

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis and Outcome Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Pain_Induction Induction of Pain State (e.g., FCA, PSNL, Capsaicin) Drug_Admin Administration of This compound or BCTC (or Vehicle) Pain_Induction->Drug_Admin Acclimatization->Pain_Induction Behavioral_Test Behavioral Assessment (e.g., von Frey, Plantar Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection and Blinding Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Efficacy Determination of Efficacy (e.g., % Reversal of Hyperalgesia) Analysis->Efficacy

Caption: Workflow for assessing analgesic efficacy in preclinical models.

References

DWP-05195 vs. Non-Opioid Analgesics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel non-opioid analgesic candidate DWP-05195 against established non-opioid analgesics. This document synthesizes available data to inform preclinical and clinical research decisions.

Introduction

The imperative to develop effective and safe non-opioid analgesics is a significant focus in modern pharmacology. This compound is an investigational compound that has emerged as a potential non-opioid option for pain management. This guide provides a comparative analysis of this compound and commonly used non-opioid analgesic classes, focusing on their mechanisms of action, and available efficacy data.

Mechanism of Action

This compound is a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.[1] The TRPV1 receptor is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. It is a key player in the detection and signaling of nociceptive stimuli. By blocking the TRPV1 receptor, this compound aims to inhibit the transmission of pain signals from the periphery to the central nervous system.

In contrast, other non-opioid analgesics exert their effects through different molecular targets:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

  • Acetaminophen: Its precise mechanism is not fully elucidated but is thought to involve the inhibition of COX enzymes, primarily within the central nervous system, and modulation of the serotonergic and cannabinoid systems.

  • Gabapentinoids (Gabapentin and Pregabalin): These anticonvulsant drugs bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): These antidepressants increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft by blocking their reuptake. This enhances the descending inhibitory pain pathways in the spinal cord.

  • Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): Similar to SNRIs, TCAs block the reuptake of serotonin and norepinephrine. They also have additional actions, including blocking sodium channels and antagonizing NMDA receptors, which contribute to their analgesic effects.

Signaling Pathway of this compound (TRPV1 Antagonism)

This compound Signaling Pathway Signaling Pathway of this compound (TRPV1 Antagonism) cluster_Nociceptor Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1_Receptor TRPV1 Receptor Noxious_Stimuli->TRPV1_Receptor Activates Ca_Influx Ca2+ Influx TRPV1_Receptor->Ca_Influx Opens DWP_05195 This compound DWP_05195->TRPV1_Receptor Blocks Action_Potential Action Potential Generation Ca_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: this compound blocks the TRPV1 receptor on nociceptive neurons, preventing ion influx and pain signal generation.

Comparative Efficacy Data

Direct comparative preclinical or clinical studies between this compound and other non-opioid analgesics are not yet available in the public domain. The following tables summarize the available efficacy data for this compound and representative non-opioid analgesics.

Table 1: this compound Efficacy Data

CompoundModel/AssaySpeciesKey FindingsReference
This compound First-in-human, double-blind, placebo-controlled, randomized, dose escalation studyHealthy Human VolunteersDose-dependent increase in heat pain threshold and tolerance. Well-tolerated up to 600 mg single dose and 400 mg multiple doses.[1]
Clinical Trial (Recruiting)Humans with Post-Herpetic NeuralgiaTo evaluate the efficacy and safety of this compound.[2]

Table 2: Non-Opioid Analgesic Preclinical Efficacy Data

Compound/ClassPain ModelSpeciesEfficacy Endpoint (ED50)Reference
Ibuprofen (NSAID) Phenylquinone-induced writhingMouse82.2 mg/kg (p.o.)
Naproxen (NSAID) Phenylquinone-induced writhingMouse24.1 mg/kg (p.o.)
Indomethacin (NSAID) Phenylquinone-induced writhingMouse19.0 mg/kg (p.o.)
Gabapentin Streptozotocin-induced diabetic neuropathyRatAttenuated mechanical allodynia and thermal hyperalgesia (Specific ED50 not available in searched literature)[1]
Pregabalin Streptozotocin-induced diabetic neuropathyRatMitigated mechanical allodynia and thermal hyperalgesia (Specific ED50 not available in searched literature)[1]
Duloxetine Streptozotocin-induced diabetic neuropathyRatReduced mechanical allodynia and thermal hyperalgesia (Specific ED50 not available in searched literature)[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of non-opioid analgesics.

Phenylquinone-Induced Writhing Test (for NSAIDs)

This is a widely used visceral pain model to screen for analgesic activity.

  • Animal Subjects: Male mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., NSAID) or vehicle at various doses, typically via oral gavage.

    • After a specific pre-treatment time, a solution of phenylquinone is injected intraperitoneally to induce a characteristic writhing response (a contraction of the abdominal muscles followed by stretching of the hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20 minutes) following the phenylquinone injection.

  • Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.

Streptozotocin-Induced Diabetic Neuropathy Model (for Gabapentin, Pregabalin, Duloxetine)

This model is used to mimic the painful diabetic neuropathy seen in humans.

  • Animal Subjects: Rats are commonly used.

  • Procedure:

    • Diabetes is induced by a single intraperitoneal injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.

    • Over several weeks, the animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

    • Mechanical Allodynia Assessment (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in diabetic animals indicates allodynia.

    • Thermal Hyperalgesia Assessment (Plantar Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency in diabetic animals indicates hyperalgesia.

    • Test compounds are administered, and the assessments are repeated to determine their effect on reversing the pain-like behaviors.

  • Data Analysis: A significant increase in the paw withdrawal threshold (von Frey test) or paw withdrawal latency (plantar test) in the drug-treated group compared to the vehicle-treated diabetic group indicates an analgesic effect.

Comparative Experimental Workflow

Comparative Experimental Workflow Comparative Experimental Workflow for Analgesic Testing cluster_Setup Experimental Setup cluster_Treatment Treatment Administration cluster_Assessment Pain Assessment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Neuropathic, Inflammatory) Baseline Establish Baseline Pain Thresholds Animal_Model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Group_A Vehicle Control Randomization->Group_A Group_B This compound Randomization->Group_B Group_C Non-Opioid Comparator 1 Randomization->Group_C Group_D Non-Opioid Comparator 2 Randomization->Group_D Behavioral_Tests Perform Behavioral Tests (e.g., von Frey, Plantar Test) Group_A->Behavioral_Tests Group_B->Behavioral_Tests Group_C->Behavioral_Tests Group_D->Behavioral_Tests Data_Collection Collect and Record Data Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Efficacy_Comparison Compare Efficacy (e.g., ED50, % Reversal) Statistical_Analysis->Efficacy_Comparison

Caption: A generalized workflow for the preclinical comparison of analgesic compounds.

Conclusion

This compound, as a TRPV1 antagonist, presents a novel mechanism of action for a non-opioid analgesic. Early clinical data in healthy volunteers are promising, demonstrating a dose-dependent effect on pain thresholds. However, a comprehensive comparison with established non-opioid analgesics is currently limited by the lack of publicly available direct comparative preclinical and clinical studies.

The provided data on NSAIDs, gabapentinoids, and SNRIs/TCAs in various preclinical models offer a benchmark for the expected efficacy of non-opioid analgesics. Future research, particularly head-to-head preclinical studies in relevant animal models of pain, will be crucial to quantitatively compare the potency and efficacy of this compound against these existing therapies. The ongoing clinical trial in post-herpetic neuralgia will provide valuable insights into its therapeutic potential in a specific neuropathic pain condition. Researchers are encouraged to consider the distinct mechanisms of action when designing studies to evaluate the potential of this compound in different pain modalities.

References

A Comparative Analysis of DWP-05195, Ibuprofen, and Acetaminophen for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational drug DWP-05195 against the widely used analgesics, ibuprofen (B1674241) and acetaminophen (B1664979). The comparison focuses on their mechanisms of action, available efficacy data, and safety profiles to inform research and drug development in the field of pain management.

Executive Summary

This compound is a novel, investigational antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. It represents a targeted approach to pain management, differing significantly from the mechanisms of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and acetaminophen, a centrally acting analgesic. While extensive clinical data on the efficacy of ibuprofen and acetaminophen are available, quantitative data on the clinical pain-relieving effects of this compound in patient populations are not yet publicly available. This guide summarizes the current knowledge on all three compounds to provide a framework for their comparative assessment.

Mechanisms of Action

The analgesic effects of this compound, ibuprofen, and acetaminophen stem from distinct molecular pathways.

This compound: As a TRPV1 antagonist, this compound is designed to block the TRPV1 receptor, which is a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1] TRPV1 is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers), leading to the sensation of pain. By inhibiting this receptor, this compound aims to prevent the transmission of pain signals to the central nervous system.[1] Preclinical studies have suggested its potential in treating neuropathic pain, such as diabetic neuropathy and nerve injury-related pain.[1]

Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.

Acetaminophen: The precise mechanism of action of acetaminophen is not fully elucidated but is understood to be primarily central. It is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory properties. Its analgesic and antipyretic effects are thought to be mediated through the inhibition of COX enzymes within the central nervous system. Other proposed mechanisms include the modulation of the endogenous cannabinoid system and serotonergic pathways.

Quantitative Comparison of Analgesic Efficacy

A direct quantitative comparison of the clinical analgesic efficacy of this compound with ibuprofen and acetaminophen is not possible at this time due to the lack of publicly available clinical trial data for this compound in patient populations.

A first-in-human, randomized, double-blind, placebo-controlled study of this compound in healthy volunteers demonstrated a dose-dependent increase in the heat pain threshold and heat pain tolerance, indicating target engagement and potential for analgesic activity.[2] However, these pharmacodynamic endpoints in healthy subjects do not directly translate to clinical efficacy in patients experiencing pathological pain.

A Phase 2 clinical trial evaluating the efficacy and safety of this compound in subjects with post-herpetic neuralgia has been completed (NCT01557010), but the results have not been publicly disclosed.

The following table summarizes key efficacy and safety parameters for ibuprofen and acetaminophen based on available clinical data.

ParameterIbuprofenAcetaminophenThis compound
Mechanism of Action Non-selective COX inhibitorPrimarily central COX inhibitionTRPV1 antagonist
Analgesic Efficacy (NNT for at least 50% pain relief in acute pain) ~2.5 (for 400mg dose)~3.6 (for 1000mg dose)Data not available
Common Adverse Events Gastrointestinal issues (e.g., dyspepsia, nausea), headache, dizzinessNausea, headacheData from patient populations not available. In healthy volunteers, reported adverse events were mild to moderate.[2]
Serious Adverse Events Gastrointestinal bleeding, renal impairment, cardiovascular eventsHepatotoxicity (especially with overdose)Data not available
Typical Adult Dose for Pain 200-400 mg every 4-6 hours650-1000 mg every 4-6 hoursInvestigational

NNT (Number Needed to Treat) is the number of patients who need to be treated for one to experience a beneficial outcome. A lower NNT indicates greater efficacy.

Experimental Protocols

First-in-Human Study of this compound (Abridged)

  • Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.[2]

  • Participants: Healthy male volunteers.[2]

  • Intervention:

    • Single-dose cohorts: this compound (10, 30, 100, 200, 400, 600 mg) or placebo.[2]

    • Multiple-dose cohorts: this compound (100, 200, 400 mg) or placebo once daily for 7 days.[2]

  • Key Pharmacodynamic Assessments:

    • Heat Pain Threshold (HPT): The temperature at which a subject first perceives a sensation of pain.[2]

    • Heat Pain Tolerance (HPTol): The maximum temperature a subject is willing to tolerate.[2]

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[2]

Visualizations

Signaling Pathways in Pain Perception

Pain_Signaling_Pathways cluster_stimulus Noxious Stimuli cluster_nociceptor Nociceptive Neuron cluster_cns Central Nervous System cluster_drugs Drug Intervention Heat, Acid, Capsaicin Heat, Acid, Capsaicin TRPV1 TRPV1 Heat, Acid, Capsaicin->TRPV1 Activates Tissue Injury Tissue Injury COX-2 COX-2 Tissue Injury->COX-2 Induces Pain Perception Pain Perception TRPV1->Pain Perception Pain Signal Transmission Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Prostaglandins->TRPV1 Sensitizes This compound This compound This compound->TRPV1 Inhibits Ibuprofen Ibuprofen Ibuprofen->COX-2 Inhibits Acetaminophen (Central) Acetaminophen (Central) Acetaminophen (Central)->Pain Perception Modulates (Central COX)

Caption: Mechanisms of action for this compound, ibuprofen, and acetaminophen in the pain pathway.

Generalized Clinical Trial Workflow for an Investigational Analgesic

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Discovery & Target Validation Discovery & Target Validation Lead Optimization Lead Optimization Discovery & Target Validation->Lead Optimization In vivo Animal Models In vivo Animal Models Lead Optimization->In vivo Animal Models Phase 1 (Safety in Healthy Volunteers) Phase 1 (Safety in Healthy Volunteers) In vivo Animal Models->Phase 1 (Safety in Healthy Volunteers) IND Submission Phase 2 (Efficacy & Dose-Ranging in Patients) Phase 2 (Efficacy & Dose-Ranging in Patients) Phase 1 (Safety in Healthy Volunteers)->Phase 2 (Efficacy & Dose-Ranging in Patients) Phase 3 (Large-scale Efficacy & Safety) Phase 3 (Large-scale Efficacy & Safety) Phase 2 (Efficacy & Dose-Ranging in Patients)->Phase 3 (Large-scale Efficacy & Safety) Regulatory Review & Approval Regulatory Review & Approval Phase 3 (Large-scale Efficacy & Safety)->Regulatory Review & Approval NDA Submission

Caption: A simplified workflow for the clinical development of a new analgesic drug.

Conclusion

This compound, with its targeted TRPV1 antagonist mechanism, holds promise as a novel approach to pain management, potentially offering a different therapeutic profile compared to established analgesics like ibuprofen and acetaminophen. However, a comprehensive assessment of its clinical utility awaits the public dissemination of efficacy and safety data from its clinical trial program in patient populations. For now, ibuprofen and acetaminophen remain cornerstones of pain management with well-characterized efficacy and safety profiles. Future research, including direct comparative clinical trials, will be essential to delineate the relative therapeutic value of this compound.

References

A Comparative Analysis of DWP-05195 and Opioids for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic agent DWP-05195 and traditional opioids, focusing on their mechanisms of action, preclinical and clinical data, and safety profiles. The information is intended to assist researchers and drug development professionals in understanding the potential of this compound as an alternative to opioid-based pain therapies.

Executive Summary

This compound is a first-in-class, orally administered antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. In contrast, opioids exert their analgesic effects through the activation of opioid receptors (mu, delta, and kappa) in the central nervous system. While opioids are potent analgesics, their use is associated with a significant burden of side effects, including respiratory depression, dependence, and addiction. This compound presents a non-opioid mechanism of action that may offer a safer alternative for pain management.

This guide summarizes the available data for both compound classes, highlighting the differences in their pharmacological profiles. It is important to note that direct comparative studies between this compound and opioids are not yet publicly available. The clinical data for this compound is currently limited to a first-in-human study in healthy volunteers.

Mechanism of Action

This compound: A TRPV1 Antagonist

This compound functions by blocking the TRPV1 receptor, which is a non-selective cation channel primarily expressed on nociceptive sensory neurons. TRPV1 is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the pungent component of chili peppers). By antagonizing this receptor, this compound is designed to inhibit the transmission of pain signals at their origin.

Opioids: Agonists of Opioid Receptors

Opioids, such as morphine and fentanyl, bind to and activate opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1][2] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and the release of nociceptive neurotransmitters, resulting in analgesia.[1][2]

Signaling Pathways

The distinct mechanisms of action of this compound and opioids are reflected in their downstream signaling pathways.

DWP05195_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel NoPain Inhibition of Pain Signal IonInflux Ca2+/Na+ Influx TRPV1->IonInflux Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates DWP05195 This compound DWP05195->TRPV1 Blocks PainSignal Pain Signal Transmission IonInflux->PainSignal

This compound Signaling Pathway.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OpioidReceptor Opioid Receptor (μ, δ, κ) G_Protein G-protein (Gi/Go) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits CaChannel Ca2+ Channel G_Protein->CaChannel Inhibits KChannel K+ Channel G_Protein->KChannel Activates cAMP ↓ cAMP AdenylylCyclase->cAMP NeurotransmitterRelease ↓ Neurotransmitter Release CaChannel->NeurotransmitterRelease Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Opioid Opioid Opioid->OpioidReceptor Binds Analgesia Analgesia Hyperpolarization->Analgesia NeurotransmitterRelease->Analgesia

Opioid Signaling Pathway.

Comparative Data

Efficacy

This compound: A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers demonstrated that this compound has a dose-dependent effect on pain perception. The study measured the heat pain threshold (HPtr) and heat pain tolerance (HPtol).

DoseChange in HPtr from Baseline (°C)Change in HPtol from Baseline (°C)
Placebo0.6-0.1
50 mg1.1 - 3.30.9 - 1.5

Data from a first-in-human study in healthy volunteers.[3]

A clinical trial to evaluate the efficacy and safety of this compound in subjects with post-herpetic neuralgia has been registered (NCT01557010), but the results are not yet publicly available.

Opioids: The efficacy of opioids in managing acute and chronic pain is well-established. However, their long-term efficacy for chronic non-cancer pain is debated due to the development of tolerance and other adverse effects.

Safety and Tolerability

This compound: In the first-in-human study, this compound was well-tolerated in single doses up to 600 mg and multiple doses up to 400 mg once daily for 8 days.[4] No serious adverse events were reported. Common adverse events were generally mild and transient.

Opioids: Opioids are associated with a wide range of adverse effects, which can be dose-limiting and impact a patient's quality of life.

SystemCommon Adverse Effects of Opioids
Gastrointestinal Nausea, vomiting, constipation
Central Nervous System Sedation, dizziness, confusion, euphoria, respiratory depression
Dermatological Pruritus (itching), rash
Cardiovascular Bradycardia, hypotension
Other Physical dependence, addiction, tolerance, withdrawal syndrome

Experimental Protocols

This compound: First-in-Human Study Protocol

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy male volunteers.[4]

Single-Dose Phase:

  • Cohorts: Sequential dose-escalation cohorts (e.g., 10, 25, 50, 100, 200, 400, 600 mg).

  • Administration: Single oral dose of this compound or placebo.

  • Assessments: Pharmacokinetics, safety, and tolerability were assessed. Pharmacodynamic assessments included heat pain threshold (HPtr) and heat pain tolerance (HPtol) measured using a thermal sensory analyzer.

Multiple-Dose Phase:

  • Cohorts: Sequential dose-escalation cohorts (e.g., 100, 200, 400 mg).

  • Administration: Once-daily oral doses of this compound or placebo for 8 days.

  • Assessments: Similar to the single-dose phase, with assessments at steady-state.

Opioids: Representative In Vivo Analgesia Protocol (Hot Plate Test)

Objective: To assess the analgesic effect of an opioid in a rodent model of thermal pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Acclimation: Animals are acclimated to the testing room and the hot plate apparatus.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Animals are administered the opioid (e.g., morphine) or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurements: The latency to the nociceptive response is measured at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase InVitro In Vitro Studies (Receptor Binding, Functional Assays) InVivo In Vivo Animal Models (e.g., Hot Plate, Tail Flick) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I: First-in-Human (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase II: Proof-of-Concept (Efficacy and Safety in Patients) Phase1->Phase2 Phase3 Phase III: Pivotal Trials (Large-scale Efficacy and Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General Drug Development Workflow.

Conclusion

This compound, with its novel TRPV1 antagonist mechanism, represents a promising non-opioid approach to pain management. Early clinical data in healthy volunteers suggest a favorable safety and tolerability profile, along with evidence of target engagement. However, a comprehensive comparison with opioids is hampered by the lack of direct comparative studies and the absence of efficacy and safety data in patient populations. Future clinical trials, particularly the results from the study in post-herpetic neuralgia, will be crucial in determining the therapeutic potential of this compound and its place in the clinical management of pain relative to established opioid therapies. Researchers are encouraged to monitor the progress of this compound's clinical development for further insights.

References

DWP-05195: A Novel Analgesic Targeting TRPV1 - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with established analgesic alternatives. The information is supported by available preclinical and clinical experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a novel, orally administered small molecule that acts as an antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the generation and sensitization of pain, particularly in inflammatory and neuropathic pain states. By blocking the activation of TRPV1, this compound aims to provide pain relief with a novel mechanism of action.

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[1][2] The study demonstrated that this compound was well-tolerated and showed a dose-dependent increase in the heat pain threshold and heat pain tolerance, supporting its potential as an analgesic.[1][2]

Comparative Analgesic Efficacy

Direct comparative clinical trials of this compound against other analgesics are not yet available. However, we can compare its performance in experimental pain models with the known effects of standard-of-care analgesics for neuropathic pain, such as gabapentin (B195806), amitriptyline (B1667244), and duloxetine (B1670986).

Clinical Data: Experimental Pain Models in Healthy Volunteers

The Phase 1 trial of this compound utilized the heat-capsaicin sensitization model to assess its analgesic effect. This model is a standardized method to induce a state of hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) in healthy volunteers, mimicking aspects of neuropathic pain.

Table 1: Effect of this compound on Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) in Healthy Volunteers

Dose GroupChange from Baseline in HPtr (°C)Change from Baseline in HPtol (°C)
Placebo--
This compound (10-600 mg)Tended to increase in a dose-dependent mannerTended to increase in a dose-dependent manner

Note: Specific mean and standard deviation values for each dose group are not publicly available in the referenced publication. The results are described qualitatively.

Comparator Analgesics: Effects on Experimental Pain

While direct comparisons in the same experimental setup are limited, studies have investigated the effects of standard neuropathic pain medications on similar experimental pain models in humans.

  • Gabapentin: In a study using the heat-capsaicin sensitization model in healthy volunteers, oral gabapentin (1,200 mg) was shown to profoundly suppress established cutaneous sensitization and prevent its development.[3][4] However, it did not change thermal nociception in normal, non-sensitized skin.[3] Another study in patients with neuropathic pain found that gabapentin did not affect detection and pain thresholds for hot stimuli.[5]

  • Amitriptyline: A study investigating the effects of transcutaneous amitriptyline in healthy volunteers found that it significantly decreased heat pain thresholds, suggesting a potential pro-nociceptive effect on thermal sensation in non-sensitized skin.[6] Another study using iontophoresis to deliver amitriptyline found no significant changes in pain threshold.[7]

Preclinical Evidence

While specific preclinical data for this compound has not been published in detail, the initial clinical trial publication mentions that it has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy.[2] TRPV1 antagonists as a class have shown efficacy in various preclinical pain models. For instance, the TRPV1 antagonist A-425619 completely attenuated thermal hypersensitivity in a mouse model of spinal nerve ligation.[10]

Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effect by blocking the TRPV1 receptor, which is predominantly expressed on nociceptive sensory neurons.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat Heat TRPV1 TRPV1 Receptor Heat->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal DWP This compound DWP->TRPV1 Antagonism

Caption: this compound blocks the activation of the TRPV1 receptor by noxious stimuli.

Experimental Protocols

Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol) Measurement

This protocol is based on the methodology described in the first-in-human study of this compound.[2]

Objective: To assess the analgesic effect of a compound by measuring the temperature at which a thermal stimulus is first perceived as painful (HPtr) and the maximum temperature that can be tolerated (HPtol).

Apparatus: A computer-controlled thermal sensory analyzer with a thermode.

Procedure:

  • The thermode is attached to the subject's forearm.

  • The temperature of the thermode is increased at a constant rate (e.g., 1°C/second) from a baseline temperature (e.g., 32°C).

  • The subject is instructed to press a button when the sensation first becomes painful (HPtr).

  • The temperature continues to rise, and the subject is instructed to press the button again when the pain becomes intolerable (HPtol).

  • The temperatures at which the buttons are pressed are recorded as HPtr and HPtol, respectively.

  • Multiple measurements are taken, and the average is calculated.

Experimental_Workflow_Heat_Pain cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Subject Subject Preparation Thermode Thermode Placement (Forearm) Subject->Thermode Start Start Temperature Ramp (e.g., 32°C at 1°C/s) Thermode->Start HPtr_Record Subject Indicates First Pain Sensation (Record HPtr) Start->HPtr_Record HPtol_Record Subject Indicates Intolerable Pain (Record HPtol) HPtr_Record->HPtol_Record Stop Stop Temperature Ramp HPtol_Record->Stop Data Record HPtr and HPtol Values Stop->Data Analysis Calculate Mean and Compare Between Treatment Groups Data->Analysis

References

DWP-05195: A Comparative Analysis Against Other Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of DWP-05195, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist, in the context of other established pain management medications. Due to the early stage of this compound's clinical development, direct head-to-head studies with other analgesics are not yet publicly available. This comparison, therefore, leverages the known mechanism of action of this compound and available Phase 1 clinical data, juxtaposed with the established efficacy and safety profiles of current standard-of-care pain drugs, particularly for neuropathic pain.

Executive Summary

This compound is an orally administered TRPV1 antagonist under development for pain management.[1] The TRPV1 receptor is a key component in the transmission of pain signals, making it a promising target for novel analgesics. Early clinical data from a first-in-human study in healthy volunteers indicate that this compound is well-tolerated and demonstrates a dose-dependent effect on heat pain thresholds. While these findings are encouraging, a direct comparison of its analgesic efficacy against other drug classes awaits further clinical investigation in patient populations. This guide will provide a framework for understanding the potential positioning of this compound by comparing its profile with that of established neuropathic pain treatments, including anticonvulsants (e.g., pregabalin), serotonin-norepinephrine reuptake inhibitors (SNRIs; e.g., duloxetine), opioids, and topical agents (e.g., capsaicin).

Mechanism of Action: A Differentiated Approach

This compound exerts its analgesic effect by blocking the TRPV1 receptor, a non-selective cation channel primarily expressed on nociceptive sensory neurons. This receptor is activated by a variety of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). By antagonizing this receptor, this compound aims to inhibit the transmission of pain signals at their origin.

This mechanism contrasts with other major classes of analgesics:

  • Anticonvulsants (e.g., Pregabalin): These drugs primarily act by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

  • SNRIs (e.g., Duloxetine): These agents increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, enhancing descending inhibitory pain pathways.[2]

  • Opioids: These medications act on opioid receptors (mu, delta, and kappa) in the central nervous system to produce profound analgesia.

  • Topical Capsaicin: Interestingly, high-concentration topical capsaicin, also a TRPV1 agonist, leads to defunctionalization of nociceptive nerve endings, resulting in long-lasting pain relief.[3]

cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Heat Heat TRPV1 TRPV1 Receptor Heat->TRPV1 Activates Acid Acid Acid->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates PainSignal Pain Signal Transmission TRPV1->PainSignal Initiates DWP05195 This compound DWP05195->TRPV1 Blocks

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy in Neuropathic Pain (Indirect Comparison)

As there are no head-to-head studies, this section presents efficacy data for established neuropathic pain treatments to provide a benchmark against which future this compound data can be compared. The primary endpoint for many of these trials is the proportion of patients achieving a ≥30% or ≥50% reduction in pain scores. The Number Needed to Treat (NNT) is another key metric, representing the number of patients who need to be treated for one to experience a clinically significant benefit compared to placebo.

Drug ClassExample Drug(s)Efficacy MetricValueReference
Anticonvulsants Pregabalin (B1679071)NNT for ≥50% pain reduction (Diabetic Neuropathy)7.7[4]
≥30% pain reduction (Central Neuropathic Pain)44% (vs 28% placebo)[5]
SNRIs DuloxetineNNT for ≥50% pain reduction (Diabetic Neuropathy)6[6]
≥50% pain reduction (Diabetic Neuropathy)41% (vs 24% placebo)[6]
Opioids Morphine, OxycodoneNNT for ≥50% pain reduction5.9[7][8]
≥33% pain reduction57% (vs 34% placebo)[8]
Topical Agents 8% Capsaicin PatchNNT for ≥50% pain reduction (Postherpetic Neuralgia)12[9]
≥30% pain reduction (Postherpetic Neuralgia)43% (vs 34% placebo)[9]

Table 1: Efficacy of Standard-of-Care Treatments for Neuropathic Pain

Pharmacokinetics and Safety Profile

This compound

The first-in-human study of this compound provided initial pharmacokinetic and safety data in healthy volunteers.

ParameterFinding
Pharmacokinetics Maximum plasma concentrations and area under the curve increased in a dose-dependent manner.
Safety & Tolerability Well-tolerated in single doses up to 600 mg and multiple doses up to 400 mg.
Adverse Events No significant adverse events were reported in the initial study.

Table 2: Summary of this compound Phase 1 Data [1]

Comparator Drugs (General Profile)
Drug ClassCommon Adverse Events
Anticonvulsants Dizziness, somnolence, peripheral edema, weight gain.[10][11]
SNRIs Nausea, somnolence, constipation, decreased appetite.[6]
Opioids Constipation, nausea, vomiting, drowsiness, dizziness.[8][12]
Topical Capsaicin Application site pain, erythema, pruritus.[13]

Table 3: Common Adverse Events of Standard-of-Care Neuropathic Pain Treatments

Experimental Protocols

This compound First-in-Human Study
  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participants: Healthy male volunteers.

  • Intervention: Single oral doses of this compound (10-600 mg) or placebo, and multiple oral doses of this compound (100-400 mg) or placebo once daily for 8 days.

  • Pharmacodynamic Assessments: Heat pain threshold (HPtr) and heat pain tolerance (HPtol) were measured.

  • Outcome Measures: The primary outcomes were safety and tolerability. Pharmacokinetic parameters and changes in HPtr and HPtol were also assessed.[1]

cluster_protocol This compound Phase 1 Study Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Dosing Single or Multiple Ascending Doses (this compound or Placebo) Randomization->Dosing Assessments Pharmacokinetic & Pharmacodynamic Assessments Dosing->Assessments FollowUp Safety Follow-Up Assessments->FollowUp

Figure 2. High-level workflow of the this compound first-in-human study.

Future Directions and Conclusion

This compound, with its targeted mechanism of action as a TRPV1 antagonist, represents a promising avenue for the development of a novel analgesic. The initial clinical data demonstrate a favorable safety profile and target engagement in healthy volunteers. However, its ultimate clinical utility will be determined by its efficacy and safety in patients with various pain conditions.

Future head-to-head studies will be critical to delineate the comparative effectiveness of this compound against current standards of care. Key considerations for these future trials will include the selection of appropriate patient populations (e.g., specific neuropathic pain conditions), the use of validated pain assessment tools, and the long-term monitoring of both efficacy and safety. As more data becomes available, a clearer picture of this compound's role in the pain management landscape will emerge. This guide will be updated as new information from preclinical and clinical studies is published.

References

DWP-05195: A Comparative Analysis of its Anti-Cancer Mechanism in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the novel TRPV1 antagonist, DWP-05195, and its mechanism of action in various human ovarian cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 antagonists in oncology.

Abstract

This compound, a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has demonstrated significant anti-cancer activity in human ovarian cancer cells.[1][2] This compound induces apoptosis through a pathway involving endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and the activation of the p38 and CHOP signaling pathways.[1][2] This guide presents a detailed analysis of this compound's efficacy across multiple ovarian cancer cell lines and compares its activity with other known TRPV1 antagonists.

Comparative Efficacy of this compound in Human Ovarian Cancer Cell Lines

This compound has been shown to inhibit the growth of five different human ovarian cancer cell lines with varying potencies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineIC50 of this compound (µM)
A278016.35 ± 1.15
SKOV343.27 ± 2.41
OVCAR331.54 ± 2.18
TOV-21G28.76 ± 1.79
Hey8A35.12 ± 2.03

Table 1: IC50 values of this compound in various human ovarian cancer cell lines. The data represents the mean ± standard deviation from three independent experiments.[1]

Mechanism of Action: ER Stress-Dependent Apoptosis

This compound induces cancer cell death by triggering a cascade of events initiated by ER stress.[1][2] This process is independent of TRPV1 channel modulation, indicating a novel mechanism for this class of drugs in cancer therapy. The key steps in the signaling pathway are outlined below.

DWP05195_Mechanism DWP05195 This compound ROS ↑ Reactive Oxygen Species (ROS) DWP05195->ROS p38 ↑ p38 MAPK Activation ROS->p38 ER_Stress Endoplasmic Reticulum (ER) Stress p38->ER_Stress CHOP ↑ CHOP Expression ER_Stress->CHOP BIM ↑ BIM CHOP->BIM DR4_DR5 ↑ DR4/DR5 CHOP->DR4_DR5 Caspase9 Caspase-9 Activation BIM->Caspase9 Caspase8 Caspase-8 Activation DR4_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis in ovarian cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Seeding: Ovarian cancer cells (A2780, SKOV3, OVCAR3, TOV-21G, and Hey8A) were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Drug Treatment: After 24 hours, the cells were treated with various concentrations of this compound for 48 hours.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 3 hours.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.

  • Cell Staining: Both floating and adherent cells were collected and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Ovarian Cancer Cells Treat_DWP Treat with this compound Seed_Cells->Treat_DWP Harvest_Cells Harvest Cells (Adherent & Floating) Treat_DWP->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis

Figure 2: Experimental workflow for the apoptosis assay.

Comparison with Other TRPV1 Antagonists

While direct comparative studies of this compound with other TRPV1 antagonists in ovarian cancer cell lines are limited, existing literature provides insights into the anti-cancer effects of other compounds in this class.

  • Capsazepine: This well-known TRPV1 antagonist has been shown to induce apoptosis in various cancer cell lines, including colorectal cancer.[3] In some instances, its pro-apoptotic effect was found to be independent of TRPV1.[1]

  • AMG-9810: In contrast to the anti-tumor effects observed with this compound, the TRPV1 antagonist AMG-9810 has been reported to promote skin tumorigenesis in mice through the EGFR/Akt signaling pathway.[4] This highlights the diverse and context-dependent roles of TRPV1 modulation in cancer.

The distinct mechanism of this compound, particularly its ability to induce ER stress-dependent apoptosis, suggests a potentially different and beneficial therapeutic window compared to other TRPV1 modulators.

Conclusion

This compound presents a promising avenue for the development of novel anti-cancer therapies, particularly for ovarian cancer. Its unique mechanism of inducing ER stress-dependent apoptosis, independent of its TRPV1 antagonist activity, warrants further investigation. Future studies should focus on direct comparative analyses with other TRPV1 antagonists and in vivo models to fully elucidate its therapeutic potential.

References

DWP-05195: A Novel TRPV1 Antagonist for Pain Management—A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of DWP-05195, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, for the management of pain. While specific preclinical data on this compound in animal pain models is not extensively available in the public domain, this document summarizes the validation of the drug class in relevant models and draws comparisons with established alternative analgesics.

This compound, developed by Daewoong Pharmaceutical, has undergone a first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers. The results of this study indicated that this compound was well-tolerated and exhibited a dose-dependent increase in the heat pain threshold and tolerance, confirming its mechanism of action as a TRPV1 antagonist. The compound has also been reported to show analgesic effects in animal models of nerve injury and diabetic neuropathy.

Mechanism of Action: The TRPV1 Signaling Pathway

This compound exerts its analgesic effects by antagonizing the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. It acts as a molecular integrator of various noxious stimuli, including heat, protons (acidic pH), and endogenous inflammatory mediators like bradykinin (B550075) and prostaglandins, as well as exogenous substances like capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By blocking this receptor, this compound is designed to prevent the initiation of these pain signals.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Acidosis Acidosis (H+) Acidosis->TRPV1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Activation leads to DWP05195 This compound (Antagonist) DWP05195->TRPV1 Blocks Depolarization Neuron Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission to CNS Depolarization->Pain_Signal Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Acclimatization->Baseline_Testing Pain_Induction Induction of Pain Model (e.g., CCI, STZ, CFA) Baseline_Testing->Pain_Induction Drug_Administration Drug Administration (this compound or Comparator) Pain_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

A Comparative Guide to the Anti-Cancer Effects of DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "DWP-05195" is not a publicly recognized designation for an anti-cancer agent. The following guide is a hypothetical comparison created for illustrative purposes to showcase the analysis of a novel compound against established therapies. The hypothetical agent, this compound, is presented as a novel dual PI3K/mTOR inhibitor. Data for comparator drugs are based on published literature.

Introduction

The landscape of oncology is continually evolving, with a shift towards targeted therapies that exploit specific molecular vulnerabilities within cancer cells. This guide provides a comparative analysis of the hypothetical anti-cancer agent this compound against two established drugs: Cisplatin (B142131), a conventional cytotoxic agent, and Erlotinib (B232), a first-generation EGFR tyrosine kinase inhibitor.

  • Hypothetical Agent this compound: A novel, selective, small-molecule inhibitor targeting the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and is critical for cell growth, proliferation, and survival.

  • Cisplatin: A platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism involves inducing DNA damage, which triggers apoptosis in rapidly dividing cells.[1][2]

  • Erlotinib: A targeted therapy that specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] By blocking EGFR signaling, it disrupts downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[5][6]

This guide will compare these agents based on their mechanisms of action, in-vitro efficacy, and the experimental protocols used for their evaluation.

Comparative In-Vitro Efficacy

The anti-proliferative activity of this compound, Cisplatin, and Erlotinib was evaluated against two common cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard MTT assay after 48 hours of treatment.

Compound Target Pathway A549 (Lung Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM)
This compound (Hypothetical) PI3K / mTOR5.58.2
Cisplatin DNA Cross-linking16.5[7]22.4
Erlotinib EGFR Tyrosine Kinase23.0[8]15.0

Note: IC50 values for Cisplatin and Erlotinib are representative values from published studies.[7][8] Actual values can vary significantly based on experimental conditions.[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of each compound are critical to understanding their therapeutic potential and target patient populations.

This compound (Hypothetical PI3K/mTOR Inhibition)

This compound is hypothesized to inhibit the PI3K/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation. By blocking this pathway, it aims to induce G1 cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes DWP This compound DWP->PI3K Inhibits DWP->mTORC1 Inhibits

Hypothetical signaling pathway for this compound.
Cisplatin (DNA Damage Pathway)

Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links.[2] This damage distorts the DNA helix, stalls replication, and activates the DNA damage response, ultimately leading to p53-mediated apoptosis.[1][2]

G Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus Damage DNA Cross-links (DNA Damage) DNA->Damage Forms p53 p53 Activation Damage->p53 Activates Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Simplified Cisplatin-induced DNA damage pathway.
Erlotinib (EGFR Inhibition Pathway)

Erlotinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling cascades.[4][6]

G cluster_membrane Cell Membrane EGFR EGFR P EGFR Autophosphorylation EGFR->P Activates EGF EGF Ligand EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->P Inhibits RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Mechanism of action for Erlotinib on the EGFR pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the IC50 values presented in the comparison table. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.[11]

  • Cell culture medium (serum-free for incubation step).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).[11]

  • Drug Treatment: Prepare serial dilutions of this compound, Cisplatin, and Erlotinib. Replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a multi-well spectrophotometer.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Detection: Western Blot for Cleaved Caspase-3

This protocol is used to confirm that cell death occurs via apoptosis by detecting key apoptosis markers.[14] The activation of executioner caspases, like Caspase-3, is a hallmark of apoptosis.

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Treatment (e.g., with this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate Proteins) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (e.g., 5% Milk) E->F G 7. Primary Antibody Incubation (Anti-Cleaved Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL Substrate) H->I

Workflow for Western blot analysis of apoptosis markers.

Procedure:

  • Cell Treatment & Lysis: Treat cells with the IC50 concentration of each drug for 24-48 hours. Harvest and lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[15]

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[15]

  • Analysis: The presence of a band at ~17/19 kDa for cleaved Caspase-3 in drug-treated samples indicates the activation of apoptosis.[16] A loading control (e.g., β-actin) should be used to confirm equal protein loading.

References

DWP-05195: Not a Cancer Therapy, Current Research Focuses on Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Based on available scientific and clinical data, DWP-05195 is being investigated as a novel antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), with a primary focus on pain management.[1] Current research and clinical trials do not support its development as a cancer therapy. Therefore, a direct comparative study of this compound with existing cancer therapies is not feasible.

Mechanism of Action and Therapeutic Target

This compound functions by blocking the TRPV1 receptor.[1] This receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin (B1668287) (the active component of chili peppers). It plays a crucial role in the sensation of pain. By antagonizing this receptor, this compound aims to alleviate pain.

A first-in-human, double-blind, placebo-controlled, randomized, dose-escalation study in healthy volunteers demonstrated that this compound was well-tolerated and showed pharmacological activity consistent with its proposed mechanism as a TRPV1 antagonist for pain management.[1] The study assessed the pharmacodynamics, pharmacokinetics, safety, and tolerability of the drug.[1]

Clinical Development

The clinical development of this compound has centered on its potential as an analgesic. A clinical trial was registered to evaluate the efficacy and safety of this compound in subjects with post-herpetic neuralgia, a type of neuropathic pain.[2]

There is no publicly available information from clinical trial registries or published research that indicates this compound is being studied for the treatment of any form of cancer.

Conclusion

The request for a comparative study of this compound with existing cancer therapies is based on a misunderstanding of the compound's therapeutic target and development program. All current evidence points to its investigation as a non-opioid analgesic for pain conditions. Should the development focus of this compound shift to oncology in the future, a comparative analysis with standard-of-care cancer treatments would then become relevant. At present, no such comparison can be made.

References

DWP-05195: A Comparative Analysis of a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist DWP-05195 with other well-characterized TRPV1 antagonists: AMG-517, SB-705498, and capsazepine (B1668289). The following sections detail the available data on their specificity, potency, and selectivity, supported by experimental methodologies.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of pain.

This compound is a novel TRPV1 antagonist that has been investigated for its analgesic properties.[1][2] This guide aims to assess its specificity for TRPV1 by comparing its performance with established antagonists.

Comparative Analysis of In Vitro Potency

The potency of TRPV1 antagonists is typically evaluated by their ability to inhibit channel activation induced by various stimuli. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. While specific IC50 values for this compound against different modes of TRPV1 activation are not publicly available, data for comparator compounds are summarized below.

CompoundCapsaicin-activated hTRPV1 IC50 (nM)Heat-activated hTRPV1 IC50 (nM)Acid (proton)-activated hTRPV1 IC50 (nM)Binding Affinity (Ki/pKi)
This compound Data not availableData not availableData not availableData not available
AMG-517 0.76[3]1.3[3]0.62[3]Kb: 4.2 nM (rat), 6.2 nM (human)[4]
SB-705498 3[5]6 (at 50°C)[5]0.1 (at pH 5.3)[6]pKi: 7.6 (human), 7.5 (rat), 7.3 (guinea pig)[5]
Capsazepine 420 (rat DRG neurons, 45Ca2+ uptake)IneffectiveIneffectiveApparent Kd: 220 nM (vs. RTX)

Specificity and Selectivity Profile

An ideal TRPV1 antagonist should exhibit high selectivity for TRPV1 over other ion channels and receptors to minimize off-target effects.

This compound: Publicly available data on the broad selectivity profile of this compound is limited.

AMG-517: This compound is reported to be a highly selective TRPV1 antagonist.[3] It shows IC50 values greater than 20 µM against TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8.[3]

SB-705498: Extensive receptor profiling has demonstrated that SB-705498 has little to no activity against a wide range of other ion channels, receptors, and enzymes.[5] It exhibits over 100-fold selectivity for TRPV1 over TRPM8.[6]

Capsazepine: While historically used as a TRPV1 antagonist, capsazepine is known to have several off-target effects. It has been reported to interact with other TRP channels, nicotinic acetylcholine (B1216132) receptors, and voltage-gated calcium channels. It can also induce a rise in intracellular calcium in some cell types, questioning its selectivity.

In Vivo Efficacy

Preclinical studies in animal models are crucial for evaluating the analgesic potential of TRPV1 antagonists.

This compound: this compound has demonstrated analgesic effects in animal models of nerve injury and diabetic neuropathy.[2] A first-in-human study showed that it was well-tolerated and increased heat pain threshold and tolerance in a dose-dependent manner.

AMG-517: In rodent models, AMG-517 has an ED50 of 0.33 mg/kg (p.o.) in the capsaicin-induced flinch test and a minimally effective dose of 0.83 mg/kg (p.o.) in a model of inflammatory pain.[4] However, its clinical development was halted due to hyperthermia as a side effect in humans.

SB-705498: This antagonist has shown efficacy in preclinical models of neuropathic and inflammatory pain. In humans, it reduced capsaicin-evoked flare and increased heat pain tolerance at the site of UVB-induced inflammation.

Capsazepine: The in vivo analgesic effects of capsazepine can be inconsistent and species-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Calcium Imaging Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV1 agonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in an appropriate medium.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

3. Compound Incubation:

  • After dye loading, the cells are washed, and various concentrations of the test compound (e.g., this compound) or a vehicle control are added to the wells. The plate is incubated for a specified period.

4. Agonist Stimulation and Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken before the addition of a TRPV1 agonist (e.g., capsaicin, acid, or heated buffer).

  • The agonist is added, and the change in fluorescence intensity is measured over time.

5. Data Analysis:

  • The increase in fluorescence upon agonist stimulation is quantified.

  • The inhibitory effect of the test compound is calculated as a percentage of the response in the vehicle-treated control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

G cluster_workflow Calcium Imaging Workflow start Start cell_culture Culture HEK293-hTRPV1 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading compound_incubation Incubate with this compound dye_loading->compound_incubation agonist_addition Add TRPV1 agonist (e.g., Capsaicin) compound_incubation->agonist_addition fluorescence_reading Measure fluorescence change agonist_addition->fluorescence_reading data_analysis Calculate IC50 fluorescence_reading->data_analysis end End data_analysis->end

Calcium Imaging Experimental Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in response to stimuli and their inhibition by antagonists.

1. Cell Preparation:

  • Cells expressing TRPV1 are grown on coverslips.

  • The coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

2. Patch-Clamp Recording:

  • A glass micropipette filled with an intracellular solution is brought into contact with a single cell.

  • A high-resistance seal is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

3. Experimental Protocol:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • A TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.

  • The agonist is washed out, and the cell is then pre-incubated with the test antagonist.

  • The agonist and antagonist are co-applied, and the current is recorded again.

4. Data Analysis:

  • The amplitude of the agonist-evoked current in the presence and absence of the antagonist is compared to determine the percentage of inhibition.

  • IC50 values are determined from concentration-response curves.

G cluster_pathway TRPV1 Signaling Pathway stimulus Stimulus (Capsaicin, Heat, Acid) trpv1 TRPV1 Channel stimulus->trpv1 Activates cation_influx Ca2+/Na+ Influx trpv1->cation_influx dwp05195 This compound dwp05195->trpv1 Blocks depolarization Membrane Depolarization cation_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

TRPV1 Antagonism by this compound

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes from cells or tissues expressing TRPV1 are prepared by homogenization and centrifugation.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled TRPV1 ligand (e.g., [3H]resiniferatoxin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a TRPV1 antagonist with demonstrated analgesic effects in preclinical and early clinical studies.[2] However, a comprehensive assessment of its specificity and a direct comparison with other antagonists are hampered by the lack of publicly available quantitative data on its in vitro potency (IC50 values against different activation modes) and its broad selectivity profile. The available data for AMG-517 and SB-705498 indicate that they are potent and selective TRPV1 antagonists, although the clinical utility of AMG-517 was limited by off-target effects. Capsazepine, while a useful research tool, lacks the specificity required for therapeutic development. Further publication of detailed preclinical data for this compound is necessary to fully evaluate its potential as a specific and selective TRPV1 antagonist for the treatment of pain.

References

DWP-05195: A Novel TRPV1 Antagonist for Neuropathic Pain—A Comparative Analysis Against Standard-of-Care Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DWP-05195, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist in development for pain management, with the current standard-of-care analgesics for neuropathic pain. While direct comparative clinical trial data for this compound against these established treatments are not yet publicly available, this document synthesizes the existing preclinical and clinical information for this compound and benchmarks its theoretical and observed performance against the known efficacy and safety profiles of first- and second-line therapies for neuropathic pain.

Executive Summary

This compound is an investigational oral small molecule that has shown promise in early-stage clinical development as a TRPV1 antagonist.[1] Its mechanism of action targets a key pathway in pain signaling. The current landscape of neuropathic pain treatment is dominated by drug classes such as tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids, which are recommended as first-line therapies. Second-line treatments include topical agents like lidocaine (B1675312) and capsaicin, as well as tramadol. This guide will delve into the available data for this compound and provide a comparative framework against these standards of care.

Data Presentation: this compound vs. Standard-of-Care Analgesics

The following tables summarize the key characteristics of this compound and the standard-of-care analgesics for neuropathic pain. It is important to note that the data for this compound is primarily from a first-in-human study in healthy volunteers and not from head-to-head comparative trials in a patient population.

Table 1: Mechanism of Action and Development Status

Compound/ClassMechanism of ActionDevelopment StatusKey Indications (for Standard of Care)
This compound Transient Receptor Potential Vanilloid 1 (TRPV1) AntagonistPhase 2 Clinical Trial Initiated (NCT01557010) - Results Not Publicly Available[2]Investigational for Neuropathic Pain (Post-Herpetic Neuralgia)
Tricyclic Antidepressants (TCAs) Serotonin (B10506) and Norepinephrine Reuptake InhibitionMarketedDiabetic Neuropathy, Post-Herpetic Neuralgia
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Serotonin and Norepinephrine Reuptake InhibitionMarketedDiabetic Peripheral Neuropathy, Fibromyalgia
Gabapentinoids (Gabapentin, Pregabalin) Bind to the α2-δ subunit of voltage-gated calcium channelsMarketedPost-Herpetic Neuralgia, Diabetic Peripheral Neuropathy, Fibromyalgia, Neuropathic Pain associated with Spinal Cord Injury
Topical Lidocaine Blocks voltage-gated sodium channelsMarketedPost-Herpetic Neuralgia
Topical Capsaicin TRPV1 Agonist (leads to desensitization)MarketedPost-Herpetic Neuralgia, Diabetic Neuropathy
Tramadol Weak µ-opioid receptor agonist, Serotonin and Norepinephrine Reuptake InhibitionMarketedModerate to severe pain

Table 2: Available Efficacy and Safety Data

Compound/ClassAvailable Efficacy DataCommon Adverse Events
This compound In healthy volunteers, demonstrated a dose-dependent increase in heat pain threshold and tolerance.[1] No efficacy data in patients is publicly available.Well-tolerated in single doses up to 600 mg and multiple doses up to 400 mg.[1]
Tricyclic Antidepressants (TCAs) Established efficacy in neuropathic pain.Dry mouth, constipation, dizziness, blurred vision, cognitive impairment.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Proven efficacy in various neuropathic pain conditions.Nausea, dizziness, somnolence, fatigue, constipation.
Gabapentinoids (Gabapentin, Pregabalin) Significant reduction in pain scores in PHN and DPN.[3][4][5]Dizziness, somnolence, peripheral edema, weight gain.
Topical Lidocaine Provides localized pain relief.Application site reactions (erythema, rash).
Topical Capsaicin Effective for localized neuropathic pain.Application site burning, stinging, erythema.
Tramadol Effective for moderate to severe pain.Nausea, vomiting, dizziness, constipation, somnolence, risk of serotonin syndrome and dependence.

Experimental Protocols

Detailed experimental protocols for this compound studies are not publicly available. However, based on the published first-in-human study, a general methodology can be outlined. For standard-of-care analgesics, numerous clinical trial protocols are available in the public domain.

This compound: First-in-Human Study Protocol (General Overview)
  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[1]

  • Participants: Healthy male and female subjects.

  • Intervention:

    • Single Ascending Dose (SAD): Oral administration of this compound at various dose levels or placebo.

    • Multiple Ascending Dose (MAD): Daily oral administration of this compound at various dose levels or placebo for a specified duration.

  • Pharmacokinetic Assessments: Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

  • Pharmacodynamic Assessments:

    • Heat Pain Threshold (HPT) and Tolerance (HPTol): Assessed using a standardized thermal sensory analyzer to measure the temperature at which a subject first perceives pain and the maximum temperature they can tolerate.[1]

    • Cutaneous Blood Flow: Measured to assess the effect of this compound on local vasodilation.[1]

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[1]

Standard-of-Care: Representative Clinical Trial Protocol for Neuropathic Pain (e.g., Pregabalin for Post-Herpetic Neuralgia)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Participants: Patients with a confirmed diagnosis of post-herpetic neuralgia.[4]

  • Intervention: Random assignment to receive either a fixed or flexible dose of the active drug (e.g., pregabalin) or placebo for a specified duration (e.g., 8-12 weeks).[4]

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in a daily pain rating scale (e.g., 11-point Numeric Rating Scale).[3][4]

    • Secondary Endpoints: Sleep interference scores, patient and clinician global impression of change, and quality of life questionnaires.[4]

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.[4]

Mandatory Visualization

Signaling Pathway of this compound (TRPV1 Antagonism)

cluster_Nociceptor Nociceptive Neuron cluster_Stimuli Noxious Stimuli TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activation Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Initiates Heat Heat (>43°C) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Acid Low pH Acid->TRPV1 DWP05195 This compound DWP05195->TRPV1 Blocks

Caption: Mechanism of this compound as a TRPV1 antagonist.

General Experimental Workflow for Preclinical Analgesic Screening

cluster_Model Pain Model Induction cluster_Treatment Treatment Administration cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Model Induce Neuropathic Pain in Animal Model (e.g., CCI, SNL) Treatment Administer this compound or Standard-of-Care Analgesic Model->Treatment Assessment Measure Nociceptive Responses (e.g., Von Frey, Hot Plate) Treatment->Assessment Analysis Compare Analgesic Efficacy Assessment->Analysis

Caption: Preclinical analgesic screening workflow.

Conclusion and Future Directions

This compound, with its targeted mechanism of action as a TRPV1 antagonist, represents a promising avenue for the treatment of neuropathic pain. The initial clinical data in healthy volunteers demonstrate a favorable safety and tolerability profile, along with pharmacodynamic activity consistent with its intended mechanism.[1] However, a significant data gap remains regarding its efficacy and safety in a patient population, particularly in direct comparison to the well-established standard-of-care analgesics.

The results of the Phase 2 clinical trial in patients with post-herpetic neuralgia (NCT01557010) are eagerly awaited and will be crucial in determining the future clinical development and potential positioning of this compound in the therapeutic landscape of neuropathic pain. Future research should focus on head-to-head comparative trials to clearly delineate the relative efficacy, safety, and tolerability of this compound against current first- and second-line treatments. Such data will be essential for drug development professionals and clinicians to make informed decisions about the potential role of this novel agent in managing the significant unmet medical need in neuropathic pain.

References

DWP-05195: A Novel TRPV1 Antagonist for Neuropathic Pain – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DWP-05195, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist in development for pain management, with current standard-of-care treatments for post-herpetic neuralgia (PHN), a common indication for neuropathic pain therapies. This document synthesizes available preclinical and clinical data to offer an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an orally administered TRPV1 antagonist that has shown promise in early-stage clinical trials by demonstrating a dose-dependent effect on pain thresholds in healthy volunteers.[1] The primary mechanism of action for this compound is the inhibition of the TRPV1 receptor, a key player in the transmission of pain signals. While direct comparative efficacy data against other treatments is not yet available, this guide provides a framework for understanding its potential positioning within the current therapeutic landscape for neuropathic pain.

Mechanism of Action: Targeting the Pain Pathway

This compound exerts its analgesic effect by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.[1] Activation of TRPV1 by stimuli such as heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers) leads to an influx of calcium and sodium ions, resulting in the generation and transmission of pain signals. By antagonizing this receptor, this compound aims to prevent the initiation of these pain signals.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Na_Influx Na+ Influx TRPV1->Na_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DWP05195 This compound DWP05195->TRPV1 Blocks

Figure 1: Simplified signaling pathway of TRPV1 activation and inhibition by this compound.

Comparative Efficacy

A direct comparison of this compound with other treatments for post-herpetic neuralgia is challenging due to the different stages of development and the nature of the available data. The initial clinical study of this compound was a Phase 1 trial in healthy volunteers, with the primary endpoints focused on safety, tolerability, and pharmacodynamics (i.e., changes in heat pain threshold). In contrast, data for approved drugs are derived from larger Phase 3 trials in patients with PHN, with the primary endpoint typically being a reduction in patient-reported pain scores.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and current first- and second-line treatments for post-herpetic neuralgia.

Table 1: this compound Pharmacodynamic Data (Healthy Volunteers)

EndpointDoseResult
Heat Pain Threshold (HPtr)10-600 mg (single dose)Tended to increase in a dose-dependent manner compared to placebo.[1]
Heat Pain Tolerance (HPtol)10-600 mg (single dose)Tended to increase in a dose-dependent manner compared to placebo.[1]
Heat Pain Threshold (HPtr)100-400 mg (multiple doses)Tended to increase in a dose-dependent manner compared to placebo.[1]
Heat Pain Tolerance (HPtol)100-400 mg (multiple doses)Tended to increase in a dose-dependent manner compared to placebo.[1]

Note: Specific quantitative values for the increase in HPtr and HPtol were not available in the reviewed literature.

Table 2: Standard of Care for Post-Herpetic Neuralgia - Efficacy Data (Patient Population)

DrugMechanism of ActionEfficacy Data
Pregabalin α2δ subunit of voltage-gated calcium channels- Endpoint mean pain score of 3.60 vs 5.29 for placebo (p=0.0001).[2][3]- 50% of patients achieved ≥50% decrease in mean pain score vs 20% for placebo (p=0.001).[2][3][4]
Gabapentin α2δ subunit of voltage-gated calcium channels- Reduction in average daily pain score from 6.3 to 4.2 vs 6.5 to 6.0 for placebo (p<0.001).[5]- 18.8% greater reduction in pain score vs placebo for 1800 mg dose (p<0.01).[6]
Topical Lidocaine (B1675312) 5% Patch Voltage-gated sodium channel blocker- Median time to exit study due to inadequate pain relief was >14 days vs 3.8 days for placebo patch (p<0.001).[7]
Capsaicin 8% Patch TRPV1 Agonist (leads to desensitization)- 48.4% mean reduction in Numeric Pain Rating Scale (NPRS) score from baseline to weeks 1-8.[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key studies cited.

This compound First-in-Human Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple dose escalation study in healthy male volunteers.[1]

  • Pharmacodynamic Assessments:

    • Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol): A thermal sensory analyzer was used to apply a gradually increasing temperature to the skin. HPtr was defined as the temperature at which the subject first perceived a sensation of pain. HPtol was the temperature at which the subject could no longer tolerate the heat.

  • Workflow:

DWP05195_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing cluster_assessment Assessments Screening Healthy Male Volunteers Screened Enrollment Enrollment & Randomization Screening->Enrollment SingleDose Single Ascending Dose (10-600 mg this compound or Placebo) Enrollment->SingleDose MultipleDose Multiple Ascending Dose (100-400 mg this compound or Placebo daily) Enrollment->MultipleDose PD_Assessment Pharmacodynamic Assessments (HPtr, HPtol) SingleDose->PD_Assessment PK_Assessment Pharmacokinetic Sampling SingleDose->PK_Assessment Safety_Monitoring Safety & Tolerability Monitoring SingleDose->Safety_Monitoring MultipleDose->PD_Assessment MultipleDose->PK_Assessment MultipleDose->Safety_Monitoring

Figure 2: Experimental workflow for the first-in-human study of this compound.
Standard of Care Clinical Trial Protocols (General)

  • Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials in patients with a confirmed diagnosis of post-herpetic neuralgia.[2][3][5][10]

  • Primary Efficacy Endpoint: The primary outcome is usually the change in the average daily pain score from baseline to the end of the treatment period, often measured on an 11-point Likert scale or a Visual Analog Scale (VAS).[5][10]

  • Secondary Endpoints: These often include assessments of sleep interference, quality of life (e.g., using the SF-36 questionnaire), and patient/clinician global impression of change.[2][3][5][10]

Safety and Tolerability

  • This compound: In the first-in-human study, this compound was well tolerated in single doses up to 600 mg and multiple doses up to 400 mg daily.[1]

  • Pregabalin: Common side effects include dizziness, somnolence, peripheral edema, and dry mouth.[3]

  • Gabapentin: Frequently reported adverse events include somnolence, dizziness, ataxia, and peripheral edema.[5]

  • Topical Lidocaine 5% Patch: Generally well-tolerated with minimal systemic side effects. Local skin reactions at the application site can occur.[7]

  • Capsaicin 8% Patch: Application site reactions, including pain and erythema, are common but typically transient.

Conclusion

This compound, as a novel TRPV1 antagonist, represents a targeted approach to the management of neuropathic pain. Early clinical data in healthy volunteers suggest a favorable safety profile and a dose-dependent pharmacological effect consistent with its mechanism of action. However, a significant data gap exists regarding its efficacy in a patient population with post-herpetic neuralgia.

The current standard-of-care treatments, while effective for many patients, are often associated with systemic side effects that can limit their use. A topically acting agent like the lidocaine patch offers a favorable safety profile, while a high-concentration capsaicin patch provides long-lasting pain relief after a single application.

Further clinical trials are necessary to establish the efficacy and safety of this compound in patients with neuropathic pain and to provide a basis for direct comparison with existing therapies. Should future studies demonstrate a compelling efficacy and safety profile, this compound could emerge as a valuable addition to the therapeutic armamentarium for neuropathic pain.

References

Safety Operating Guide

Navigating the Safe Disposal of DWP-05195: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of the chemical compound designated as DWP-05195. Adherence to these guidelines is essential for minimizing environmental impact and protecting the health and safety of laboratory personnel.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid all contact with skin and eyes, and prevent the formation of dust or aerosols.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and consult a medical professional.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2][3] The following steps provide a general framework for its safe disposal:

  • Waste Identification and Classification:

    • Characterize the this compound waste. Is it in a solid, liquid, or gaseous state?

    • Is it mixed with other solvents or reagents? If so, identify all components and their approximate concentrations.

    • Based on its Safety Data Sheet (SDS), determine its hazard classification (e.g., flammable, corrosive, toxic, reactive).

  • Waste Segregation:

    • Never mix this compound waste with incompatible materials.

    • Use a dedicated, properly labeled waste container for this compound. The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name (this compound), and the associated hazards.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

    • Provide the EHS department with accurate information about the waste composition and volume.

    • Do not pour this compound down the drain or dispose of it in the regular trash.[1]

III. Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for the type of information that should be recorded for waste disposal purposes. Researchers should populate this table with data from the specific Safety Data Sheet (SDS) for the compound they are using.

ParameterValueSource
pH Not Determined[4]
Flash Point 71 °C[4]
Boiling Point Not Determined
LD50 (Oral) Not Determined
Hazard Class Aspiration Toxicity Category 1 (example)[4]
EPA Waste Code To be determined by EHS

IV. Experimental Protocol: Waste Neutralization (Hypothetical Example)

Disclaimer: The following is a hypothetical experimental protocol for the neutralization of a chemical like this compound, assuming it has acidic or basic properties. This protocol is for illustrative purposes only and must be validated against the specific properties of this compound as detailed in its Safety Data Sheet.

  • Objective: To neutralize a dilute aqueous solution of this compound before disposal.

  • Materials:

    • Dilute solution of this compound

    • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute acetic acid for basic waste)

    • pH meter or pH indicator strips

    • Stir plate and magnetic stir bar

    • Appropriate PPE

  • Procedure:

    • Place the beaker containing the this compound solution on a stir plate in a fume hood.

    • Begin gentle stirring.

    • Slowly add the neutralizing agent in small increments.

    • Monitor the pH of the solution continuously.

    • Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as determined by your institution's EHS guidelines (typically between 6 and 8).

    • Once neutralized, the solution can be transferred to a properly labeled waste container for disposal.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assess Assessment cluster_segregate Segregation & Containment cluster_disposal Disposal cluster_end start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic?) consult_sds->identify_hazards determine_state Determine Physical State (Solid, Liquid, Gas?) identify_hazards->determine_state select_container Select Appropriate Waste Container determine_state->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) select_container->label_container store_safely Store in Designated Area (Ventilated, Secure, Secondary Containment) label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document_disposal Document Disposal Record schedule_pickup->document_disposal end End: Safe and Compliant Disposal document_disposal->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety Protocols for Handling Novel or Uncharacterized Compounds Like DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "DWP-05195" does not correspond to a publicly documented substance. This indicates that the name may be novel, proprietary, or an internal research code. In the absence of a specific Safety Data Sheet (SDS), it is impossible to provide precise handling and safety instructions. Therefore, this document provides essential guidance for handling any novel or uncharacterized chemical substance where the hazards are unknown. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and adopt a conservative approach, assuming high potency and toxicity. The following information is based on established best practices for laboratory safety when dealing with unknown compounds.

Risk Assessment and Hierarchy of Controls

Before handling any novel compound, a thorough risk assessment is mandatory. This involves evaluating potential routes of exposure (inhalation, skin contact, ingestion, injection) and implementing control measures according to the hierarchy of controls.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The hierarchy of controls, from most to least effective, for managing unknown chemical risks.

  • Elimination/Substitution: In a research context, this may not be feasible, but consider if a less hazardous, well-characterized compound could serve the experimental purpose.

  • Engineering Controls: These are the primary means of exposure control and should be prioritized.

    • Chemical Fume Hood: All manipulations of this compound, especially with powders or volatile solutions, must occur in a certified chemical fume hood.

    • Glove Box: For processes with a high risk of aerosolization or when handling highly potent materials, a glove box provides superior containment.

  • Administrative Controls: These are procedural measures to enhance safety.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving the compound.

    • Training: Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in the SOPs.[1]

    • Restricted Access: Limit access to areas where the compound is stored and handled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE depends on the physical state of the compound and the procedures being performed. The following tables provide general recommendations for handling a chemical of unknown toxicity.[2][3][4]

Table 1: PPE for Handling Solid or Powdered this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashes or flying particles.[2]
Hands Double Nitrile GlovesWear two pairs of gloves. Ensure compatibility with any solvents used. Check for tears before and during use, and change gloves frequently, especially after any direct contact.[2][5]
Body Chemical-Resistant Laboratory CoatA flame-resistant lab coat with long sleeves and a secure closure is required. An additional disposable gown or apron is recommended.
Respiratory N95 Respirator (or higher)A NIOSH-approved, fit-tested respirator is essential when handling powders outside of a fume hood or if aerosolization is possible.[2]
Feet Closed-toe ShoesShoes must be made of a non-porous material and cover the entire foot.[2]

Table 2: PPE for Handling this compound in Solution

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal against splashes. A face shield protects the entire face during procedures with a high splash risk, such as transferring large volumes.[6]
Hands Chemically Resistant Gloves (Double)Select gloves based on the solvent's breakthrough time by consulting a glove compatibility chart. Double gloving is recommended.[7]
Body Chemical-Resistant Laboratory CoatA fluid-resistant lab coat is required to protect against spills.
Respiratory Not typically required in a fume hoodA respirator may be necessary if there is a risk of aerosol generation (e.g., sonication, vortexing) and the work cannot be contained within a certified chemical fume hood.[2]
Feet Closed-toe ShoesShoes must be made of a non-porous material to prevent exposure from spills.[2]

Operational Workflow and Disposal Plan

A systematic workflow is critical to ensure safety from preparation to disposal.

cluster_1 Operational and Disposal Workflow for this compound Prep Preparation & Risk Assessment Handling Handling & Experimentation Prep->Handling Proceed with caution Decon Decontamination Handling->Decon Post-experiment Disposal Waste Disposal Decon->Disposal Segregate waste

Caption: A sequential workflow for safely handling an uncharacterized chemical compound.

Experimental Protocol:

  • Preparation: Before starting, ensure all engineering controls (e.g., fume hood) are functioning correctly. Assemble all necessary equipment and required PPE. Designate a specific area for the handling of this compound to minimize contamination.

  • Handling:

    • When weighing the compound, use disposable weigh boats and handle them with forceps to avoid direct contact.

    • During experimentation, keep all containers holding the substance covered when not in immediate use.

    • Use the smallest quantities of the substance necessary for the experiment to minimize waste and potential exposure.

  • Decontamination & Cleanup:

    • After the experiment is complete, decontaminate all work surfaces with an appropriate solvent or cleaning agent.

    • Carefully doff PPE, removing the outer gloves first, and dispose of all contaminated items in the designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

Proper disposal of chemical waste is crucial to protect human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.[8][9]

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

    • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the date.[10][11]

    • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Federal and local regulations prohibit the disposal of unknown chemicals, so proper labeling is essential.[8][9][10]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。